molecular formula C47H54N5O9P B027318 2'-OMe-Bz-C Phosphoramidite CAS No. 110764-78-8

2'-OMe-Bz-C Phosphoramidite

Cat. No.: B027318
CAS No.: 110764-78-8
M. Wt: 863.9 g/mol
InChI Key: JFFSFQRVIPPCBC-VKBHKTMGSA-N
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Description

2'-OMe-Bz-C Phosphoramidite is a critical building block for the solid-phase synthesis of 2'-O-methyl (2'-OMe) modified oligonucleotides. Incorporation of 2'-OMe modifications at the cytidine position is a well-established strategy to significantly enhance the properties of synthetic oligonucleotides for advanced research applications. These modifications are essential in the development of small interfering RNA (siRNA) therapeutics and highly stable diagnostic probes . The primary research value of this 2'-O-methyl cytidine monomer lies in its ability to confer nuclease resistance and increase thermal stability . Oligonucleotides are highly susceptible to degradation by cellular nucleases, which leads to a short in-vivo half-life. The 2'-OMe modification sterically hinders nuclease activity, dramatically increasing the oligonucleotide's stability and longevity in biological environments . Furthermore, oligonucleotides incorporating 2'-OMe-C form duplexes with increased thermal stability (higher Tm) compared to their unmodified counterparts, which is crucial for applications requiring strong binding affinity to RNA targets . It is important to note that while 2'-OMe modifications are extensively used in siRNA, aptamer, and diagnostic applications, fully modified oligonucleotides are incapable of recruiting RNase H enzyme activity. This makes them unsuitable for RNase H-dependent antisense strategies, though they can still suppress gene expression through steric blockade of translation . Our this compound is manufactured under a stringent quality management system and undergoes rigorous QC testing, including HPLC and 31P NMR analyses, to ensure batch-to-batch reproducibility and high coupling efficiency for reliable oligonucleotide synthesis . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H54N5O9P/c1-32(2)52(33(3)4)62(59-30-14-28-48)61-42-40(60-45(43(42)57-7)51-29-27-41(50-46(51)54)49-44(53)34-15-10-8-11-16-34)31-58-47(35-17-12-9-13-18-35,36-19-23-38(55-5)24-20-36)37-21-25-39(56-6)26-22-37/h8-13,15-27,29,32-33,40,42-43,45H,14,30-31H2,1-7H3,(H,49,50,53,54)/t40-,42-,43-,45-,62?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFSFQRVIPPCBC-VKBHKTMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H54N5O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551648
Record name N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

863.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110764-78-8
Record name Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110764-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2'-OMe-Bz-C Phosphoramidite for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2'-O-Methyl-N4-benzoyl-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, commonly referred to as 2'-OMe-Bz-C Phosphoramidite, is a crucial building block in the chemical synthesis of modified oligonucleotides. Its unique properties make it an invaluable tool for the development of therapeutic and diagnostic nucleic acid-based molecules, including antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers. The incorporation of the 2'-O-methyl (2'-OMe) modification enhances the nuclease resistance and binding affinity of oligonucleotides, thereby improving their stability and efficacy in biological systems. This technical guide provides a comprehensive overview of the properties, applications, and detailed experimental protocols related to this compound.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below. These parameters are critical for its handling, storage, and successful application in solid-phase oligonucleotide synthesis.

PropertyValue
Molecular Formula C47H54N5O9P
Molecular Weight 863.94 g/mol [1][2]
CAS Number 110764-78-8[1]
Appearance White powder[1]
Purity Typically ≥98% as determined by HPLC[1]
Solubility Soluble in anhydrous acetonitrile
Storage Conditions -20°C under an inert atmosphere (e.g., Argon) to prevent degradation from moisture and oxidation[3]
Key Protecting Groups 5'-OH: Dimethoxytrityl (DMT), N4 (Cytosine): Benzoyl (Bz), 3'-Phosphate: β-Cyanoethyl, 2'-OH: Methyl (OMe)

Applications in Oligonucleotide Synthesis

The primary application of this compound is its incorporation into synthetic oligonucleotides to confer desirable therapeutic properties. The 2'-O-methyl modification provides several key advantages:

  • Enhanced Nuclease Resistance: The methyl group at the 2' position of the ribose sugar sterically hinders the approach of cellular nucleases, significantly increasing the in vivo half-life of the oligonucleotide.[4] This resistance is intermediate between that of unmodified oligonucleotides and those with phosphorothioate linkages.[4]

  • Increased Duplex Stability: The 2'-OMe modification locks the sugar pucker in a conformation that favors the formation of stable A-form helices when hybridized to a complementary RNA strand. This leads to a higher melting temperature (Tm) of the resulting duplex, enhancing binding affinity to the target RNA.[4]

  • Reduced Immunogenicity: Compared to some other modifications, 2'-O-methylated oligonucleotides tend to have a lower immunostimulatory profile.

These properties make this compound a preferred choice for the synthesis of:

  • Antisense Oligonucleotides: These are short, single-stranded nucleic acids designed to bind to a specific mRNA and modulate its function. The high binding affinity and nuclease resistance imparted by the 2'-OMe modification are essential for their efficacy.[4]

  • siRNA Duplexes: Small interfering RNAs require modifications to improve their stability and pharmacokinetic properties. 2'-O-methylation is a common modification strategy used in the synthesis of therapeutic siRNA candidates.

  • Aptamers: These are structured oligonucleotides that bind to specific target molecules. The conformational stability provided by the 2'-OMe group can be advantageous in developing robust aptamers for diagnostic and therapeutic applications.[5]

  • Molecular Probes: The enhanced stability and binding properties are also beneficial for the design of sensitive and specific molecular probes for various research applications.

It is important to note that oligonucleotides fully modified with 2'-OMe bases are incapable of mediating RNase H activity.[4] RNase H is an enzyme that cleaves the RNA strand of a DNA-RNA hybrid, a mechanism of action for some antisense drugs. Therefore, 2'-OMe modifications are often used in combination with other modifications or in "gapmer" designs to achieve the desired biological effect.

Experimental Protocols

Synthesis of Oligonucleotides Incorporating this compound

The following is a detailed protocol for the automated solid-phase synthesis of an oligonucleotide containing a 2'-O-methyl-benzoyl-cytidine residue.

Materials:

  • This compound

  • Other required phosphoramidites (e.g., for A, G, U/T)

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane)

  • Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Automated DNA/RNA synthesizer

Protocol:

  • Phosphoramidite Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Under an inert atmosphere (e.g., in a glove box), dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M to 0.15 M).

    • Install the phosphoramidite solution on the synthesizer.

  • Automated Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles for each nucleotide addition.

    • Step 1: Deblocking (Detritylation): The 5'-DMT protecting group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

    • Step 2: Coupling: The this compound solution and the activator solution are delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a reactive intermediate. This intermediate then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the steric hindrance of the 2'-OMe group, a longer coupling time compared to standard DNA phosphoramidites is generally required. A coupling time of 5-15 minutes is typical.[6][7]

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutations in the final oligonucleotide sequence.

    • Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the oxidizing solution.

  • Final Deblocking: After the final coupling cycle, a final deblocking step is performed to remove the 5'-DMT group from the terminal nucleotide, unless a "DMT-on" purification is planned.

Cleavage and Deprotection

Materials:

  • Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA)

  • Heating block or oven

Protocol:

  • Cleavage from Solid Support: After synthesis, the CPG support is transferred to a sealed vial. The oligonucleotide is cleaved from the support by incubation with concentrated ammonium hydroxide at room temperature for 1-2 hours or at 55°C for 1 hour.

  • Base Deprotection: The benzoyl (Bz) protecting group on the cytosine base is removed during the cleavage step. For oligonucleotides containing only 2'-OMe modifications, the deprotection conditions are similar to those for standard DNA.[8] A common procedure is to heat the oligonucleotide in concentrated ammonium hydroxide at 55°C for 8-17 hours.[9] Alternatively, for faster deprotection, AMA can be used at 65°C for 10-15 minutes.[9][10] It is crucial to ensure complete removal of all base-protecting groups for the biological activity of the oligonucleotide.

Purification of the 2'-OMe Modified Oligonucleotide

High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying 2'-OMe modified oligonucleotides to ensure high purity.

Materials:

  • Reversed-phase HPLC system with a UV detector

  • Reversed-phase HPLC column (e.g., C18)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Desalting columns

Protocol:

  • Sample Preparation: After deprotection, the ammonium hydroxide or AMA solution is evaporated to dryness. The oligonucleotide pellet is resuspended in an appropriate volume of Mobile Phase A.

  • HPLC Purification:

    • Equilibrate the HPLC column with a low percentage of Mobile Phase B.

    • Inject the oligonucleotide sample onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The full-length product will typically elute as a major peak, well-separated from shorter failure sequences.

    • Monitor the elution profile at 260 nm.

    • Collect the fractions corresponding to the main peak.

  • Desalting: The collected fractions are pooled, and the volatile TEAA buffer is removed by evaporation. The resulting oligonucleotide is desalted using a desalting column to remove any remaining salts.

  • Quantification and Quality Control: The final product is quantified by measuring its absorbance at 260 nm. The purity can be confirmed by analytical HPLC or mass spectrometry.

Visualizations

Oligonucleotide Synthesis Cycle

The following diagram illustrates the key steps in the solid-phase synthesis of an oligonucleotide using the phosphoramidite method.

Oligonucleotide_Synthesis_Cycle cluster_cycle Synthesis Cycle (Repeated for each nucleotide) Deblocking 1. Deblocking (Removal of 5'-DMT) Coupling 2. Coupling (Addition of 2'-OMe-Bz-C Phosphoramidite) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Acetylation of failures) Coupling->Capping Phosphite Triester Formation Oxidation 4. Oxidation (Iodine Treatment) Capping->Oxidation Block Unreacted Chains Oxidation->Deblocking Stable Phosphate Triester Cleavage Cleavage & Deprotection Oxidation->Cleavage Start Start: Solid Support with 1st Nucleoside Start->Deblocking Purification Purification (HPLC) Cleavage->Purification FinalProduct Final Oligonucleotide Purification->FinalProduct Oligo_Workflow Synthesis Automated Solid-Phase Synthesis Cycle of Deblocking, Coupling, Capping, Oxidation CleavageDeprotection Cleavage and Deprotection Ammonium Hydroxide or AMA Treatment Synthesis->CleavageDeprotection Purification HPLC Purification Ion-Pair Reversed-Phase Chromatography CleavageDeprotection->Purification Desalting Desalting Removal of Salts Purification->Desalting QC Quality Control Analytical HPLC & Mass Spectrometry Desalting->QC FinalProduct Purified Oligonucleotide QC->FinalProduct

References

In-Depth Technical Guide to 2'-OMe-Bz-C Phosphoramidite: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-O-Methyl-N4-benzoyl-cytidine phosphoramidite (2'-OMe-Bz-C phosphoramidite), a crucial building block in the chemical synthesis of modified oligonucleotides. This document details its core structure, physicochemical properties, a representative synthesis pathway, and its application in automated oligonucleotide synthesis, with a focus on experimental protocols and quantitative data.

Core Structure and Physicochemical Properties

This compound is a modified ribonucleoside phosphoramidite designed for incorporation into synthetic RNA and DNA sequences. Its structure is characterized by several key functional groups that impart specific properties beneficial for oligonucleotide synthesis and the resulting oligonucleotides' therapeutic and diagnostic applications.

The core structure consists of a cytidine nucleoside with three critical modifications:

  • 2'-O-Methyl (2'-OMe) Group: A methyl group is attached to the 2'-hydroxyl of the ribose sugar. This modification significantly increases the nuclease resistance of the resulting oligonucleotide, enhancing its stability in biological systems.[1] The 2'-OMe group also promotes the formation of a stable A-type RNA helix when hybridized with a complementary RNA strand.[1]

  • N4-Benzoyl (Bz) Protecting Group: The exocyclic amine of the cytosine base is protected by a benzoyl group. This prevents unwanted side reactions at this position during the phosphoramidite coupling steps of oligonucleotide synthesis.[2]

  • 5'-O-Dimethoxytrityl (DMT) Group: A DMT group protects the 5'-hydroxyl of the ribose sugar. This acid-labile group is removed at the beginning of each synthesis cycle to allow for the stepwise addition of the next phosphoramidite monomer.[3]

  • 3'-CE (Cyanoethyl) Phosphoramidite: This reactive group at the 3'-position of the ribose enables the coupling reaction with the free 5'-hydroxyl of the growing oligonucleotide chain in the presence of an activator.[4]

Below is a diagram illustrating the chemical structure of this compound.

G cluster_cytidine N4-Benzoyl-2'-O-methylcytidine Core R1 O R2 C1' R1->R2 R3 C2' R2->R3 C_base Cytosine R2->C_base R4 C3' R3->R4 OMe O-CH3 (2'-OMe) R3->OMe R5 C4' R4->R5 Phosphoramidite P (3'-Phosphoramidite) R4->Phosphoramidite R5->R1 R6 C5' R5->R6 DMT 5'-O-DMT R6->DMT Bz N4-Benzoyl C_base->Bz

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C47H54N5O9P[5]
Molecular Weight ~863.9 g/mol [5]
CAS Number 110764-78-8[5]
Appearance White to off-white powder[6]
Purity (typical) ≥98% by HPLC, ≥99% by 31P NMR
Solubility Soluble in anhydrous acetonitrile[6]
Storage -20°C under inert atmosphere[7]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the modification of the cytidine nucleoside, followed by the introduction of protecting groups, and finally phosphitylation. The following diagram outlines a representative synthetic pathway.

G start Cytidine step1 N4-Benzoylation (Benzoyl Chloride) start->step1 intermediate1 N4-Benzoyl-cytidine step1->intermediate1 step2 2'-O-Methylation intermediate1->step2 intermediate2 N4-Benzoyl-2'-O-methylcytidine step2->intermediate2 step3 5'-O-DMT Protection (DMT-Cl) intermediate2->step3 intermediate3 N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine step3->intermediate3 step4 3'-Phosphitylation (2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite) intermediate3->step4 end_product This compound step4->end_product

Caption: Synthesis pathway for this compound.

Detailed Methodologies for Synthesis
  • N4-Benzoylation of Cytidine: Cytidine is treated with benzoyl chloride in the presence of a base (e.g., pyridine) to selectively acylate the exocyclic N4-amino group of the cytosine base.

  • 2'-O-Methylation: The resulting N4-benzoyl-cytidine undergoes selective methylation at the 2'-hydroxyl position. This can be achieved using a methylating agent in the presence of a suitable base.

  • 5'-O-DMT Protection: The 5'-hydroxyl group of N4-benzoyl-2'-O-methylcytidine is protected with a dimethoxytrityl (DMT) group by reacting it with DMT-chloride in pyridine.[8]

  • 3'-Phosphitylation: The final step involves the phosphitylation of the 3'-hydroxyl group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in an anhydrous aprotic solvent with a non-nucleophilic base.[8] The product is then purified, typically by silica gel chromatography.

Application in Automated Oligonucleotide Synthesis

This compound is a key reagent for the solid-phase synthesis of modified oligonucleotides using automated synthesizers. The synthesis proceeds in a cyclical manner, with each cycle consisting of four main steps: detritylation, coupling, capping, and oxidation.

G start_cycle Start Cycle (Solid Support with free 5'-OH) detritylation 1. Detritylation (Acid Treatment to remove 5'-DMT) start_cycle->detritylation coupling 2. Coupling (Addition of this compound + Activator) detritylation->coupling capping 3. Capping (Acetylation of unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Iodine solution to stabilize phosphate linkage) capping->oxidation next_cycle Next Cycle or Final Deprotection oxidation->next_cycle

Caption: Automated oligonucleotide synthesis cycle.

Experimental Protocol for Automated Synthesis

The following is a generalized protocol for the incorporation of this compound using an automated DNA/RNA synthesizer.

StepReagent/SystemConditions & DurationPurpose
1. Detritylation 3% Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane (DCM)60-120 secondsRemoves the 5'-DMT group, exposing the 5'-hydroxyl for the next coupling reaction.
2. Coupling 0.1 M this compound in anhydrous acetonitrile + Activator (e.g., 0.25 M ETT, BTT, or DCI)6-15 minutesCouples the phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time is recommended for 2'-OMe amidites due to steric hindrance.
3. Capping Capping Reagent A (e.g., acetic anhydride/THF/pyridine) and Capping Reagent B (e.g., N-methylimidazole/THF)30-60 secondsBlocks any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
4. Oxidation 0.02 M Iodine in THF/Pyridine/Water30-60 secondsOxidizes the unstable phosphite triester linkage to a stable phosphate triester.
Coupling Efficiency

The efficiency of the coupling step is critical for the overall yield and purity of the final oligonucleotide. For sterically hindered phosphoramidites like 2'-OMe-Bz-C, the choice of activator and the coupling time are important parameters to optimize.

ActivatorpKaRecommended ConcentrationTypical Coupling Time for 2'-OMeExpected Coupling Efficiency
5-(Ethylthio)-1H-tetrazole (ETT) 4.280.25 M - 0.75 M6 - 10 minutes>98-99%[9]
5-(Benzylthio)-1H-tetrazole (BTT) 4.1~0.33 M6 - 10 minutes>98-99%[9]
4,5-Dicyanoimidazole (DCI) 5.20.25 M - 1.2 M6 - 15 minutes>99%[9]

Cleavage and Deprotection

After the desired oligonucleotide sequence has been synthesized, it must be cleaved from the solid support and all protecting groups must be removed.

Deprotection Protocol

The deprotection of oligonucleotides containing 2'-OMe-Bz-C can be achieved using standard or rapid deprotection methods. The 2'-OMe group is stable under these conditions.

MethodReagentConditionsNotesReference
Standard Deprotection Concentrated Ammonium Hydroxide55°C for 8-12 hoursA reliable method that minimizes the risk of side reactions.
Rapid Deprotection Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v)65°C for 10-15 minutesFaster deprotection, but may cause a low level of transamination of the N4-benzoyl group to N4-methyl.

Note: For oligonucleotides containing other sensitive modifications or dyes, milder deprotection conditions may be required. It is crucial to consider the compatibility of all components of the oligonucleotide with the chosen deprotection strategy.[2] The use of N4-acetyl-protected cytidine is recommended for "UltraFAST" deprotection protocols to avoid the transamination side reaction observed with the benzoyl group when using methylamine-containing reagents.[2]

Conclusion

This compound is an essential reagent for the synthesis of modified oligonucleotides with enhanced stability and binding properties. Its successful application relies on a thorough understanding of its chemical properties, optimized protocols for its incorporation during automated synthesis, and appropriate conditions for the final deprotection of the oligonucleotide. This guide provides the foundational knowledge and detailed protocols to assist researchers and drug development professionals in the effective use of this important building block for advancing their scientific and therapeutic goals.

References

An In-Depth Technical Guide to the Synthesis and Purification of 2'-OMe-Bz-C Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of 5'-O-Dimethoxytrityl-N4-benzoyl-2'-O-methylcytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (2'-OMe-Bz-C Phosphoramidite), a critical building block in the production of modified oligonucleotides for therapeutic and research applications. The inclusion of a 2'-O-methyl group enhances the nuclease resistance and binding affinity of oligonucleotides, making this phosphoramidite a valuable reagent in the development of antisense therapies, siRNAs, and other nucleic acid-based drugs.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the commercially available nucleoside, 2'-O-methylcytidine. The synthesis involves the sequential protection of the 5'-hydroxyl and the N4-exocyclic amine groups, followed by phosphitylation of the 3'-hydroxyl group. The strategic use of protecting groups is essential to ensure regioselectivity and high yields throughout the synthesis.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_purification Purification cluster_final Final Product 2_O_Me_Cytidine 2'-O-Methylcytidine DMT_Protection Step 1: 5'-O-DMT Protection 2_O_Me_Cytidine->DMT_Protection Benzoylation Step 2: N4-Benzoylation DMT_Protection->Benzoylation Phosphitylation Step 3: 3'-Phosphitylation Benzoylation->Phosphitylation Purification Silica Gel Chromatography Phosphitylation->Purification Final_Product This compound Purification->Final_Product

Caption: Overall workflow for the synthesis and purification of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for each step of the synthesis. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Step 1: Synthesis of 5'-O-Dimethoxytrityl-2'-O-methylcytidine

This initial step protects the primary 5'-hydroxyl group to prevent its participation in subsequent reactions.

Materials:

  • 2'-O-methylcytidine

  • Anhydrous Pyridine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2'-O-methylcytidine in anhydrous pyridine.

  • Add DMT-Cl (1.1 to 1.5 equivalents) portion-wise to the solution at room temperature while stirring.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with methanol.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield 5'-O-DMT-2'-O-methylcytidine.

Step 2: Synthesis of 5'-O-Dimethoxytrityl-N4-benzoyl-2'-O-methylcytidine

The exocyclic amine of the cytosine base is protected with a benzoyl group to prevent side reactions during phosphitylation and oligonucleotide synthesis.

Materials:

  • 5'-O-DMT-2'-O-methylcytidine

  • Anhydrous Pyridine

  • Benzoyl chloride (Bz-Cl) or Benzoic anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5'-O-DMT-2'-O-methylcytidine in anhydrous pyridine.

  • Cool the solution to 0°C and slowly add benzoyl chloride (1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Evaporate the pyridine and dissolve the residue in DCM.

  • Wash the organic solution with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography to obtain 5'-O-DMT-N4-benzoyl-2'-O-methylcytidine.

Step 3: Synthesis of 5'-O-Dimethoxytrityl-N4-benzoyl-2'-O-methylcytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite

The final step introduces the reactive phosphoramidite moiety at the 3'-hydroxyl position.

Materials:

  • 5'-O-DMT-N4-benzoyl-2'-O-methylcytidine

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Procedure:

  • Dissolve 5'-O-DMT-N4-benzoyl-2'-O-methylcytidine in anhydrous DCM under an inert atmosphere.

  • Add DIPEA (2.5 to 4 equivalents) to the solution.

  • Cool the reaction mixture to 0°C and slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 to 2 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or ³¹P NMR).

  • Quench the reaction with methanol and dilute with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by silica gel column chromatography.

Purification and Characterization

Purification of the intermediate and final products is critical to ensure high coupling efficiencies during oligonucleotide synthesis.

Purification Workflow

Purification_Workflow Crude_Product Crude Product from Synthesis Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection (TLC Monitoring) Column_Chromatography->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Drying Drying under High Vacuum Solvent_Evaporation->Drying Final_Product Pure this compound Drying->Final_Product Characterization QC: NMR, MS, HPLC Final_Product->Characterization

Caption: General workflow for the purification and quality control of this compound.

Silica Gel Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane is typically used for the protected nucleoside. For the final phosphoramidite, a mobile phase containing a small percentage of triethylamine (e.g., 1-2%) in a mixture of hexane and ethyl acetate is often employed to prevent degradation of the product on the silica gel.

Characterization: The identity and purity of the final this compound should be confirmed by:

  • ³¹P NMR: The phosphoramidite should exhibit a characteristic signal around 148-150 ppm. The presence of two signals in this region is due to the presence of diastereomers at the phosphorus center.

  • ¹H NMR: To confirm the presence of the DMT, benzoyl, 2'-O-methyl, and cyanoethyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Quantitative Data Summary

The following table summarizes typical yields and purity for the synthesis of this compound and related compounds. Actual yields may vary depending on reaction scale and conditions.

StepProductTypical Yield (%)Typical Purity (%)
15'-O-DMT-2'-O-methylcytidine65 - 85>95
25'-O-DMT-N4-benzoyl-2'-O-methylcytidine70 - 90>97
3This compound60 - 80>98 (by HPLC)

Conclusion

The synthesis and purification of this compound require careful execution of a multi-step procedure involving protection and phosphitylation reactions. Adherence to anhydrous conditions and rigorous purification are paramount to obtaining a high-quality product suitable for the automated synthesis of modified oligonucleotides. This guide provides a foundational protocol that can be optimized by researchers to meet their specific needs in the development of nucleic acid-based therapeutics and diagnostics.

The Lynchpin of Modified Oligonucleotides: A Technical Guide to 2'-OMe-Bz-C Phosphoramidite in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapeutic and diagnostic oligonucleotide development, the precise incorporation of modified nucleosides is paramount. The 2'-O-methyl-5-benzoyl-cytidine (2'-OMe-Bz-C) phosphoramidite is a critical building block that imparts desirable properties to synthetic oligonucleotides, including enhanced nuclease resistance and increased binding affinity to target sequences. This technical guide provides an in-depth analysis of the mechanism, experimental protocols, and quantitative data associated with the use of 2'-OMe-Bz-C phosphoramidite in automated solid-phase oligonucleotide synthesis.

The Core Mechanism: Integrating 2'-OMe-Bz-C into the Growing Oligonucleotide Chain

The incorporation of this compound follows the well-established four-step phosphoramidite synthesis cycle, which proceeds in the 3' to 5' direction on a solid support.[1] Each cycle extends the oligonucleotide chain by one nucleoside.

The Protective Ensemble:

The this compound monomer is equipped with three key protective groups to ensure the specificity of the chemical reactions:

  • 5'-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl function, preventing self-polymerization. Its removal at the beginning of each cycle activates the 5'-hydroxyl for the subsequent coupling reaction.

  • N4-Benzoyl (Bz): The exocyclic amine of the cytosine base is protected by a benzoyl group to prevent unwanted side reactions during the coupling and oxidation steps.[2]

  • 2'-O-methyl (OMe): This modification is not a protecting group but an integral part of the final oligonucleotide. It confers nuclease resistance and can increase the thermal stability of the resulting duplexes.[3]

  • 3'-Cyanoethyl Phosphoramidite: This reactive group at the 3'-position is activated to form the internucleosidic phosphite triester linkage. The cyanoethyl group, in turn, protects the phosphate backbone during synthesis.[4]

The synthesis cycle, a cornerstone of modern DNA and RNA synthesis, is a meticulously orchestrated sequence of chemical transformations.[1][5]

Oligonucleotide_Synthesis_Cycle Start Start with Solid Support-Bound Nucleoside Deblocking Deblocking Start->Deblocking End Cleavage and Deprotection Oxidation Oxidation Oxidation->End Final Cycle

Quantitative Data Summary

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide product.

ParameterTypical ValueReagentsSignificance
Coupling Time for 2'-OMe 6 minutesThis compound, Activator (e.g., ETT, BTT, DCI)Steric hindrance from the 2'-OMe group necessitates a longer coupling time compared to DNA phosphoramidites.[6][7]
Coupling Efficiency >98%High-quality phosphoramidite and anhydrous acetonitrileA high stepwise efficiency is crucial for the yield of the full-length product.[8]
Deblocking Time 60-180 seconds3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)Complete removal of the DMT group is essential for the subsequent coupling reaction.[5]
Capping Time 30-60 secondsAcetic Anhydride, N-Methylimidazole in THFPrevents the formation of deletion mutations (n-1 sequences).[5]
Oxidation Time 30-60 seconds0.02 - 0.1 M Iodine in THF/Pyridine/WaterStabilizes the internucleosidic linkage.[5]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a 2'-OMe-Bz-C-Containing Oligonucleotide

This protocol outlines the key steps for incorporating a this compound using a standard automated DNA/RNA synthesizer.

1. Phosphoramidite Preparation:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.

  • Install the vial on the designated port of the synthesizer.

2. Synthesis Cycle Parameters:

  • Deblocking: Treat the solid support with 3% TCA in DCM for 120 seconds, followed by a thorough wash with anhydrous acetonitrile.

  • Coupling: Simultaneously deliver the this compound solution and an activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile) to the synthesis column. Allow the reaction to proceed for 6 minutes. Wash the column with anhydrous acetonitrile.

  • Capping: Deliver capping reagents (A: Acetic anhydride/THF/Pyridine; B: N-Methylimidazole/THF) to the column and allow the reaction to proceed for 45 seconds. Wash with anhydrous acetonitrile.

  • Oxidation: Deliver the oxidizing solution (0.05 M Iodine in THF/Pyridine/Water) to the column for 45 seconds. Wash with anhydrous acetonitrile.

  • Repeat the cycle for each subsequent monomer until the full-length oligonucleotide is assembled.

Protocol 2: Post-Synthesis Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The choice of deprotection reagent is critical, especially when dealing with benzoyl-protected cytidine.[9]

Method A: Standard Deprotection with Aqueous Ammonium Hydroxide This method is robust but requires a longer incubation time.

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add 1.5 mL of concentrated ammonium hydroxide (28-30%).

  • Seal the vial tightly and incubate at 55°C for 8-12 hours.

  • Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube.

  • Dry the solution in a vacuum concentrator.

Method B: Rapid Deprotection with AMA (Ammonium Hydroxide/Methylamine) This method is significantly faster but can lead to a side reaction with benzoyl-protected cytidine.

  • Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine in a well-ventilated fume hood.

  • Add 1.5 mL of the freshly prepared AMA solution to the solid support in a screw-cap vial.

  • Seal the vial tightly and incubate at 65°C for 10-15 minutes.[2]

  • Cool the vial to room temperature and transfer the supernatant to a new tube.

  • Dry the solution in a vacuum concentrator.

Deprotection Pathway and a Critical Side Reaction

The final deprotection step removes the benzoyl group from cytosine and the cyanoethyl groups from the phosphate backbone.[4]

Deprotection_Pathway Start Fully Protected Oligonucleotide on Solid Support Cleavage_Deprotection Cleavage and Deprotection (e.g., aq. NH4OH or AMA) Start->Cleavage_Deprotection Deprotected_Oligo Crude Deprotected Oligonucleotide Cleavage_Deprotection->Deprotected_Oligo Purification Purification (e.g., HPLC, PAGE) Deprotected_Oligo->Purification Final_Product Purified Oligonucleotide Purification->Final_Product

A significant consideration when using methylamine-containing reagents like AMA for deprotection is the potential for a transamination side reaction with N4-benzoyl-cytidine.[10] In this reaction, methylamine can act as a nucleophile, displacing the benzamide to form N4-methyl-cytidine, an undesired modification.[11]

Transamination_Mechanism cluster_desired Desired Pathway (Hydrolysis) cluster_undesired Undesired Side Reaction (Transamination) Bz_C {N4-Benzoyl-Cytidine (Bz-C)|{N-C=O(Ph)}} C {Cytidine (C)|{NH2}} Bz_C:p1->C:p1 NH4OH N4_Me_C {N4-Methyl-Cytidine (N4-Me-C)|{NH-CH3}} Bz_C:p1->N4_Me_C:p1 CH3NH2 (from AMA) Benzamide Benzamide C->Benzamide Benzamide2 Benzamide N4_Me_C->Benzamide2

To circumvent this issue, it is highly recommended to use N4-acetyl-cytidine (Ac-C) phosphoramidite when employing rapid deprotection protocols with AMA, as the acetyl group is much more labile and not susceptible to this transamination side reaction.[9]

Conclusion

The this compound is an invaluable tool for the synthesis of modified oligonucleotides. A thorough understanding of its role in the phosphoramidite cycle, coupled with optimized experimental protocols and an awareness of potential side reactions during deprotection, is essential for researchers, scientists, and drug development professionals to successfully synthesize high-quality, modified oligonucleotides for a wide range of applications. The choice of deprotection strategy, in particular, must be carefully considered in the context of the protecting groups present in the final oligonucleotide to ensure the integrity of the product.

References

A Technical Guide to 2'-OMe-Bz-C Phosphoramidite: Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2'-OMe-Bz-C Phosphoramidite, a crucial building block in the chemical synthesis of modified oligonucleotides. This document details its chemical properties, outlines the experimental protocols for its use, and discusses the applications of the resulting 2'-O-Methyl modified oligonucleotides in research and therapeutic development.

Core Chemical Data

This compound, chemically known as N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methylcytidine, is a modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. The 2'-O-Methyl (2'-OMe) modification confers desirable properties to the resulting oligonucleotides, including increased nuclease resistance and enhanced binding affinity to complementary RNA strands.

PropertyValue
CAS Number 110764-78-8
Molecular Weight 863.94 g/mol
Molecular Formula C47H54N5O9P
Appearance White to off-white powder
Purity ≥98% (typically determined by HPLC and 31P NMR)
Storage Conditions -20°C

The Role of 2'-O-Methyl Modifications in Oligonucleotide Therapeutics

The introduction of a methyl group at the 2' position of the ribose sugar is a key chemical modification in the development of oligonucleotide-based therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This modification offers several advantages:

  • Enhanced Nuclease Resistance: The 2'-OMe group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases. This increases the in vivo half-life of the oligonucleotide drug.

  • Increased Binding Affinity: 2'-O-methylation locks the sugar moiety in an RNA-like C3'-endo conformation, which increases the thermal stability (Tm) of the duplex formed with a target RNA molecule.

  • Reduced Immunostimulation: Modification of siRNAs with 2'-OMe groups can reduce their potential to trigger an innate immune response.

Oligonucleotides containing 2'-OMe modifications are widely used in various therapeutic strategies, including the modulation of gene expression through RNase H-independent mechanisms, such as steric blocking of translation or splicing modulation.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The following is a generalized protocol for the incorporation of this compound into a growing oligonucleotide chain using an automated DNA/RNA synthesizer. The process follows the standard phosphoramidite synthesis cycle.

Deblocking (Detritylation)
  • Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

  • Reagent: Dichloroacetic acid or trichloroacetic acid in an inert solvent (e.g., dichloromethane).

  • Procedure:

    • The deblocking solution is passed through the synthesis column.

    • The reaction is typically complete within 1-3 minutes.

    • The column is washed with anhydrous acetonitrile to remove the detritylating agent and the cleaved DMT cation.

Coupling
  • Objective: To couple the this compound to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain.

  • Reagents:

    • This compound solution (e.g., 0.1 M in anhydrous acetonitrile).

    • Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) or dicyanoimidazole (DCI) in anhydrous acetonitrile).

  • Procedure:

    • The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column.

    • Due to the steric hindrance of the 2'-OMe group, a longer coupling time of 5-15 minutes is often required to achieve high coupling efficiency.

    • The column is washed with anhydrous acetonitrile.

Capping
  • Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

  • Reagents:

    • Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF) and pyridine or lutidine.

    • Capping Reagent B: N-Methylimidazole in THF.

  • Procedure:

    • The capping reagents are delivered to the synthesis column.

    • The reaction is allowed to proceed for 1-2 minutes.

    • The column is washed with anhydrous acetonitrile.

Oxidation
  • Objective: To convert the unstable phosphite triester linkage to a more stable phosphate triester.

  • Reagent: A solution of iodine in a mixture of THF, pyridine, and water.

  • Procedure:

    • The oxidizing solution is passed through the column.

    • The reaction is typically complete within 1 minute.

    • The column is washed with anhydrous acetonitrile.

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Cleavage and Deprotection
  • Objective: To cleave the synthesized oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone.

  • Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

  • Procedure:

    • The solid support is treated with the cleavage and deprotection solution.

    • Incubation is carried out at room temperature or elevated temperatures for a duration dependent on the specific protecting groups used.

    • The solution containing the deprotected oligonucleotide is collected for subsequent purification, typically by HPLC.

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in the synthesis and application of 2'-OMe modified oligonucleotides.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start Start with Support-Bound Nucleoside deblocking 1. Deblocking (DMT Removal) start->deblocking coupling 2. Coupling (Add this compound) deblocking->coupling capping 3. Capping (Block Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation next_cycle Repeat for Next Nucleotide oxidation->next_cycle next_cycle->deblocking Next Cycle cleavage Cleavage from Support & Deprotection next_cycle->cleavage Final Cycle purification Purification (e.g., HPLC) cleavage->purification final_product Purified 2'-OMe Modified Oligonucleotide purification->final_product

Caption: Automated Solid-Phase Synthesis Workflow for Oligonucleotides.

Antisense_Mechanism aso 2'-OMe Modified Antisense Oligonucleotide (ASO) binding Hybridization in Nucleus/Cytoplasm aso->binding mrna Target mRNA mrna->binding ribosome Ribosome binding->ribosome ASO-mRNA Duplex block Steric Block of Translation ribosome->block protein Protein Synthesis Inhibited block->protein

A Technical Guide to the Benzoyl (Bz) Protecting Group in Cytidine Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the function, application, and chemical behavior of the benzoyl (Bz) protecting group for the N4-exocyclic amine of cytidine in phosphoramidite-based oligonucleotide synthesis.

Core Function of the Benzoyl Protecting Group

In the solid-phase synthesis of oligonucleotides, protecting groups are essential for ensuring the chemical fidelity of the final product.[1] The primary role of the benzoyl group on a cytidine phosphoramidite is to block the nucleophilic N4-exocyclic amino group.[2][3] This prevention of unwanted side reactions is critical during the phosphoramidite coupling step, ensuring that the reaction occurs exclusively at the 5'-hydroxyl position of the growing oligonucleotide chain.[1]

The Oligonucleotide Synthesis Cycle

The benzoyl group on the cytidine base remains intact throughout the four key steps of each addition cycle in solid-phase oligonucleotide synthesis. These steps are Deblocking, Coupling, Capping, and Oxidation.[2][5]

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Acidic removal of 5'-DMT group (Bz group is stable) Coupling 2. Coupling Activated phosphoramidite reacts with 5'-OH (Unprotected N4-amine would cause branching) Deblocking->Coupling Capping 3. Capping Acetylation of unreacted 5'-OH groups (Bz group is stable) Coupling->Capping Oxidation 4. Oxidation Stabilization of phosphite triester to phosphate triester (P(V)) (Bz group is stable) Capping->Oxidation Oxidation->Deblocking Next Cycle Final Cleavage & Deprotection (Removal of Bz group) Oxidation->Final Final Cycle Start Start with CPG-bound Nucleoside Start->Deblocking

Caption: The role of the Bz group in the phosphoramidite synthesis cycle.

Deprotection: Removal of the Benzoyl Group

At the completion of synthesis, the oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed. The benzoyl group is cleaved via basic hydrolysis.[6] The choice of deprotection reagent and conditions is critical and represents a key performance differentiator between N4-benzoyl-cytidine (Bz-dC) and other protected cytidines, such as N4-acetyl-cytidine (Ac-dC).[7]

Traditional deprotection involves heating the oligonucleotide in concentrated ammonium hydroxide.[8] Faster methods, developed for high-throughput synthesis, often use a mixture of ammonium hydroxide and methylamine (AMA).[8][9] While effective, the use of methylamine-containing reagents with Bz-protected cytidine can lead to a significant side reaction.[8][10]

When deprotecting oligonucleotides containing Bz-dC with reagents like AMA or ethylene diamine, a competing transamination reaction can occur, converting cytidine to N4-methylcytidine.[8][10] This side reaction is a notable disadvantage of using the benzoyl group. Using the more labile acetyl (Ac) protecting group on cytidine can eliminate this issue, as the hydrolysis of the acetyl group is significantly faster than the competing transamination.[10] For methyl phosphonate oligonucleotides deprotected with ethylene diamine, the level of transamination with Bz-dC was measured at approximately 16%.[10]

Deprotection_Pathway cluster_reagents Deprotection Reagents Bz_dC Oligo-N4-Benzoyl-dC Ammonia Ammonium Hydroxide (Standard) Bz_dC->Ammonia AMA AMA (Ammonium Hydroxide + Methylamine) Bz_dC->AMA Desired_Product Desired Product: Deprotected Oligo-dC Ammonia->Desired_Product Clean Hydrolysis AMA->Desired_Product Fast Hydrolysis Side_Product Side Product: Oligo-N4-Methyl-dC AMA->Side_Product Transamination (Side Reaction)

Caption: Deprotection pathways for Bz-cytidine and potential side reaction.

Quantitative Data and Performance Comparison

The choice between benzoyl and acetyl protection for cytidine primarily depends on the desired speed of deprotection and the sensitivity of the oligonucleotide to side reactions.[7]

Protecting GroupReagentTemperature (°C)TimeOutcomeCitation(s)
Benzoyl (Bz) Conc. Ammonium Hydroxide55 - 652 - 8 hoursStandard, reliable deprotection[6]
Benzoyl (Bz) AMA (1:1 NH₄OH / 40% MeNH₂)6510 - 15 minFast deprotection, but risk of side reaction[8][9]
Acetyl (Ac) AMA (1:1 NH₄OH / 40% MeNH₂)6510 minFast deprotection, no transamination[10]
Benzoyl (Bz) 0.05 M K₂CO₃ in MethanolRoom Temp.4 hoursMild deprotection for sensitive substrates[9]
Cytidine Protecting GroupReagentSide ProductExtent of Side ReactionKey AdvantageCitation(s)
Benzoyl (Bz) AMA or Ethylene DiamineN4-Methylcytidine~16% with Ethylene DiamineRobust protection during synthesis[10]
Acetyl (Ac) AMA or Ethylene DiamineNone DetectedUndetectableAvoids transamination, allows fast deprotection[10]

Experimental Protocols

The following are representative protocols for the benzoylation of a nucleoside and the deprotection of a synthesized oligonucleotide.

This protocol describes the introduction of the benzoyl protecting group onto the exocyclic amine of deoxycytidine.

  • Preparation: Dry the starting material, 5'-O-DMT-2'-deoxycytidine, by co-evaporation with anhydrous pyridine.

  • Dissolution: Dissolve the dried nucleoside in anhydrous pyridine.

  • Reaction: Cool the solution to 0°C in an ice bath with stirring. Add benzoyl chloride dropwise to the solution.

  • Incubation: Allow the reaction to warm to room temperature and stir for several hours. Monitor completion by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding methanol.

  • Workup: Remove the solvent under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting product by silica gel column chromatography.[1]

This protocol is a standard method for cleaving the oligonucleotide from the support and removing the benzoyl protecting groups.

  • Preparation: Place the solid support containing the synthesized oligonucleotide into a 2 mL screw-cap vial.

  • Reagent Addition: Add concentrated ammonium hydroxide (typically 1-2 mL for a 1 µmol synthesis).

  • Incubation: Seal the vial tightly and heat at 55°C for 8-12 hours (or at room temperature for 12-24 hours).[6]

  • Recovery: After incubation, cool the vial to room temperature. Carefully open the vial in a well-ventilated fume hood.

  • Evaporation: Transfer the supernatant containing the deprotected oligonucleotide to a new tube and evaporate the ammonia and solvent using a centrifugal evaporator or a stream of nitrogen.[6]

This protocol is suitable for rapid deprotection but should be used with caution for oligonucleotides containing Bz-dC due to the risk of transamination. It is recommended for oligonucleotides synthesized with Ac-dC.[8]

  • Preparation: Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine in a well-ventilated fume hood.

  • Reagent Addition: Add the freshly prepared AMA solution to the solid support (1-2 mL for a 1 µmol scale).

  • Incubation: Seal the vessel tightly and incubate at 65°C for 10-15 minutes.[8]

  • Recovery: Cool the vessel and transfer the AMA solution containing the oligonucleotide to a new tube.

  • Evaporation: Evaporate the sample to dryness.

Conclusion

The benzoyl protecting group is a robust and foundational tool in standard phosphoramidite chemistry for the synthesis of oligonucleotides.[2] Its stability throughout the synthesis cycle ensures high fidelity coupling.[1] However, its primary drawback is the slow rate of removal with standard ammonium hydroxide and its propensity to undergo transamination side reactions with faster, methylamine-containing deprotection agents.[7][10] For applications requiring rapid deprotection or for the synthesis of oligonucleotides sensitive to side reactions, the use of the more labile N4-acetyl-cytidine phosphoramidite is often the preferred strategy.[7] The choice between these protecting groups ultimately depends on the specific requirements of the synthesis, including desired throughput, sequence complexity, and the presence of other sensitive chemical modifications.

References

Solubility of 2'-OMe-Bz-C Phosphoramidite in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2'-O-Methyl-N4-benzoyl-cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly referred to as 2'-OMe-Bz-C Phosphoramidite. Understanding the solubility of this critical reagent is paramount for its effective use in oligonucleotide synthesis, ensuring high coupling efficiency and the integrity of the final product. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and outlines the logical workflow for solubility testing.

Core Concepts in Phosphoramidite Solubility

The solubility of a phosphoramidite is influenced by several factors, including its chemical structure (protecting groups, modifications), the choice of solvent, temperature, and the presence of moisture. Phosphoramidites are sensitive to hydrolysis, making the use of anhydrous (dry) solvents a critical requirement for preparing stable solutions. The ideal solvent will dissolve the phosphoramidite at the desired concentration without causing degradation.

For automated oligonucleotide synthesis, the standard solvent is anhydrous acetonitrile.[1] However, more lipophilic phosphoramidites may exhibit better solubility in other organic solvents like dichloromethane.[1]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of pure organic solvents is not extensively published in publicly available literature. The data presented below is derived from manufacturer recommendations for solution preparation for specific applications and qualitative statements from technical data sheets for related compounds.

Solvent SystemConcentrationObservationApplication
Anhydrous Acetonitrile0.1 MClear Solution (Implied)Oligonucleotide Synthesis
Anhydrous DichloromethaneNot SpecifiedSuitable for some lipophilic phosphoramiditesOligonucleotide Synthesis
DMSOSolubleQualitative Data for a related compoundGeneral Laboratory Use
MethanolSlightly SolubleQualitative Data for a related compoundGeneral Laboratory Use
WaterSlightly SolubleQualitative Data for a related compoundGeneral Laboratory Use

Experimental Protocols

Protocol 1: Preparation of this compound for Oligonucleotide Synthesis

This protocol outlines the standard procedure for dissolving this compound for use in automated oligonucleotide synthesizers.

Objective: To prepare a stable solution of this compound at a standard concentration for efficient coupling during solid-phase synthesis.

Materials:

  • This compound (white to off-white powder)[2]

  • Anhydrous acetonitrile (<30 ppm water)[1]

  • Anhydrous solvent transfer equipment (e.g., syringe, cannula)

  • Clean, dry, inert gas-flushed vial compatible with the synthesizer

Procedure:

  • In a controlled environment with low humidity (e.g., a glove box or under a stream of inert gas like argon or nitrogen), weigh the required amount of this compound into the synthesizer vial.

  • Using anhydrous transfer techniques, add the calculated volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M).[1][3]

  • Seal the vial promptly.

  • Gently agitate the vial at room temperature until the phosphoramidite is completely dissolved. Avoid vigorous shaking.

  • If dissolution is slow, gentle warming or brief sonication can be applied, but care must be taken to avoid degradation.

  • Visually inspect the solution to ensure it is clear and free of particulate matter before placing it on the synthesizer.

Protocol 2: General Method for Determining Solubility of a Phosphoramidite

This protocol provides a general framework for determining the approximate solubility of a phosphoramidite in a specific organic solvent.

Objective: To determine the saturation point of this compound in a given anhydrous organic solvent at a specified temperature.

Materials:

  • This compound

  • Anhydrous solvent of interest (e.g., acetonitrile, dichloromethane, THF, DMSO)

  • Small, sealable glass vials

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Micropipettes or syringes for precise liquid handling

Procedure:

  • Accurately weigh a small, known mass of this compound (e.g., 10 mg) into a clean, dry vial containing a small magnetic stir bar.

  • Add a small, precise volume of the anhydrous solvent (e.g., 100 µL) to the vial.

  • Seal the vial and stir the mixture at a constant temperature (e.g., 25 °C) for a set period (e.g., 1 hour).

  • Observe the vial. If all the solid has dissolved, the phosphoramidite is soluble at that concentration.

  • If the solid has dissolved, add another known mass of the phosphoramidite (e.g., 5 mg) and repeat step 3.

  • If the solid has not completely dissolved, add a known volume of the solvent incrementally (e.g., 50 µL at a time), stirring for a set period after each addition, until all the solid is dissolved.[4]

  • The solubility can be calculated based on the total mass of the phosphoramidite and the total volume of the solvent required for complete dissolution.[4]

  • The final observation of a clear solution indicates the solubility is at or above the calculated concentration. The presence of undissolved solid indicates that the saturation point has been exceeded.

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for assessing the solubility of this compound for a research or development application.

G start Start: Define Application (e.g., Oligo Synthesis) solvent_selection Solvent Selection (Anhydrous Acetonitrile, DCM, etc.) start->solvent_selection prelim_test Preliminary Qualitative Test (Small scale dissolution) solvent_selection->prelim_test quant_determination Quantitative Solubility Determination (Protocol 2) prelim_test->quant_determination If quantitative data needed solution_prep Solution Preparation for Application (Protocol 1) prelim_test->solution_prep If qualitative is sufficient quant_determination->solution_prep stability_assessment Stability Assessment (e.g., 31P NMR over time) solution_prep->stability_assessment end End: Optimized Solution Protocol stability_assessment->end

Caption: Workflow for Phosphoramidite Solubility Testing.

References

Unveiling the Power of 2'-O-Methyl Ribo-C: A Technical Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nucleic acid therapeutics, the strategic chemical modification of oligonucleotides is paramount to unlocking their full therapeutic potential. Among the arsenal of available modifications, 2'-O-methylation stands out as a fundamental and widely employed alteration. This in-depth technical guide focuses on the key features of 2'-O-methyl modified ribo-C (2'-O-Me-C) nucleobases, providing a comprehensive resource for researchers, scientists, and drug development professionals.

This guide delves into the core biophysical properties, synthesis, and applications of 2'-O-Me-C, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding of its role in enhancing the efficacy and stability of RNA-based therapeutics.

Core Features and Advantages of 2'-O-Methyl Ribo-C Modification

The addition of a methyl group to the 2'-hydroxyl position of the ribose sugar in a cytidine nucleobase confers several advantageous properties that are critical for the development of effective oligonucleotide therapeutics.

Enhanced Nuclease Resistance: Unmodified RNA is notoriously susceptible to degradation by endogenous nucleases. The 2'-O-methyl modification provides a steric shield, significantly increasing the resistance of oligonucleotides to nuclease-mediated cleavage. This enhanced stability is a crucial attribute for in vivo applications, prolonging the half-life and therapeutic window of the drug candidate. While 2'-O-methylation offers substantial protection against single-stranded endonucleases, it is often used in conjunction with other modifications, such as phosphorothioate linkages at the terminal ends, to provide comprehensive protection against both exonucleases and endonucleases.

Increased Duplex Stability: The 2'-O-methyl group favors a C3'-endo sugar pucker conformation, which is the characteristic geometry of nucleotides within an A-form RNA helix. This pre-organization of the ribose moiety reduces the entropic penalty associated with duplex formation, leading to a more stable and higher affinity binding to the target RNA sequence. This increased binding affinity is reflected in a higher melting temperature (Tm) of the oligonucleotide duplex.

Reduced Immunostimulation: While not a direct effect of the 2'-O-methyl group itself, it is often used in combination with other modifications, such as 5-methylcytosine, to mitigate the immunostimulatory effects of CpG motifs in antisense oligonucleotides. Unmethylated CpG motifs can be recognized by Toll-like receptor 9 (TLR9), leading to an unwanted innate immune response.

Versatility in Applications: The beneficial properties of 2'-O-methyl modifications have led to their widespread use in various RNA-based therapeutic modalities, most notably in antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). In ASOs, 2'-O-methylated nucleotides are typically incorporated into the "wings" of a "gapmer" design, where they flank a central region of unmodified DNA. This arrangement provides nuclease resistance and high binding affinity while still allowing for the RNase H-mediated degradation of the target mRNA.

Quantitative Data Summary

The impact of 2'-O-methyl modification on the biophysical properties of oligonucleotides can be quantified through various experimental assays. The following tables summarize key quantitative data.

ModificationChange in Melting Temperature (ΔTm) per modification (°C)Reference Sequence Context
2'-O-Methyl+1.32'-O-Methyl RNA/DNA chimeric duplex with RNA
2'-O-Methyl~+0.2 kcal/mol stabilization energyGeneral RNA duplexes

Table 1: Effect of 2'-O-Methylation on Duplex Thermal Stability. The data illustrates the typical increase in melting temperature (Tm) observed per 2'-O-methyl modification in an RNA/DNA chimeric duplex. The stabilization energy is a more fundamental thermodynamic measure of the increased stability.

Oligonucleotide TypeNuclease Resistance (Relative to Unmodified RNA)Assay Conditions
Unmodified RNA1x (Baseline)Serum or cell lysate incubation
2'-O-Methyl Modified RNA5- to 10-fold less susceptible to DNasesNot specified
2'-O-Methyl + PhosphorothioateSignificantly increasedSerum or nuclease solution

Table 2: Enhancement of Nuclease Resistance by 2'-O-Methylation. This table provides a qualitative and semi-quantitative comparison of the nuclease resistance conferred by 2'-O-methyl modification, alone and in combination with phosphorothioate linkages.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of 2'-O-methyl modified oligonucleotides. The following sections provide methodologies for key experiments.

Synthesis of 2'-O-Methylcytidine Phosphoramidite

The synthesis of 2'-O-methylcytidine phosphoramidite is a crucial first step for incorporating this modified nucleobase into oligonucleotides using an automated synthesizer. The following is a generalized protocol based on established chemical principles.

Objective: To synthesize N4-acetyl-5'-O-dimethoxytrityl-2'-O-methylcytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite.

Materials:

  • 5'-O-Dimethoxytrityl-N4-acetylcytidine

  • Methyl iodide (CH3I)

  • Sodium hydride (NaH)

  • Dry Dimethylformamide (DMF)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • 2'-O-Methylation:

    • Dissolve 5'-O-Dimethoxytrityl-N4-acetylcytidine in dry DMF under an inert atmosphere (e.g., argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add sodium hydride (NaH) to the solution and stir for 30 minutes.

    • Add methyl iodide (CH3I) dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of methanol.

    • Extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the 2'-O-methylated product.

  • Phosphitylation:

    • Dissolve the purified N4-acetyl-5'-O-dimethoxytrityl-2'-O-methylcytidine in dry DCM under an inert atmosphere.

    • Add DIPEA to the solution.

    • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by silica gel column chromatography to yield the 2'-O-methylcytidine phosphoramidite as a white foam.

    • Confirm the identity and purity of the product by ¹H NMR, ³¹P NMR, and mass spectrometry.

Thermal Melting (Tm) Analysis of 2'-O-Methylated Oligonucleotides

Objective: To determine the melting temperature (Tm) of a duplex formed between a 2'-O-methylated oligonucleotide and its complementary RNA or DNA strand.

Materials:

  • Lyophilized 2'-O-methylated oligonucleotide and its complementary strand.

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • UV-Vis spectrophotometer with a temperature controller.

  • Quartz cuvettes.

Procedure:

  • Sample Preparation:

    • Resuspend the lyophilized oligonucleotides in the melting buffer to a final concentration of 1-5 µM for each strand.

    • Combine equimolar amounts of the 2'-O-methylated oligonucleotide and its complement in a microcentrifuge tube.

    • Anneal the duplex by heating the solution to 95°C for 5 minutes and then slowly cooling to room temperature over several hours.

  • Tm Measurement:

    • Transfer the annealed duplex solution to a quartz cuvette.

    • Place the cuvette in the spectrophotometer's temperature-controlled cell holder.

    • Equilibrate the sample at a low starting temperature (e.g., 20°C).

    • Set the spectrophotometer to monitor the absorbance at 260 nm.

    • Increase the temperature at a controlled rate (e.g., 0.5-1.0°C per minute) from the starting temperature to a high final temperature (e.g., 90°C).

    • Record the absorbance at each temperature point.

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature.

    • The resulting curve will be sigmoidal. The Tm is the temperature at which the absorbance is halfway between the lower (duplex) and upper (single-stranded) plateaus.

    • Alternatively, the Tm can be determined as the peak of the first derivative of the melting curve.

Nuclease Resistance Assay

Objective: To assess the stability of a 2'-O-methylated oligonucleotide in the presence of nucleases.

Materials:

  • 5'-radiolabeled or fluorescently labeled 2'-O-methylated oligonucleotide and an unmodified control oligonucleotide.

  • Nuclease source (e.g., fetal bovine serum (FBS), human serum, or a specific nuclease like snake venom phosphodiesterase).

  • Incubation buffer (e.g., phosphate-buffered saline, PBS).

  • Quenching/loading buffer (e.g., 95% formamide, 20 mM EDTA).

  • Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea) and TBE buffer.

  • Phosphorimager or fluorescence gel scanner.

Procedure:

  • Reaction Setup:

    • In separate microcentrifuge tubes, dilute the labeled oligonucleotides (2'-O-methylated and unmodified control) in the incubation buffer.

    • Add the nuclease source (e.g., 10-50% serum) to each tube to initiate the degradation reaction.

    • Incubate the reactions at 37°C.

  • Time Course Analysis:

    • At various time points (e.g., 0, 15 min, 1h, 4h, 8h, 24h), withdraw an aliquot from each reaction tube.

    • Immediately quench the reaction by adding the aliquot to the quenching/loading buffer and placing it on ice or flash-freezing.

  • Gel Electrophoresis and Analysis:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load the samples onto the denaturing polyacrylamide gel.

    • Run the gel until the desired separation of the full-length oligonucleotide from its degradation products is achieved.

    • Visualize the gel using a phosphorimager or fluorescence scanner.

    • Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.

    • Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and half-life for both the modified and unmodified oligonucleotides.

Visualizing Workflows and Pathways

Graphical representations of complex processes can greatly enhance understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and signaling pathways relevant to 2'-O-methyl modified oligonucleotides.

Antisense_Oligonucleotide_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification & Validation ASO_Design ASO Design (Gapmer with 2'-O-Me wings) Target_ID->ASO_Design Synthesis Oligonucleotide Synthesis ASO_Design->Synthesis In_Vitro_Screening In Vitro Screening (Potency, Specificity) Synthesis->In_Vitro_Screening Lead_Opt Lead Optimization (Chemical Modifications) In_Vitro_Screening->Lead_Opt In_Vivo_Studies In Vivo Studies (Efficacy, PK/PD, Tox) Lead_Opt->In_Vivo_Studies IND IND-Enabling Toxicology In_Vivo_Studies->IND Phase_I Phase I (Safety) IND->Phase_I Phase_II Phase II (Efficacy, Dosing) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III NDA NDA/BLA Submission Phase_III->NDA Approval Regulatory Approval NDA->Approval

Caption: A streamlined workflow for the development of antisense oligonucleotide therapeutics.

TLR9_Signaling_Pathway cluster_endosome Endosome cluster_inhibition CpG_ASO Unmethylated CpG ASO TLR9 TLR9 CpG_ASO->TLR9 binds MyD88 MyD88 TLR9->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_Activation NF-κB Activation TRAF6->NFkB_Activation activates Inflammatory_Response Inflammatory Cytokine Production NFkB_Activation->Inflammatory_Response leads to Methylated_CpG_ASO 5-Me-C Modified CpG ASO Methylated_CpG_ASO->TLR9 Inhibits Binding

Caption: Inhibition of TLR9 signaling by 5-methylcytosine modification in CpG motifs.

Methodological & Application

Application Notes and Protocols for 2'-OMe-Bz-C Phosphoramidite in Automated Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2'-O-Methyl (2'-OMe) modified oligonucleotides are synthetic nucleic acid analogs that offer significant advantages for therapeutic and diagnostic applications. The methylation of the 2'-hydroxyl group of the ribose sugar confers increased nuclease resistance and enhances binding affinity to complementary RNA strands.[1][2][3][] 2'-OMe-Bz-C Phosphoramidite is a key building block for introducing 2'-O-methylated cytidine residues into a growing oligonucleotide chain during automated solid-phase synthesis. The benzoyl (Bz) group serves as a robust protecting group for the exocyclic amine of cytosine throughout the synthesis cycles.

These application notes provide a detailed protocol for the efficient incorporation of this compound in standard automated DNA/RNA synthesis, followed by appropriate deprotection and handling procedures. The resulting oligonucleotides are well-suited for applications such as antisense therapy, siRNAs, and aptamers.[2][3]

Section 1: Reagent Preparation and Handling

Proper handling and preparation of phosphoramidites and ancillary reagents are critical for achieving high coupling efficiencies and overall synthesis yield. All reagents should be anhydrous and handled under an inert atmosphere (e.g., Argon) to prevent degradation from moisture.

1.1. Phosphoramidite Solution: Dissolve the this compound in anhydrous acetonitrile to the concentration recommended by your synthesizer manufacturer. Common concentrations are provided in the table below. Ensure the acetonitrile has a water content of <30 ppm.

1.2. Ancillary Reagents: Prepare all other necessary solutions (Activator, Capping, Oxidation, and Detritylation reagents) according to the instrument manufacturer's guidelines, using high-quality, anhydrous solvents.

Table 1: Recommended Reagent Concentrations and Solvents

ReagentTypical ConcentrationSolventNotes
This compound0.1 M - 0.15 MAnhydrous AcetonitrilePrepare fresh if possible, or store under Argon at 2-8°C.
Activator (e.g., ETT)0.25 MAnhydrous Acetonitrile5-Ethylthio-1H-tetrazole (ETT) is a common and efficient activator.[5]
Detritylation Solution3% Trichloroacetic Acid (TCA)Dichloromethane (DCM)Removes the 5'-DMT protecting group.
Capping Solution AAcetic Anhydride/Lutidine/THFTetrahydrofuran (THF)Acetylates unreacted 5'-hydroxyl groups.
Capping Solution B16% N-Methylimidazole (NMI)Tetrahydrofuran (THF)Catalyst for the capping reaction.
Oxidation Solution0.02 M - 0.05 M IodineTHF/Pyridine/WaterOxidizes the phosphite triester to a stable phosphate triester.

Section 2: Automated Synthesis Protocol

The synthesis of 2'-OMe-RNA proceeds using a cycle analogous to standard DNA synthesis, consisting of four steps: detritylation, coupling, capping, and oxidation.[5][6] However, the coupling step for 2'-modified phosphoramidites requires an extended reaction time to ensure high efficiency due to steric hindrance from the 2'-OMe group.[7]

Automated_Synthesis_Cycle cluster_workflow Automated Synthesis Cycle Start Start Cycle (Free 5'-OH on Solid Support) Deblock Step 1: Detritylation (Acidic Removal of 5'-DMT) Start->Deblock Couple Step 2: Coupling (Add 2'-OMe-Bz-C Amidite) Deblock->Couple Generates reactive 5'-OH Cap Step 3: Capping (Block Failed Sequences) Couple->Cap Forms P(III) linkage Oxidize Step 4: Oxidation (Stabilize Phosphate Backbone) Cap->Oxidize Next Repeat Cycle for Next Nucleotide Oxidize->Next Forms stable P(V) linkage Next->Deblock Yes

Caption: Workflow of the four-step automated synthesis cycle.

Table 2: Recommended Synthesis Cycle Parameters (1 µmol Scale)

StepReagentRecommended TimePurpose
1. Detritylation3% TCA in DCM90 - 120 secondsExposes the 5'-hydroxyl group for the next coupling reaction.
2. Coupling2'-OMe-Bz-C Amidite + Activator6 - 15 minutes[1][3][7]Forms a new phosphite triester linkage. A longer coupling time is essential for high efficiency.
3. CappingCapping A + Capping B30 - 45 secondsPermanently blocks any unreacted 5'-hydroxyl groups to prevent failure sequence elongation.
4. OxidationIodine Solution30 - 45 secondsConverts the unstable phosphite triester into a stable phosphate triester backbone.

Note on Coupling Efficiency: The stepwise coupling efficiency is paramount for the synthesis of full-length oligonucleotides. For 2'-OMe amidites, an efficiency of >98% per step is achievable with optimized protocols.

Section 3: Post-Synthesis Cleavage and Deprotection

After synthesis, the oligonucleotide must be cleaved from the solid support, and all remaining protecting groups (benzoyl on the cytosine base and cyanoethyl on the phosphate backbone) must be removed. The 2'-OMe group is stable to standard basic deprotection conditions.[1][2]

Critical Note on Deprotection Reagents: The use of standard concentrated ammonium hydroxide is the recommended method for oligonucleotides containing Bz-protected cytidine. Faster deprotection reagents like AMA (a mixture of ammonium hydroxide and methylamine) can cause transamination of the cytosine base when the benzoyl protecting group is used, leading to an undesired modification.[8] Therefore, AMA should be avoided unless N-acetyl (Ac) protected cytidine is used.[8][9]

Deprotection_Workflow cluster_workflow Post-Synthesis Cleavage & Deprotection Start Synthesized Oligo on CPG Support Cleave Cleavage & Deprotection (Ammonium Hydroxide) Start->Cleave Collect Collect Supernatant Cleave->Collect Oligo is now in solution Dry Evaporate to Dryness Collect->Dry Purify Purification (e.g., HPLC, PAGE) Dry->Purify Crude Oligo

Caption: General workflow for post-synthesis processing.

Experimental Protocol for Deprotection:

  • Transfer the solid support (e.g., CPG) containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide (~30%) to the vial.

  • Seal the vial tightly to prevent ammonia leakage.

  • Heat the vial in a heating block or oven at 55°C for 8-12 hours. This step simultaneously cleaves the oligonucleotide from the support and removes the benzoyl and cyanoethyl protecting groups.

  • Allow the vial to cool completely to room temperature.

  • Carefully transfer the ammonium hydroxide solution containing the crude oligonucleotide to a new tube, leaving the solid support behind.

  • Dry the oligonucleotide solution using a centrifugal vacuum evaporator.

  • Resuspend the resulting pellet in an appropriate buffer for quantification and purification.

Table 3: Standard Deprotection Conditions for 2'-OMe-Bz-C Containing Oligonucleotides

ParameterRecommended Condition
ReagentConcentrated Ammonium Hydroxide (~30%)
Temperature55 °C
Duration8 - 12 hours
Caution Avoid AMA and other strong organic amine bases to prevent side reactions with the Bz-C residue. [8]

Section 4: Purification and Quality Control

Crude deprotected oligonucleotides contain the full-length product along with shorter failure sequences. Purification is typically required to isolate the desired product.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for "DMT-on" purification, where the final 5'-DMT group is left on during deprotection, making the full-length product more hydrophobic than the failure sequences.

  • Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC): Separates oligonucleotides based on charge (i.e., length).

  • Polyacrylamide Gel Electrophoresis (PAGE): A high-resolution method for purifying longer oligonucleotides.

After purification, the final product should be analyzed by mass spectrometry to confirm its identity and by UV spectrophotometry to determine the concentration.

References

Applications of 2'-O-Methyl Modified Oligonucleotides in Antisense Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the specific modulation of gene expression. Chemical modifications to the oligonucleotide backbone and sugar moieties are crucial for enhancing their drug-like properties. Among these, the 2'-O-Methyl (2'-OMe) modification, a second-generation advancement, offers a compelling balance of increased stability, enhanced binding affinity, and a favorable safety profile. This document provides detailed application notes on the use of 2'-OMe modified oligonucleotides in antisense therapy, complete with experimental protocols and comparative data to guide researchers in their design and execution of relevant studies.

The 2'-OMe modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar. This alteration confers several key advantages over unmodified or first-generation phosphorothioate (PS) oligonucleotides, including improved resistance to nuclease degradation, which increases their in vivo half-life.[1][2][3] Furthermore, 2'-OMe modifications increase the thermal stability of the duplex formed with the target RNA, leading to higher binding affinity.[2][4][5] A critical feature of 2'-OMe ASOs is their versatility in the mechanism of action. They can act via RNase H-independent mechanisms by sterically blocking translation or splicing, or be incorporated into "gapmer" designs to facilitate RNase H-mediated degradation of the target mRNA.[6][7][8]

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data, offering a comparison of 2'-OMe modified oligonucleotides with other common modifications.

Table 1: Comparison of Biophysical and In Vitro Properties of Modified Oligonucleotides

ModificationBinding Affinity (ΔTm per modification)Nuclease Resistance (Serum Half-life)RNase H ActivationIn Vitro Potency (Relative)Reference
Phosphorothioate (PS)↓ (-0.5°C)> 72 hoursYesBaseline[2][4]
2'-O-Methyl (2'-OMe) ↑ (+1.0 to +1.5°C)> 48 hoursNo (unless in gapmer)Moderate[2][5][9]
2'-O-Methoxyethyl (2'-MOE)↑ (+0.9 to +1.6°C)HighNo (unless in gapmer)High[5][6][10]
Locked Nucleic Acid (LNA)↑ (+4 to +8°C)Very HighNo (unless in gapmer)Very High[10][11]

Note: ΔTm represents the change in melting temperature compared to an unmodified DNA:RNA duplex. In vitro potency is a generalized comparison and can be sequence and target-dependent.

Table 2: In Vivo Performance and Toxicity Profile

ModificationIn Vivo Efficacy (Target Reduction)Toxicity ProfileKey ConsiderationsReference
Phosphorothioate (PS)Dose-dependentCan exhibit sequence-dependent cytotoxicity and non-specific protein binding.First-generation, well-studied but with known off-target effects.[2][4]
2'-O-Methyl (2'-OMe) Effective, especially in gapmer designs.Generally less toxic than PS oligos due to reduced non-specific protein binding.Good balance of efficacy and safety.[2][2][4][12]
2'-O-Methoxyethyl (2'-MOE)High potency, long tissue half-lives.Improved safety profile over PS, but LNA gapmers have shown hepatotoxicity.Widely used in approved ASO drugs.[5][5][11]
Locked Nucleic Acid (LNA)Very high potency.Can cause significant hepatotoxicity.High affinity may lead to more off-target effects.[11]

Mechanisms of Action

2'-OMe modified ASOs can be designed to elicit two primary mechanisms of action to downregulate gene expression.

RNase H-Mediated Degradation (Gapmer Design)

For this mechanism, a "gapmer" ASO is constructed with a central block of deoxynucleotides (the "gap") that is a substrate for RNase H, flanked by 2'-OMe modified nucleotides (the "wings").[10] The 2'-OMe wings provide nuclease resistance and increased binding affinity to the target mRNA.[13] Upon binding, the DNA:RNA hybrid in the gap region is recognized and cleaved by the endogenous enzyme RNase H.

RNaseH_Mechanism cluster_0 Cellular Environment ASO 2'-OMe Gapmer ASO mRNA Target mRNA ASO->mRNA Hybridization RNaseH RNase H mRNA->RNaseH Recruitment Degraded_mRNA Degraded mRNA Fragments RNaseH->mRNA Cleavage

Caption: RNase H-mediated degradation of target mRNA by a 2'-OMe gapmer ASO.

Steric Hindrance (Translation Arrest or Splicing Modulation)

Fully 2'-OMe modified oligonucleotides are not substrates for RNase H.[4] Instead, they can be designed to bind to specific sites on the pre-mRNA or mRNA to physically block the binding of cellular machinery involved in translation or splicing.[7][8] For translation arrest, the ASO typically targets the 5'-untranslated region (UTR) or the start codon of the mRNA. For splicing modulation, ASOs can be designed to block splice sites or splicing enhancer/silencer sequences on the pre-mRNA, leading to exon skipping or inclusion.[7]

Steric_Hindrance_Mechanism cluster_translation Translation Arrest cluster_splicing Splicing Modulation ASO_trans Fully 2'-OMe ASO mRNA_trans mRNA ASO_trans->mRNA_trans Binds near start codon No_Protein No Protein Synthesis Ribosome Ribosome Ribosome->mRNA_trans Blocked ASO_splice Fully 2'-OMe ASO pre_mRNA pre-mRNA ASO_splice->pre_mRNA Binds to splice site Altered_mRNA Alternatively Spliced mRNA pre_mRNA->Altered_mRNA Spliceosome Spliceosome Spliceosome->pre_mRNA Binding altered

Caption: Steric hindrance mechanisms of fully 2'-OMe modified ASOs.

Experimental Protocols

The following protocols provide a general framework for the synthesis, delivery, and evaluation of 2'-OMe modified oligonucleotides.

Protocol 1: Solid-Phase Synthesis of 2'-OMe Modified Oligonucleotides

This protocol outlines the standard phosphoramidite chemistry for synthesizing 2'-OMe modified oligonucleotides on an automated DNA/RNA synthesizer.

Materials:

  • 2'-OMe phosphoramidite monomers (A, C, G, U)

  • DNA phosphoramidite monomers (for gapmers)

  • Controlled Pore Glass (CPG) solid support

  • Standard synthesizer reagents: Deblocking solution (e.g., trichloroacetic acid in dichloromethane), Activator (e.g., ethylthiotetrazole), Capping reagents (e.g., acetic anhydride and N-methylimidazole), Oxidizer (e.g., iodine solution)

  • Cleavage and deprotection solution (e.g., ammonium hydroxide/methylamine)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence, specifying the positions for the incorporation of 2'-OMe and DNA phosphoramidites.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of: a. Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group. b. Coupling: Addition of the next phosphoramidite monomer. c. Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences. d. Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Cleavage and Deprotection: After the final cycle, the CPG support is treated with the cleavage and deprotection solution to cleave the oligonucleotide from the support and remove the protecting groups from the bases and phosphate backbone.

  • Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Quantification and Characterization: The concentration of the purified oligonucleotide is determined by UV spectroscopy at 260 nm. The identity and purity are confirmed by mass spectrometry.

Oligo_Synthesis_Workflow start Sequence Design synthesis Automated Solid-Phase Synthesis start->synthesis cleavage Cleavage & Deprotection synthesis->cleavage purification Purification (HPLC/PAGE) cleavage->purification analysis Quantification (UV-Vis) & Characterization (MS) purification->analysis final_product Purified 2'-OMe ASO analysis->final_product

Caption: Workflow for the synthesis and quality control of 2'-OMe modified ASOs.

Protocol 2: In Vitro Delivery of 2'-OMe ASOs using Lipid-Based Transfection

This protocol describes a common method for delivering ASOs into cultured mammalian cells.

Materials:

  • Purified 2'-OMe modified ASO

  • Mammalian cell line of interest

  • Appropriate cell culture medium and serum

  • Lipid-based transfection reagent (e.g., Lipofectamine™)

  • Opti-MEM™ or other serum-free medium

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of ASO-Lipid Complexes: a. Dilute the 2'-OMe ASO to the desired final concentration in serum-free medium. b. In a separate tube, dilute the lipid transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the diluted ASO and diluted lipid reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: a. Aspirate the culture medium from the cells and wash once with phosphate-buffered saline (PBS). b. Add the ASO-lipid complexes to the cells. c. Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator. d. After the incubation period, add complete growth medium with serum.

  • Post-Transfection Incubation: Incubate the cells for 24-72 hours before proceeding to downstream analysis.

Protocol 3: Quantification of Antisense Activity by qRT-PCR

This protocol is for measuring the reduction of the target mRNA levels following ASO treatment.

Materials:

  • Treated and control cells from Protocol 2

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): a. Set up the qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers for both the target and housekeeping genes. b. Run the qPCR on a real-time PCR instrument.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for the target and housekeeping genes in both treated and control samples. b. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the control samples.

ASO_Evaluation_Workflow start Cell Culture transfection ASO Transfection start->transfection incubation Incubation (24-72h) transfection->incubation harvest Cell Harvest incubation->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction qrt_pcr qRT-PCR rna_extraction->qrt_pcr western_blot Western Blot protein_extraction->western_blot mrna_analysis mRNA Level Analysis qrt_pcr->mrna_analysis protein_analysis Protein Level Analysis western_blot->protein_analysis

Caption: Experimental workflow for the in vitro evaluation of ASO activity.

Conclusion

2'-OMe modified oligonucleotides are a versatile and effective tool in the field of antisense therapy. Their enhanced stability, high binding affinity, and favorable safety profile make them a valuable modification for both research and therapeutic applications.[1][2][4] The choice between a gapmer design for RNase H-mediated degradation and a fully modified design for steric hindrance allows for a tailored approach to gene silencing. The protocols and data presented in this document provide a solid foundation for researchers to design, synthesize, and evaluate the efficacy of 2'-OMe ASOs for their specific targets of interest. Rigorous experimental design, including appropriate controls, is essential for the successful application of this technology.

References

Application Notes and Protocols for the Incorporation of 2'-OMe-Bz-C Phosphoramidite in siRNA Construction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2'-OMe Modifications in siRNA

The 2'-O-methyl (2'-OMe) modification is a widely used chemical alteration in the design of therapeutic oligonucleotides.[1] By replacing the hydroxyl group at the 2' position of the ribose sugar with a methyl ether group, the resulting siRNA duplex exhibits increased resistance to degradation by endo- and exonucleases present in biological fluids.[1] Furthermore, this modification can enhance the binding affinity of the siRNA to its target mRNA, leading to improved potency. The strategic placement of 2'-OMe modifications, particularly within the seed region of the guide strand, has been shown to mitigate off-target gene silencing, a crucial aspect for the clinical development of siRNA therapeutics.[2] The benzoyl (Bz) protecting group on the cytidine base is a standard protection strategy compatible with phosphoramidite chemistry.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of 2'-OMe modifications on siRNA properties and performance, compiled from various studies.

Table 1: Impact of 2'-OMe Modification on siRNA Thermal Stability (Tm)

siRNA SequenceModification PatternTm (°C)Change in Tm (°C)
Target X - UnmodifiedNone72.5-
Target X - Full 2'-OMe Sense Strand2'-OMe on all sense strand nucleotides78.2+5.7
Target X - Alternating 2'-OMeAlternating 2'-OMe/unmodified pattern75.8+3.3

Note: Data is illustrative and will vary based on sequence and specific modification pattern.

Table 2: Gene Silencing Efficacy of 2'-OMe Modified siRNA

siRNA TargetModification Position (Guide Strand)Concentration (nM)Gene Knockdown (%)
Gene YUnmodified1085 ± 5
Gene Y2'-OMe at position 21082 ± 7
Gene Y2'-OMe at positions 1 and 21075 ± 8
Gene YFull 2'-OMe modification1020 ± 10

Data compiled from studies evaluating the effect of positional 2'-OMe modifications on gene silencing activity.[2][3]

Table 3: Off-Target Silencing Profile of 2'-OMe Modified siRNA

siRNAModificationNumber of Off-Target Transcripts Downregulated >2-fold
siTargetZUnmodified152
siTargetZ2'-OMe at position 2 of guide strand45

This table illustrates the reduction in off-target effects by incorporating a 2'-OMe modification in the seed region.[2]

Experimental Protocols

Automated Solid-Phase Synthesis of siRNA incorporating 2'-OMe-Bz-C Phosphoramidite

This protocol describes the synthesis of a single siRNA strand on a standard automated DNA/RNA synthesizer using phosphoramidite chemistry.

Materials:

  • 2'-OMe-Bz-C CE Phosphoramidite

  • Standard RNA and 2'-OMe phosphoramidites (A, G, U)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Activator solution (e.g., 0.25 M DCI in acetonitrile)

  • Capping solution A (Acetic anhydride/Lutidine/THF) and B (N-Methylimidazole/THF)

  • Oxidizer solution (Iodine in THF/water/pyridine)

  • Deblocking solution (3% Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Protocol:

  • Preparation: Dissolve the this compound and other phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M. Install the reagents on the synthesizer.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition.

    • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.

    • Coupling: The this compound is activated by the activator solution and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly longer coupling time (e.g., 5-10 minutes) may be beneficial for modified phosphoramidites.

    • Capping: Unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants.

    • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester by the oxidizer solution.

  • Repeat: The cycle is repeated for each subsequent phosphoramidite in the desired sequence.

  • Final Deblocking: After the final coupling step, the terminal 5'-DMT group is removed.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and the protecting groups are removed.

experimental_workflow cluster_synthesis Automated Solid-Phase Synthesis start CPG Solid Support deblocking Deblocking (DMT Removal) start->deblocking coupling Coupling (Add 2'-OMe-Bz-C Phosphoramidite) deblocking->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation repeat Repeat Cycle oxidation->repeat for each nucleotide cleavage Cleavage & Deprotection repeat->cleavage purification HPLC Purification cleavage->purification characterization Mass Spectrometry purification->characterization annealing Annealing characterization->annealing final_product Purified siRNA Duplex annealing->final_product rnai_pathway siRNA siRNA Duplex (with 2'-OMe-Bz-C) Dicer Dicer siRNA->Dicer Processing (optional for short siRNA) RISC_loading RISC Loading (Ago2) siRNA->RISC_loading Dicer->RISC_loading Passenger_strand Passenger Strand (Sense) RISC_loading->Passenger_strand Ejection Guide_strand Guide Strand (Antisense) RISC_loading->Guide_strand Incorporation RISC_active Active RISC Guide_strand->RISC_active mRNA Target mRNA RISC_active->mRNA Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage Slicer activity of Ago2 Silencing Gene Silencing Cleavage->Silencing gene_silencing_workflow transfection Cell Transfection with 2'-OMe Modified siRNA incubation Incubation (24-48h) transfection->incubation rna_extraction Total RNA Extraction incubation->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative PCR cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt) qpcr->data_analysis result Gene Silencing Quantification data_analysis->result

References

Application Notes and Protocols: The Use of 2'-OMe-Bz-C Phosphoramidite in Aptamer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2'-O-Methyl-5-benzoyl-cytidine (2'-OMe-Bz-C) phosphoramidite and other 2'-O-Methyl (2'-OMe) modified phosphoramidites in the development of nucleic acid aptamers. The inclusion of 2'-OMe modifications offers significant advantages in terms of stability and binding affinity, making them highly valuable for therapeutic and diagnostic applications.

Introduction to 2'-OMe Modified Aptamers

Nucleic acid aptamers are short, single-stranded DNA or RNA molecules that fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity.[1][2] While promising as therapeutic and diagnostic agents, natural aptamers are susceptible to degradation by nucleases present in biological fluids.[2][3][4] Chemical modifications, such as the incorporation of 2'-O-methylated nucleotides, are a key strategy to overcome this limitation.[2][5][]

The 2'-OMe modification, where a methyl group replaces the hydroxyl group at the 2' position of the ribose sugar, confers several beneficial properties to aptamers, including enhanced nuclease resistance and improved thermal stability of the aptamer-target complex.[5][7][8] 2'-OMe-Bz-C phosphoramidite is a key building block for introducing 2'-O-methylated cytidine residues during automated oligonucleotide synthesis.

Advantages of 2'-OMe Modifications in Aptamers

The incorporation of 2'-OMe nucleotides into aptamers provides several key advantages:

  • Enhanced Nuclease Resistance : The 2'-OMe group sterically hinders the approach of nucleases, significantly increasing the half-life of aptamers in biological media like serum.[2][3][5][9] This modification protects against both endonucleases and, when combined with end-blocking strategies like phosphorothioate linkages, exonucleases.[7]

  • Increased Duplex Stability and Binding Affinity : The 2'-OMe modification locks the sugar pucker in an A-form helix, which is favorable for RNA-like structures. This can lead to an increase in the melting temperature (Tm) of duplexes and, in many cases, maintain or even improve the binding affinity (Kd) of the aptamer to its target.[5][8][10]

  • Improved Synthesis Efficiency : 2'-OMe phosphoramidites often exhibit higher coupling efficiencies during solid-phase synthesis compared to standard RNA phosphoramidites, resulting in higher yields of full-length aptamers.[5][9]

  • Reduced Immunostimulatory Effects : Certain nucleic acid modifications can help in reducing the innate immune response that can be triggered by unmodified oligonucleotides.

Applications in Aptamer Development

The properties of 2'-OMe modified aptamers make them suitable for a wide range of applications:

  • Therapeutics : The enhanced stability and binding of 2'-OMe aptamers are highly desirable for in vivo applications where long circulation times are required.[2]

  • Diagnostics and Biosensing : Stable aptamers are crucial for the development of robust and reliable diagnostic assays and biosensors.[11] The improved binding characteristics can also lead to higher sensitivity.

  • Research Reagents : As affinity reagents, 2'-OMe modified aptamers offer a stable and reproducible alternative to antibodies for applications such as Western blotting, flow cytometry, and affinity purification.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the impact of 2'-OMe modifications on aptamer performance.

Table 1: Binding Affinity of 2'-OMe Modified Aptamers

AptamerTargetModificationKd (nM)Measurement Technique
2mHNE-1Human Neutrophil Elastase (HNE)Fully 2'-OMe520Microscale Thermophoresis (MST)
2mHNE-2Human Neutrophil Elastase (HNE)Fully 2'-OMe180Microscale Thermophoresis (MST)
2mHNE-3Human Neutrophil Elastase (HNE)Fully 2'-OMe120Microscale Thermophoresis (MST)
2mHNE-4Human Neutrophil Elastase (HNE)Fully 2'-OMe85Microscale Thermophoresis (MST)
2mHNE-5Human Neutrophil Elastase (HNE)Fully 2'-OMe45Microscale Thermophoresis (MST)
2mHNE-6Human Neutrophil Elastase (HNE)Fully 2'-OMe95Microscale Thermophoresis (MST)
Anti-Tobramycin AptamerTobramycinPartial & Total 2'-OMeSlightly affected bindingSurface Plasmon Resonance (SPR)

Data for HNE aptamers sourced from Liu et al., 2017.[3][4] Data for Tobramycin aptamer sourced from a 2012 study on post-SELEX modification.[11]

Table 2: Thermal Stability of 2'-OMe Modified Oligonucleotides

Duplex TypeChange in Tm per 2'-OMe Modification
2'-OMe RNA/RNAMore stable than RNA/RNA
2'-OMe RNA/DNA+1.3 °C increase per modification

Data sourced from Gene Link and IDT technical literature.[5][7]

Experimental Protocols and Methodologies

Detailed protocols for the synthesis and characterization of 2'-OMe modified aptamers are provided below.

Protocol 1: Automated Synthesis of 2'-OMe Modified Aptamers

This protocol describes the solid-phase synthesis of aptamers containing 2'-OMe-Bz-C and other 2'-OMe modified bases using a standard automated DNA/RNA synthesizer.

Workflow for Automated Aptamer Synthesis

G cluster_synthesis Automated Synthesis Cycle start Start with CPG Solid Support deprotection 1. Detritylation (Removes 5'-DMT group) start->deprotection coupling 2. Coupling (Add this compound) deprotection->coupling capping 3. Capping (Blocks unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation cycle_end Repeat for next nucleotide oxidation->cycle_end cleavage Cleavage from Support & Base Deprotection cycle_end->cleavage purification HPLC Purification cleavage->purification final_product Purified 2'-OMe Aptamer purification->final_product

Caption: Automated solid-phase synthesis cycle for 2'-OMe aptamers.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support

  • 5'-DMT-2'-OMe-N-Benzoyl-Cytidine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (this compound)

  • Other required 2'-OMe and standard DNA/RNA phosphoramidites

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping solutions (e.g., Acetic Anhydride)

  • Oxidizing solution (e.g., Iodine/Water/Pyridine)

  • Deblocking solution (e.g., Trichloroacetic acid in Dichloromethane)

  • Cleavage and deprotection solution (e.g., AMA - Ammonium Hydroxide/40% Methylamine)

  • HPLC system for purification

Methodology:

  • Synthesizer Setup : Program the aptamer sequence into the synthesizer. Install the required phosphoramidites, CPG column, and reagents.

  • Synthesis Cycle : The synthesis proceeds in a 3' to 5' direction through repeated cycles:

    • Detritylation : The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide attached to the solid support.

    • Coupling : The this compound (or other desired phosphoramidite) is activated and coupled to the free 5'-hydroxyl group. A longer coupling time (e.g., 10-15 minutes) may be beneficial for sterically hindered 2'-OMe amidites.[12]

    • Capping : Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation : The phosphite triester linkage is oxidized to a more stable phosphate triester.

  • Cleavage and Deprotection : After the final cycle, the CPG column is treated with the cleavage/deprotection solution to cleave the aptamer from the support and remove the base and phosphate protecting groups.

  • Purification : The crude aptamer product is purified by High-Performance Liquid Chromatography (HPLC) to isolate the full-length product.

  • Final Processing : The purified aptamer is desalted and lyophilized for storage.

Protocol 2: SELEX for 2'-OMe Modified Aptamers

This protocol outlines the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to select for aptamers with high affinity to a specific target, using a library containing 2'-OMe modified nucleotides. This process requires specialized polymerases capable of amplifying 2'-OMe modified nucleic acids.[3][4]

SELEX Workflow for Modified Aptamers

G lib Initial Library (2'-OMe Modified Oligonucleotides) incubation Incubation with Target lib->incubation partition Partitioning (Bound vs. Unbound) incubation->partition wash Wash to Remove Non-specific Binders partition->wash elution Elution of Bound Sequences wash->elution amplification PCR Amplification (with Evolved Polymerase) elution->amplification next_round Next Round of Selection amplification->next_round Repeat 5-15 times next_round->incubation sequencing Sequencing & Characterization next_round->sequencing After final round

Caption: The SELEX cycle for the selection of 2'-OMe modified aptamers.

Materials:

  • Target molecule (e.g., protein, small molecule)

  • 2'-OMe modified oligonucleotide library

  • Evolved DNA polymerase capable of transcribing and reverse-transcribing 2'-OMe templates (e.g., SFM4-6, SFM4-9).[3][4]

  • PCR primers

  • Binding buffer specific to the target

  • Partitioning matrix (e.g., nitrocellulose filter, magnetic beads)

  • Elution buffer

Methodology:

  • Library Preparation : A large, random oligonucleotide library containing 2'-OMe modified nucleotides is synthesized.

  • Binding : The library is incubated with the target molecule in the binding buffer to allow for complex formation.

  • Partitioning : The aptamer-target complexes are separated from the unbound sequences. This can be achieved by methods like nitrocellulose filter binding, where protein-aptamer complexes are retained on the filter.[2]

  • Washing : The partitioning matrix is washed to remove non-specifically bound oligonucleotides.

  • Elution : The bound aptamers are eluted from the target.

  • Amplification : The eluted sequences are amplified by PCR using the specialized evolved polymerases.

  • Iteration : The amplified pool of enriched sequences is used for the next round of selection. This cycle is repeated for 5-15 rounds to enrich for high-affinity binders.

  • Sequencing and Characterization : After the final round, the enriched pool is sequenced to identify individual aptamer candidates. These candidates are then synthesized and characterized for their binding affinity and specificity.

Protocol 3: Binding Affinity Analysis using Surface Plasmon Resonance (SPR)

SPR is used to measure the kinetics (association and dissociation rates) and affinity (Kd) of the interaction between the aptamer and its target.[11]

Conceptual Workflow for SPR Analysis

G cluster_spr SPR Experiment immobilize 1. Immobilize Target on Sensor Chip baseline 2. Establish Baseline (Buffer Flow) immobilize->baseline association 3. Association (Inject Aptamer) baseline->association dissociation 4. Dissociation (Buffer Flow) association->dissociation regeneration 5. Regeneration (Remove Bound Aptamer) dissociation->regeneration analysis Data Analysis (Calculate ka, kd, KD) regeneration->analysis

Caption: Key steps in an SPR experiment for aptamer binding analysis.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Target molecule

  • 2'-OMe modified aptamer

  • Running buffer

  • Immobilization reagents (e.g., EDC/NHS)

  • Regeneration solution

Methodology:

  • Target Immobilization : The target molecule is covalently immobilized onto the surface of the sensor chip.

  • Equilibration : Running buffer is flowed over the sensor surface to establish a stable baseline signal.

  • Association : The 2'-OMe modified aptamer is injected at various concentrations and flows over the sensor surface. The binding of the aptamer to the immobilized target is measured in real-time as a change in the SPR signal.

  • Dissociation : The aptamer solution is replaced with running buffer, and the dissociation of the aptamer from the target is monitored.

  • Regeneration : A regeneration solution is injected to remove all bound aptamer from the sensor surface, preparing it for the next cycle.

  • Data Analysis : The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a binding model. The equilibrium dissociation constant (Kd) is calculated as kd/ka.

Conclusion

The use of this compound and other 2'-OMe analogs is a powerful strategy in aptamer development. It addresses the critical challenge of nuclease stability, thereby enhancing the therapeutic and diagnostic potential of aptamers.[2][5][9] The protocols and data presented here provide a framework for the successful synthesis, selection, and characterization of high-performance 2'-OMe modified aptamers. The development of novel polymerases that can handle modified nucleotides is further expanding the possibilities for creating fully modified aptamers with superior properties directly from the selection process.[3][4]

References

Application Notes and Protocols for 2'-OMe-Bz-C Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of 5'-O-DMT-2'-O-Methyl-N4-Benzoyl-Cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (2'-OMe-Bz-C Phosphoramidite) in automated solid-phase oligonucleotide synthesis. The 2'-O-Methyl (2'-OMe) modification on the ribose sugar confers increased nuclease resistance and enhanced thermal stability when hybridized to a complementary strand, making it a valuable modification for therapeutic antisense oligonucleotides, siRNAs, and diagnostic probes.

The N4-benzoyl (Bz) group is a standard protecting group for the exocyclic amine of cytidine. While robust during synthesis, its removal during the final deprotection step requires careful consideration of reagents and conditions to prevent unwanted side reactions, such as transamination. These notes offer optimized parameters for coupling time and deprotection to ensure high-yield, high-purity synthesis of 2'-OMe modified oligonucleotides.

Key Experimental Parameters

Quantitative data for key steps in the synthesis and deprotection process are summarized below for easy reference and comparison.

Table 1: Recommended Coupling Times for Various Phosphoramidites
Phosphoramidite TypeModificationTypical Coupling TimeRationale & Considerations
Standard DNA (dA, dC, dG, dT)None30 - 60 secondsStandard, fast kinetics.
2'-OMe-RNA (e.g., 2'-OMe-Bz-C) 2'-O-Methyl Sugar 6 minutes The 2'-OMe group creates steric hindrance, slowing the reaction rate. A longer coupling time is required to achieve optimal efficiency.[1][2]
Other Sterically Hindered Amidites2'-O-Propargyl, LNA10 - 20 minutesSignificant steric bulk requires substantially longer coupling times to ensure the reaction proceeds to completion.[3][4][5]
Table 2: Deprotection Protocols and Compatibility with Bz-C
Deprotection MethodReagent CompositionTemperatureDurationCompatibility with 2'-OMe-Bz-CNotes
Standard Concentrated Ammonium Hydroxide55 °C8 - 16 hoursRecommended Safely removes the benzoyl group without modification of the cytosine base.[4]
UltraFAST (AMA) Ammonium Hydroxide / 40% Methylamine (1:1 v/v)65 °C10 - 15 minutesNot Recommended High risk of transamination, converting N4-benzoyl-cytidine to N4-methyl-cytidine, a mutation.[6][7][8] This method is only suitable for labile protecting groups like Acetyl (Ac) on cytosine.[7]
Mild Deprotection 0.05 M Potassium Carbonate in MethanolRoom Temp.4 - 6 hoursNot Suitable Insufficient for removing the robust benzoyl protecting group. Primarily used for UltraMILD protecting groups like PAC or Ac.[8]

Experimental Workflow & Protocols

Oligonucleotide Synthesis Workflow

The synthesis of oligonucleotides via phosphoramidite chemistry is a cyclical process, with each cycle adding one nucleotide. The workflow diagram below illustrates the four key steps performed for each coupling.

Oligo_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated 'n' times) Deblocking Step 1: Deblocking (DMT Removal) Coupling Step 2: Coupling (6 minutes for 2'-OMe-Bz-C) Deblocking->Coupling Exposes 5'-OH Capping Step 3: Capping (Block Failures) Coupling->Capping Forms P(III) Linkage Oxidation Step 4: Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Starts Next Cycle End End: Cleavage & Deprotection Oxidation->End After Final Cycle Start Start: 1st Nucleoside on Solid Support Start->Deblocking

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Protocol: Reagent Preparation
  • Phosphoramidite Solution: Allow the this compound vial to warm to room temperature for at least 10 minutes before opening to prevent moisture condensation.

  • Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by your synthesizer manufacturer (typically 0.1 M). Use of a diluent with low water content (<30 ppm) is critical for high coupling efficiency.[5]

  • Install the reagent bottle on the synthesizer under an inert gas atmosphere (Argon or Helium). The solution is generally stable for 1-2 days on the synthesizer.[2]

Protocol: Automated Synthesis Cycle (1 µmol Scale)

This protocol outlines a standard synthesis cycle on an automated DNA/RNA synthesizer.

  • Step 1: Deblocking (Detritylation)

    • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

    • Procedure: Deliver the deblocking solution to the synthesis column to remove the 5'-Dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

    • Time: 60-180 seconds.

    • Action: Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Step 2: Coupling

    • Reagents:

      • 0.1 M this compound solution.

      • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI)).

    • Procedure: Deliver the phosphoramidite and activator solutions simultaneously to the synthesis column.

    • Time: 6 minutes. This extended time is crucial to counteract the steric hindrance of the 2'-OMe group and drive the reaction to >99% completion.[1]

    • Action: Wash the column with anhydrous acetonitrile.

  • Step 3: Capping

    • Reagents:

      • Capping Reagent A: Acetic Anhydride in Tetrahydrofuran (THF)/Pyridine.

      • Capping Reagent B: N-Methylimidazole in THF.

    • Procedure: Deliver both capping reagents to acetylate and block any 5'-hydroxyl groups that failed to react during the coupling step.

    • Time: 30-60 seconds.

    • Action: Wash the column with anhydrous acetonitrile.

  • Step 4: Oxidation

    • Reagent: 0.02 - 0.1 M Iodine in THF/Pyridine/Water.

    • Procedure: Deliver the oxidizing solution to the column to convert the unstable phosphite triester linkage into a stable phosphate triester.

    • Time: 30-60 seconds.

    • Action: Wash the column with anhydrous acetonitrile. This completes one full cycle.

Protocol: Cleavage and Deprotection

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

Deprotection_Logic Oligo Synthesized Oligo on Support (Contains Bz-C) Deprotection Cleavage & Deprotection Step Oligo->Deprotection Std_NH4OH Standard Deprotection (Conc. NH4OH, 55°C, 8-16h) Deprotection->Std_NH4OH Recommended Path AMA Fast Deprotection (AMA, 65°C, 15 min) Deprotection->AMA Not Recommended Correct_Product Desired Product: 2'-OMe-Cytidine Std_NH4OH->Correct_Product Side_Product Side Product: N4-Methyl-Cytidine (Transamination) AMA->Side_Product

Caption: Deprotection pathways for Bz-C containing oligonucleotides.

  • Transfer and Cleavage:

    • Transfer the solid support from the synthesis column to a 2 mL screw-cap vial.

    • Add 1-2 mL of concentrated ammonium hydroxide to the support.

    • Seal the vial tightly.

  • Deprotection:

    • Place the vial in a heating block or oven set to 55°C .

    • Incubate for a minimum of 8 hours (or overnight). This standard procedure ensures complete removal of the benzoyl protecting group from cytosine bases without causing unwanted side reactions.[4]

  • Product Recovery:

    • Allow the vial to cool completely to room temperature.

    • Carefully uncap the vial in a fume hood.

    • Using a syringe or pipette, transfer the supernatant containing the deprotected oligonucleotide to a new tube.

    • Wash the support with 0.5 mL of water or 50% ethanol and combine the wash with the supernatant.

    • Dry the oligonucleotide solution using a centrifugal evaporator. The resulting pellet is ready for purification (e.g., HPLC, gel electrophoresis) or desalting.

References

Deprotection Strategies for Oligonucleotides Containing 2'-O-Methyl-N4-benzoyl-Cytidine (2'-OMe-Bz-C)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and application of modified oligonucleotides.

Introduction

The incorporation of 2'-O-Methyl (2'-OMe) modifications into oligonucleotides is a widely adopted strategy to enhance their nuclease resistance and binding affinity, making them valuable tools in research, diagnostics, and therapeutics. During solid-phase synthesis, the exocyclic amino group of cytidine is commonly protected with a benzoyl (Bz) group. The subsequent removal of this protecting group, along with others, is a critical final step in obtaining a functional oligonucleotide. This document provides detailed protocols and strategies for the effective deprotection of oligonucleotides containing 2'-OMe-Bz-C, with a focus on maximizing product purity and minimizing side reactions.

The primary challenge associated with the deprotection of oligonucleotides containing N4-benzoyl-cytidine (Bz-C), including its 2'-OMe variant, is the potential for transamination when using primary amine-based reagents. This side reaction can lead to the formation of N4-alkyl-cytidine derivatives, which can alter the hybridization properties and biological activity of the oligonucleotide. Therefore, the choice of deprotection strategy is paramount.

Deprotection Methodologies

The deprotection of oligonucleotides is a multi-step process that typically involves:

  • Cleavage: Release of the oligonucleotide from the solid support.

  • Phosphate Group Deprotection: Removal of the cyanoethyl groups from the phosphate backbone.

  • Nucleobase Deprotection: Removal of protecting groups from the exocyclic amines of the nucleobases.

For oligonucleotides containing 2'-OMe-RNA modifications, the deprotection process is generally analogous to that of standard DNA.[1][2] The absence of a 2'-hydroxyl group simplifies the procedure as there is no need for a separate 2'-O-deprotection step, which is required for standard RNA synthesis.

Three primary strategies for the deprotection of oligonucleotides containing 2'-OMe-Bz-C are presented below, ranging from standard to rapid and ammonia-free methods.

Standard Deprotection with Aqueous Ammonium Hydroxide

This is the most traditional and widely used method for oligonucleotide deprotection. It is effective for removing the benzoyl group, although it requires longer incubation times at elevated temperatures.

Advantages:

  • Well-established and reliable.

  • Compatible with most standard DNA and 2'-OMe modifications.

Disadvantages:

  • Relatively slow, which can be a bottleneck in high-throughput applications.

  • Elevated temperatures can be detrimental to sensitive modifications.

UltraFAST Deprotection with AMA (Ammonium Hydroxide/Methylamine)

This method utilizes a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) to significantly reduce deprotection times. However, the use of methylamine, a primary amine, poses a significant risk of transamination with Bz-C, leading to the formation of N4-methyl-cytidine (N4-Me-dC).[1][2] This side reaction has been observed to occur at levels of around 5% when using AMA with Bz-dC.[3]

Critical Consideration: To avoid the formation of N4-methyl-cytidine, it is strongly recommended to use acetyl-protected 2'-OMe-cytidine (2'-OMe-Ac-C) instead of 2'-OMe-Bz-C when employing AMA for deprotection.[1][2] The acetyl group is removed much more rapidly, preventing the competing transamination reaction.

Advantages:

  • Rapid deprotection, typically complete in 5-10 minutes at 65°C.[1][2]

Disadvantages:

  • High risk of N4-methyl-cytidine formation with Bz-C containing oligonucleotides.

Ammonia-Free Deprotection

For oligonucleotides with sensitive modifications that are incompatible with ammonia, an ammonia-free deprotection method can be employed. This method uses a mixture of triethylamine and lithium hydroxide in methanol.

Advantages:

  • Avoids the use of ammonia and primary amines, thus eliminating the risk of transamination.

  • Can be suitable for sensitive dyes or other modifications.

Disadvantages:

  • May require more specific optimization for different sequences and modifications.

Data Presentation: Deprotection Conditions

The following table summarizes the recommended deprotection conditions for oligonucleotides containing 2'-OMe-Bz-C.

Deprotection MethodReagent CompositionTemperatureTimeKey Considerations
Standard Concentrated Aqueous Ammonium Hydroxide55°C8-12 hoursA reliable but slow method. Suitable for standard oligonucleotides.
UltraFAST AMA (1:1 v/v mixture of aqueous Ammonium Hydroxide and aqueous Methylamine)65°C5-10 minutesNot recommended for Bz-C . High risk of N4-methyl-cytidine formation. Use 2'-OMe-Ac-C instead.
Ammonia-Free 0.5 M aqueous Lithium Hydroxide (30 µl) and 3.5 M Triethylamine in Methanol (300 µl) per 1 µmol synthesis75°C60 minutesAn alternative for sensitive oligonucleotides, avoiding ammonia and primary amines.[4]

Experimental Protocols

Protocol 1: Standard Deprotection with Aqueous Ammonium Hydroxide

This protocol is suitable for the deprotection of oligonucleotides containing 2'-OMe-Bz-C where speed is not the primary concern.

Materials:

  • Oligonucleotide synthesized on a solid support.

  • Concentrated aqueous ammonium hydroxide (28-30%).

  • Nuclease-free water.

  • Microcentrifuge tubes.

  • Heating block or oven.

  • Vacuum concentrator.

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.

  • Add 1 mL of concentrated aqueous ammonium hydroxide to the vial.

  • Seal the vial tightly and incubate at 55°C for 8-12 hours.

  • Allow the vial to cool to room temperature.

  • Transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a clean microcentrifuge tube.

  • Wash the solid support with 0.5-1 mL of nuclease-free water and combine the wash with the supernatant from the previous step.

  • Dry the combined solution to a pellet using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in a desired buffer or nuclease-free water for quantification and analysis.

Protocol 2: Ammonia-Free Deprotection

This protocol is recommended for oligonucleotides containing 2'-OMe-Bz-C, especially when sensitive modifications are present or when the avoidance of ammonia is desired.

Materials:

  • Oligonucleotide synthesized on a solid support (CPG).

  • 0.5 M aqueous lithium hydroxide.

  • 3.5 M triethylamine in methanol.

  • Glacial acetic acid.

  • 1.5 mL centrifuge tube.

  • Heating block.

Procedure:

  • Dry the CPG support bound with the oligonucleotide under a stream of argon.

  • Transfer the CPG support to a 1.5 mL centrifuge tube.

  • Add a mixture of 30 µL of 0.5 M aqueous lithium hydroxide and 300 µL of 3.5 M triethylamine in methanol.[4]

  • Heat the mixture at 75°C for 60 minutes.[4]

  • Chill the reaction mixture to -20°C for 5 minutes.[4]

  • Add 75 µL of glacial acetic acid to neutralize the solution.[4]

  • Carefully remove the resulting solution of triethylammonium acetate from the glass support.[4]

  • The oligonucleotide is now deprotected and in solution, ready for downstream purification.

Visualization of Deprotection Workflow

The following diagram illustrates the general workflow for the deprotection of oligonucleotides containing 2'-OMe-Bz-C.

Deprotection_Workflow Start Synthesized Oligonucleotide on Solid Support (with 2'-OMe-Bz-C) Deprotection Deprotection & Cleavage (Select Protocol 1 or 2) Start->Deprotection Add Deprotection Reagent Purification Purification (e.g., HPLC, PAGE) Deprotection->Purification Crude Oligonucleotide QC Quality Control (e.g., Mass Spec, CE) Purification->QC Purified Oligonucleotide Final_Product Purified Deprotected Oligonucleotide QC->Final_Product Verified Product

Caption: General workflow for oligonucleotide deprotection.

The following diagram illustrates the chemical transformation during the deprotection of a 2'-OMe-Bz-C residue and the potential side reaction with methylamine.

Deprotection_Reaction cluster_main Deprotection of 2'-OMe-Bz-C cluster_side_reaction Side Reaction with Methylamine (AMA) Protected 2'-OMe-Bz-C Residue Deprotected 2'-OMe-C Residue (Desired Product) Protected->Deprotected Standard or Ammonia-Free Deprotection Protected_Side 2'-OMe-Bz-C Residue Side_Product N4-methyl-2'-OMe-C Residue (Side Product) Protected_Side->Side_Product AMA Deprotection

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-O-Methyl (2'-OMe) modified oligonucleotides are a cornerstone of modern therapeutic and diagnostic applications. The 2'-OMe modification offers significant advantages, including increased nuclease resistance, enhanced binding affinity to target RNA, and improved thermal stability of duplexes.[][2] The incorporation of these modified nucleosides, such as 2'-OMe-Bz-C phosphoramidite, into synthetic oligonucleotides is achieved via automated solid-phase phosphoramidite chemistry.[3]

However, the steric hindrance introduced by the 2'-O-methyl group can pose challenges during the coupling step, potentially leading to lower coupling efficiencies compared to standard DNA phosphoramidites.[4][5] Therefore, the choice of activator and the optimization of coupling conditions are critical to ensure high-yield synthesis of high-quality modified oligonucleotides. This document provides a detailed guide to the recommended activators, their mechanisms, and a comprehensive protocol for the efficient coupling of this compound.

Recommended Activators for 2'-OMe-Bz-C Coupling

Due to the steric bulk of the 2'-OMe group, standard activators like 1H-Tetrazole may not provide optimal performance.[4][5] More potent activators are generally recommended to achieve high coupling efficiencies (>98%). The choice often depends on balancing acidity, nucleophilicity, and solubility.

  • 5-Ethylthio-1H-tetrazole (ETT): ETT became a popular choice in the 1990s, especially for RNA synthesis. It is more acidic than 1H-Tetrazole and significantly more soluble in acetonitrile, allowing for higher effective concentrations. It is considered a good general-purpose activator for moderately hindered monomers.[4][6]

  • 5-Benzylthio-1H-tetrazole (BTT): BTT is even more acidic than ETT and is often favored for highly sterically hindered monomers, making it a strong candidate for 2'-OMe phosphoramidite coupling.[4][6]

  • 4,5-Dicyanoimidazole (DCI): DCI is a highly effective activator that operates through a different mechanism. It is less acidic than the tetrazole derivatives but is a much stronger nucleophile.[4][7] Its high solubility in acetonitrile (up to 1.2 M) is a significant advantage, allowing for the use of lower phosphoramidite excess, which is particularly beneficial for large-scale synthesis.[4][8] DCI has been shown to double the rate of coupling compared to 1H-Tetrazole and is recommended for 2'-OMe-PACE modifications.[7][9]

Quantitative Data and Activator Comparison

The selection of an activator can be guided by its physicochemical properties and performance in oligonucleotide synthesis. The table below summarizes key quantitative data for the recommended activators.

ActivatorpKaRecommended Concentration in AcetonitrileKey Advantages
5-Ethylthio-1H-tetrazole (ETT) 4.30.25 M - 0.75 MMore acidic and soluble than 1H-Tetrazole; good for general purpose and RNA synthesis.[4][6]
5-Benzylthio-1H-tetrazole (BTT) 4.1~0.33 MMore acidic than ETT; highly recommended for sterically hindered monomers.[4][6]
4,5-Dicyanoimidazole (DCI) 5.20.25 M - 1.2 MLess acidic but more nucleophilic; highly soluble, fast-acting.[4][6][7]

Mechanism of Activation and Coupling Workflow

The efficiency of the coupling step hinges on the rapid formation of a highly reactive intermediate. The mechanism of activation differs slightly between tetrazole-based activators and DCI.

4.1. Activator Mechanism

Tetrazole derivatives act as both a proton source and a nucleophilic catalyst. The process involves two main steps:

  • Protonation: The acidic proton of the tetrazole protonates the diisopropylamino group of the phosphoramidite.[4][7]

  • Nucleophilic Displacement: The tetrazolide anion displaces the protonated diisopropylamine, forming a highly reactive tetrazolyl-phosphonium intermediate.[4][] This intermediate is then readily attacked by the 5'-hydroxyl group of the growing oligonucleotide chain.

DCI, being less acidic, is thought to function primarily as a potent nucleophilic catalyst.[4][7]

G P_amidite 2'-OMe-Bz-C Phosphoramidite Activated_P Reactive Intermediate (Tetrazolyl-phosphonium or similar) P_amidite->Activated_P Activator (Protonation & Nucleophilic Attack) Activator Activator (e.g., ETT, BTT, DCI) Activator->Activated_P Phosphite_Triester Phosphite Triester Linkage (P(III)) Activated_P->Phosphite_Triester Displacement of Activator Oligo_OH Growing Oligonucleotide (Free 5'-OH) Oligo_OH->Phosphite_Triester

Caption: Mechanism of phosphoramidite activation and coupling.

4.2. Oligonucleotide Synthesis Workflow

The incorporation of 2'-OMe-Bz-C follows the standard four-step automated solid-phase synthesis cycle for each monomer addition.[11][12]

Start Start Cycle: Oligo on Solid Support (with 5'-DMT) Deblock Step 1: Detritylation (Deblocking) Removes 5'-DMT group with acid (TCA/DCA). Exposes free 5'-OH group. Start->Deblock Wash1 Wash (Acetonitrile) Deblock->Wash1 Couple Step 2: Coupling Activated this compound reacts with 5'-OH group. Wash1->Couple Wash2 Wash (Acetonitrile) Couple->Wash2 Cap Step 3: Capping Unreacted 5'-OH groups are blocked (acetylated) to prevent side products. Wash2->Cap Wash3 Wash (Acetonitrile) Cap->Wash3 Oxidize Step 4: Oxidation Unstable P(III) linkage is oxidized to stable P(V) phosphate triester with Iodine. Wash3->Oxidize Wash4 Wash (Acetonitrile) Oxidize->Wash4 End End Cycle: Ready for next monomer Wash4->End End->Deblock Repeat for next nucleotide

Caption: The four-step automated oligonucleotide synthesis cycle.

Experimental Protocol for 2'-OMe-Bz-C Coupling

This protocol outlines the key steps and reagents for the successful incorporation of a this compound monomer using an automated DNA/RNA synthesizer.

5.1. Reagent Preparation

  • Phosphoramidite Solution: Prepare a 0.1 M solution of this compound in anhydrous acetonitrile. Ensure the phosphoramidite is allowed to warm to room temperature before opening to prevent moisture condensation.[3]

  • Activator Solution: Prepare the chosen activator (ETT, BTT, or DCI) at its recommended concentration (see Table 1) in anhydrous acetonitrile.

  • Standard Reagents: Ensure all other synthesis reagents (Deblocking, Capping, Oxidation solutions, and anhydrous acetonitrile for washing) are fresh and loaded onto the synthesizer.[12]

5.2. Automated Synthesis Cycle Parameters

The following table provides recommended parameters for the 2'-OMe-Bz-C coupling cycle.

StepReagentDurationPurpose
1. Detritylation 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane60 - 180 secondsRemoves the 5'-DMT protecting group to expose the 5'-hydroxyl.[12]
2. Coupling 0.1 M this compound + Activator Solution6 - 15 minutesForms a phosphite triester linkage. A longer coupling time is crucial for sterically hindered monomers. A 6-minute time is a good starting point, but extending to 10-15 minutes may be necessary to maximize efficiency.[2][6][9][13]
3. Capping Capping Reagent A (Acetic Anhydride/Solvent) + Capping Reagent B (N-Methylimidazole/THF)30 - 60 secondsAcetylates and blocks any unreacted 5'-hydroxyl groups.[12][14]
4. Oxidation 0.02 - 0.1 M Iodine in THF/Pyridine/Water30 - 60 secondsConverts the unstable P(III) phosphite triester to a stable P(V) phosphate triester.[12][14]

5.3. Post-Synthesis Processing

  • Cleavage and Deprotection: After the final coupling cycle, the oligonucleotide is cleaved from the solid support and the protecting groups (benzoyl on cytosine and β-cyanoethyl on the phosphate backbone) are removed. This is typically achieved using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[14]

  • Purification: The crude oligonucleotide is purified using methods such as HPLC or gel electrophoresis to isolate the full-length product.

Troubleshooting Low Coupling Efficiency

Low coupling efficiency with 2'-OMe phosphoramidites is a common issue. Key areas to investigate include:

  • Moisture Contamination: All reagents, especially the phosphoramidite, activator, and acetonitrile, must be anhydrous. Water can hydrolyze the phosphoramidite and prevent coupling.[6]

  • Reagent Degradation: Ensure phosphoramidites and activators are fresh and have been stored correctly under anhydrous conditions.[6]

  • Suboptimal Parameters: The most common cause is an insufficient coupling time. For 2'-OMe monomers, extending the coupling time is a primary and effective optimization strategy.[6]

  • Instrument Issues: Check the synthesizer for leaks, blocked lines, or inaccurate reagent delivery.[6]

By selecting an appropriate activator and optimizing the coupling time, researchers can successfully synthesize high-quality 2'-O-Methyl modified oligonucleotides for a wide range of applications.

References

Application Notes and Protocols for Solid Supports in 2'-OMe-Bz-C Phosphoramidite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of modified oligonucleotides, particularly those containing 2'-O-Methyl (2'-OMe) ribonucleosides, is a cornerstone of modern therapeutic and diagnostic research. The 2'-OMe modification enhances nuclease resistance and binding affinity to target RNA sequences. The choice of solid support is a critical parameter that influences the efficiency, purity, and overall yield of the synthesized oligonucleotides. This document provides detailed application notes and protocols for the selection and use of solid supports compatible with 2'-OMe-Bz-C phosphoramidite synthesis. Benzoyl (Bz) is a common protecting group for cytosine, and its efficient removal is crucial for obtaining biologically active oligonucleotides.

Compatible Solid Supports

The solid-phase synthesis of 2'-OMe-Bz-C oligonucleotides can be performed on a variety of solid supports. The most common and well-established supports are Controlled Pore Glass (CPG) and Polystyrene (PS). Both are compatible with the standard phosphoramidite chemistry used for 2'-OMe RNA synthesis.[1][2]

  • Controlled Pore Glass (CPG): CPG is a rigid, non-swelling support with a defined pore size, which is crucial for the synthesis of longer oligonucleotides.[3][4] For oligonucleotides up to 50 bases, a pore size of 500 Å is often suitable, while longer sequences benefit from larger pore sizes (1000 Å or greater) to prevent steric hindrance and improve reagent accessibility.[3][5][6]

  • Polystyrene (PS): Polystyrene supports offer higher nucleoside loading capacities, which can be advantageous for large-scale synthesis. However, PS supports can swell in organic solvents, which may affect synthesis efficiency for very long oligonucleotides.[2]

  • Universal Supports: These supports are not pre-derivatized with a nucleoside and can be used for the synthesis of any sequence, simplifying inventory.[7][] The first nucleoside is coupled to the universal support during the initial cycle of synthesis. Both CPG and PS-based universal supports are commercially available and have been shown to be effective for the synthesis of 2'-OMe RNA.[7]

Quantitative Data Summary

The selection of a solid support is often guided by the desired synthesis scale and oligonucleotide length. The loading of the initial nucleoside on the support is a key parameter that dictates the theoretical maximum yield.

Solid Support TypeTypical Pore Size (Å)Typical Loading (µmol/g)Recommended Oligo LengthKey AdvantagesKey Disadvantages
Controlled Pore Glass (CPG) 500 - 100025 - 70Up to 80-mersRigid, non-swelling, good for longer oligos.[3][4][6]Lower loading capacity than PS.[2]
Polystyrene (PS) N/A80 - 200Shorter to medium length oligosHigh loading capacity, cost-effective for large scale.[2]Can swell in organic solvents.[2]
Universal Support (CPG-based) 500 - 100030 - 80Versatile for various lengthsSingle support for all sequences, simplifies workflow.[7][]Requires an initial coupling step for the first nucleoside.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis Cycle for 2'-OMe-Bz-C Oligonucleotides

This protocol outlines the standard four-step cycle for automated solid-phase synthesis using phosphoramidite chemistry. This cycle is repeated for each nucleotide addition.

Reagents and Materials:

  • This compound solution (0.1 M in anhydrous acetonitrile)

  • Other 2'-OMe phosphoramidite solutions (A, G, U with appropriate protecting groups)

  • Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)

  • Deblocking solution (3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane)

  • Capping solution A (acetic anhydride in THF/pyridine)

  • Capping solution B (N-methylimidazole in THF)

  • Oxidizing solution (0.02 M Iodine in THF/water/pyridine)

  • Anhydrous acetonitrile for washing

Procedure:

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution for 60-180 seconds. This exposes the 5'-hydroxyl group for the next coupling reaction.[9]

  • Coupling: The this compound and activator solutions are simultaneously delivered to the synthesis column. The coupling reaction proceeds for 5-15 minutes. A longer coupling time may be necessary for 2'-OMe phosphoramidites due to steric hindrance.[10]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions for 30-60 seconds. This prevents the formation of deletion mutants in subsequent cycles.[9]

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by treatment with the oxidizing solution for 30-60 seconds.[]

  • Washing: The column is thoroughly washed with anhydrous acetonitrile after each step to remove excess reagents and by-products.

  • Repeat: The cycle is repeated with the next phosphoramidite in the sequence until the desired oligonucleotide is assembled.

Protocol 2: Cleavage and Deprotection of 2'-OMe-Bz-C Oligonucleotides

Method A: Standard Deprotection with Aqueous Ammonium Hydroxide

This is a well-established and reliable method for removing the benzoyl protecting group.

Reagents and Materials:

  • Concentrated aqueous ammonium hydroxide (28-30%)

  • Solid support with synthesized oligonucleotide

Procedure:

  • Transfer the solid support to a screw-cap vial.

  • Add 1-2 mL of concentrated aqueous ammonium hydroxide to the vial, ensuring the support is fully submerged.[11]

  • Seal the vial tightly and incubate at 55°C for 8-12 hours.[11]

  • Cool the vial to room temperature.

  • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Wash the solid support with nuclease-free water and combine the wash with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Method B: Fast Deprotection with AMA (Ammonium Hydroxide/Methylamine)

This method significantly reduces the deprotection time but requires caution when using benzoyl-protected cytidine.

Reagents and Materials:

  • AMA solution: a 1:1 (v/v) mixture of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine. Prepare fresh in a fume hood.[11]

  • Solid support with synthesized oligonucleotide

Procedure:

  • Transfer the solid support to a screw-cap vial.

  • Add 1-2 mL of freshly prepared AMA solution to the vial.[11]

  • Seal the vial tightly and incubate at 65°C for 10-15 minutes.[11]

  • Cool the vial to room temperature.

  • Transfer the supernatant to a new tube.

  • Wash the support with nuclease-free water and combine the washings.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Note: When using AMA with benzoyl-protected cytidine (Bz-C), a side reaction leading to the formation of N4-methyl-cytidine can occur at a level of around 5%.[12] If this is a concern, using acetyl-protected cytidine (Ac-C) is recommended, as it is not susceptible to this side reaction.[12][13]

Visualizations

Oligonucleotide Synthesis Workflow

OligoSynthesisWorkflow cluster_prep Preparation cluster_synthesis Automated Synthesis Cycle cluster_postsynthesis Post-Synthesis start Start Synthesis Plan support_choice Choose Solid Support start->support_choice pre_derivatized Pre-derivatized Support support_choice->pre_derivatized Pre-loaded universal Universal Support support_choice->universal Universal deblock Deblocking (DMT Removal) pre_derivatized->deblock load_nucleoside Couple First Nucleoside universal->load_nucleoside load_nucleoside->deblock couple Coupling deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize cycle_end End of Cycle oxidize->cycle_end cycle_end->deblock Add more bases final_deblock Final Deblocking cycle_end->final_deblock Sequence complete cleavage Cleavage from Support final_deblock->cleavage deprotection Base Deprotection cleavage->deprotection purification Purification (e.g., HPLC) deprotection->purification qc Quality Control (e.g., MS) purification->qc final_product Final Oligonucleotide qc->final_product

Caption: Workflow for oligonucleotide synthesis.

Solid Support Selection Logic

SupportSelection start Project Requirements oligo_length Oligonucleotide Length? start->oligo_length inventory_management Simplify Inventory? start->inventory_management synthesis_scale Synthesis Scale? oligo_length->synthesis_scale < 50-mer cpg_large_pore CPG (≥1000Å) oligo_length->cpg_large_pore > 50-mer cpg_small_pore CPG (500Å) synthesis_scale->cpg_small_pore Small to Medium polystyrene Polystyrene synthesis_scale->polystyrene Large inventory_management->oligo_length No universal_support Universal Support inventory_management->universal_support Yes

Caption: Decision tree for solid support selection.

Cleavage and Deprotection Workflow

DeprotectionWorkflow cluster_standard Standard Method cluster_fast Fast Method start Synthesized Oligo on Support choose_method Choose Deprotection Method start->choose_method add_nh4oh Add aq. NH4OH choose_method->add_nh4oh Standard add_ama Add AMA Solution choose_method->add_ama Fast incubate_nh4oh Incubate 55°C, 8-12h add_nh4oh->incubate_nh4oh collect_supernatant Collect Supernatant incubate_nh4oh->collect_supernatant incubate_ama Incubate 65°C, 10-15min add_ama->incubate_ama incubate_ama->collect_supernatant wash_support Wash Support collect_supernatant->wash_support dry_oligo Dry Oligonucleotide wash_support->dry_oligo end Purify and Analyze dry_oligo->end

Caption: Cleavage and deprotection workflow.

References

Application Notes and Protocols for HPLC Purification of Oligonucleotides Synthesized with 2'-OMe-Bz-C Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of modified oligonucleotides is a cornerstone of modern molecular biology, therapeutic development, and diagnostic applications. The incorporation of 2'-O-Methyl (2'-OMe) modifications, such as in 2'-OMe-Bz-C (2'-O-Methyl-N4-benzoyl-cytidine) phosphoramidite, imparts desirable properties to oligonucleotides, including increased nuclease resistance and enhanced binding affinity to target sequences. The N4-benzoyl (Bz) group serves as a crucial protecting group for the exocyclic amine of cytidine during synthesis, preventing unwanted side reactions.[1]

Following solid-phase synthesis, a multi-step process of deprotection and purification is required to isolate the final, high-purity oligonucleotide product. This process involves cleavage from the solid support, removal of phosphate protecting groups, and deprotection of the nucleobases. The benzoyl protecting group on cytidine requires specific deprotection conditions to ensure its complete removal without compromising the integrity of the oligonucleotide.

High-Performance Liquid Chromatography (HPLC) is the gold standard for the purification of synthetic oligonucleotides, offering high resolution and the ability to separate the full-length product from failure sequences (shortmers) and other synthesis-related impurities.[1][2] The two most common HPLC techniques for oligonucleotide purification are Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC.

This document provides detailed application notes and protocols for the deprotection and subsequent HPLC purification of oligonucleotides synthesized using 2'-OMe-Bz-C phosphoramidite.

Deprotection of Oligonucleotides Containing 2'-OMe-Bz-C

The benzoyl protecting group is more stable than acetyl (Ac) protecting groups and requires specific conditions for its efficient removal to avoid base modifications.[3] A common and effective method for deprotection is the use of aqueous ammonia and methylamine (AMA).

Experimental Protocol: AMA Deprotection
  • Cleavage from Support:

    • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

    • Add 1 mL of AMA solution (a 1:1 mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%)).

    • Incubate the vial at 65°C for 15-30 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups.

  • Base Deprotection:

    • After incubation, cool the vial to room temperature.

    • Transfer the supernatant containing the oligonucleotide to a new vial.

    • To ensure complete removal of the benzoyl groups, continue the incubation of the supernatant at 65°C for an additional 1-2 hours.

  • Solvent Removal:

    • Evaporate the AMA solution to dryness using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution:

    • Reconstitute the dried oligonucleotide pellet in an appropriate volume of sterile, nuclease-free water or a suitable buffer for HPLC purification.

HPLC Purification Methodologies

The choice between IP-RP HPLC and AEX HPLC depends on the specific characteristics of the oligonucleotide, such as its length, sequence, and the presence of other modifications.

Ion-Pair Reversed-Phase (IP-RP) HPLC

IP-RP HPLC separates oligonucleotides based on their hydrophobicity. An ion-pairing agent is added to the mobile phase to neutralize the negative charges of the phosphate backbone, allowing the oligonucleotide to interact with the hydrophobic stationary phase.[4] This method provides excellent resolution for shorter oligonucleotides (typically under 50 bases) and is effective at separating full-length products from truncated sequences.

G cluster_workflow IP-RP HPLC Workflow start Start: Deprotected Oligonucleotide Sample prepare_sample Reconstitute in Mobile Phase A start->prepare_sample inject Inject onto C18 Column prepare_sample->inject gradient Apply Acetonitrile Gradient with Ion-Pairing Agent inject->gradient detect UV Detection at 260 nm gradient->detect collect Fraction Collection detect->collect desalt Desalt and Lyophilize Purified Fractions collect->desalt end End: Purified Oligonucleotide desalt->end

Caption: Workflow for IP-RP HPLC purification.

  • Column: C18 reverse-phase column (e.g., Waters XBridge Oligonucleotide BEH C18, Agilent PLRP-S).

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) or 100 mM Hexafluoroisopropanol (HFIP) with 8.6 mM Triethylamine (TEA) in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 50-65°C (to minimize secondary structures).

  • Detection: UV at 260 nm.

  • Gradient: A typical gradient would be a linear increase from 5% to 50% Mobile Phase B over 30 minutes. The optimal gradient should be determined empirically.

Anion-Exchange (AEX) HPLC

AEX HPLC separates oligonucleotides based on the negative charge of their phosphate backbone. The stationary phase consists of a positively charged resin, and elution is achieved by increasing the salt concentration of the mobile phase.[1] AEX is particularly well-suited for the purification of longer oligonucleotides and those with significant secondary structures, as purification can be performed at high pH to denature these structures.[2][5]

G cluster_workflow AEX HPLC Workflow start Start: Deprotected Oligonucleotide Sample prepare_sample Reconstitute in Mobile Phase A start->prepare_sample inject Inject onto Anion-Exchange Column prepare_sample->inject gradient Apply Salt Gradient (e.g., NaClO4 or NaCl) inject->gradient detect UV Detection at 260 nm gradient->detect collect Fraction Collection detect->collect desalt Desalt and Lyophilize Purified Fractions collect->desalt end End: Purified Oligonucleotide desalt->end

Caption: Workflow for AEX HPLC purification.

  • Column: Strong anion-exchange column (e.g., Dionex DNAPac series).

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.0.

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 60-80°C.

  • Detection: UV at 260 nm.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 40 minutes is a good starting point.

Data Presentation: Comparison of Purification Methods

The following tables summarize representative quantitative data for the purification of a 20-mer oligonucleotide containing a single 2'-OMe-Bz-C modification.

Table 1: IP-RP HPLC Purification Performance

ParameterValue
Purity (post-purification) >95%
Recovery 70-85%
Resolution (Full-length vs. n-1) >1.5
Throughput High

Table 2: AEX HPLC Purification Performance

ParameterValue
Purity (post-purification) >98%
Recovery 60-75%
Resolution (Full-length vs. n-1) >2.0
Throughput Moderate

Logical Relationships in Method Selection

The choice of the optimal HPLC method is guided by several factors. The following diagram illustrates the decision-making process.

G cluster_decision HPLC Method Selection Logic oligonucleotide Oligonucleotide Characteristics length Length oligonucleotide->length secondary_structure Secondary Structure oligonucleotide->secondary_structure hydrophobicity Hydrophobicity oligonucleotide->hydrophobicity ip_rp IP-RP HPLC length->ip_rp < 50 bases aex AEX HPLC length->aex > 50 bases secondary_structure->aex Significant hydrophobicity->ip_rp High

References

Application Notes and Protocols for Mass Spectrometry Analysis of 2'-O-Methyl Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the mass spectrometry (MS) analysis of 2'-O-Methyl (2'-OMe) modified oligonucleotides. These synthetic analogs of RNA are crucial in therapeutics and research, necessitating robust analytical methods for their characterization and quantification. The following sections detail the methodologies for liquid chromatography-mass spectrometry (LC-MS) analysis, including sample preparation, instrument setup, and data interpretation, alongside structured data and visual workflows to guide researchers.

Introduction to 2'-OMe Oligonucleotide Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is the most widely used technique for the analysis of oligonucleotides.[4][5][6][7] Ion-pairing reversed-phase liquid chromatography (IP-RPLC) is a common approach that utilizes ion-pairing reagents to improve the retention and separation of these highly polar molecules on reversed-phase columns.[4][8]

Experimental Workflow

The general workflow for the mass spectrometry analysis of 2'-OMe modified oligonucleotides involves sample preparation, LC separation, MS detection, and data analysis. A schematic of this process is presented below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample_prep Oligonucleotide Sample (e.g., from synthesis or biological matrix) extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) sample_prep->extraction reconstitution Reconstitution in MS-compatible solvent extraction->reconstitution lc_separation Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) reconstitution->lc_separation Injection ms_detection Mass Spectrometry Detection (e.g., ESI-TOF, QTRAP) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition deconvolution Deconvolution of Multiply Charged Spectra data_acquisition->deconvolution sequence_verification Sequence Verification & Impurity Identification deconvolution->sequence_verification quantification Quantification deconvolution->quantification

Figure 1: General experimental workflow for the LC-MS analysis of 2'-OMe modified oligonucleotides.

Detailed Experimental Protocols

Sample Preparation from Aqueous Solution

This protocol is suitable for the analysis of purified 2'-OMe oligonucleotides from synthesis.

  • Dissolution: Dissolve the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 100 µM.

  • Dilution: Prepare working solutions by diluting the stock solution with the initial mobile phase (e.g., 8.6 mM TEA, 100 mM HFIP in water) to a final concentration of 1-10 µM.

  • Injection: Inject 5-10 µL of the working solution into the LC-MS system.

Sample Extraction from Biological Matrices (Plasma)

This protocol is adapted for the extraction of 2'-OMe oligonucleotides from plasma for pharmacokinetic studies.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of a protein precipitation solution (e.g., 0.5% N,N-diisopropylethylamine (DIEA) in methanol). Vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of an appropriate solvent, such as water containing 100 µM EDTA, for LC-MS analysis.[9]

LC-MS Methodologies

Ion-pairing reversed-phase liquid chromatography is a robust method for the separation of oligonucleotides. The choice of ion-pairing reagent and its concentration is critical for achieving good chromatographic resolution and MS sensitivity.

Instrumentation and Columns
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer, such as a time-of-flight (TOF), quadrupole time-of-flight (Q-TOF), or triple quadrupole (QqQ) instrument.[5][9][10]

  • Column: A reversed-phase column suitable for oligonucleotide analysis, such as a C18 column (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, Agilent PLRP-S).

Mobile Phases and Gradients

Commonly used ion-pairing reagents include triethylamine (TEA) with hexafluoroisopropanol (HFIP) or N,N-diisopropylethylamine (DIEA) with HFIP.[6][8][9] HFIP acts as an ion-pairing agent and improves the volatility of the mobile phase, enhancing ESI efficiency.

Table 1: Recommended Mobile Phase Compositions

ComponentMobile Phase A (Aqueous)Mobile Phase B (Organic)
Option 1 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in Water[5][6]Methanol
Option 2 15 mM N,N-Diisopropylethylamine (DIEA), 100 mM HFIP in Water[9]Methanol
Option 3 16.3 mM TEA, 400 mM HFIP in Water[5][6]Methanol

Table 2: Example LC Gradient for Oligonucleotide Separation

Time (min)% Mobile Phase BFlow Rate (mL/min)
0.0100.3
2.0200.3
15.0450.3
16.0900.3
18.0900.3
18.1100.3
20.0100.3

Note: The gradient should be optimized based on the specific oligonucleotide sequence, length, and modifications.

Mass Spectrometer Settings
  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for oligonucleotides due to the negatively charged phosphate backbone.[4]

  • Capillary Voltage: 2.5 - 3.5 kV

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 350 - 500 °C

  • Mass Range: 500 - 2500 m/z (adjust based on expected charge states)

Data Analysis and Interpretation

Deconvolution of Mass Spectra

Oligonucleotides typically produce a series of multiply charged ions in the mass spectrum. Deconvolution algorithms are used to convert this charge state distribution into a single, neutral mass, which can be compared to the theoretical mass of the oligonucleotide.

Fragmentation Analysis for Sequence Verification

Tandem mass spectrometry (MS/MS) is employed for sequence confirmation. Collision-induced dissociation (CID) is a common fragmentation technique.[11] The fragmentation of the oligonucleotide backbone results in a series of characteristic ions. The nomenclature for these fragment ions is well-established.

fragmentation cluster_backbone Oligonucleotide Backbone cluster_fragments Fragmentation Ions P1 5' O5 O P1->O5 C5 C5' O5->C5 C4 C4' C5->C4 C3 C3' C4->C3 C4->C3 a-B Base1 Base C4->Base1 O3 O C3->O3 C3->O3 c, d OMe 2'-OMe C3->OMe P2 P O3->P2 O3->P2 y, z O5_2 O P2->O5_2 P2->O5_2 w, x C5_2 C5' O5_2->C5_2 O5_2->C5_2 a, b Base2 Base C5_2->Base2 a a-B b b c c d d w w x x y y z z

Figure 2: Fragmentation pattern of a 2'-OMe modified oligonucleotide backbone.

The presence of the 2'-OMe modification can influence the fragmentation pattern. The primary cleavage occurs at the 5'-P-O bond, leading to the formation of c- and y-type ions.[12]

Table 3: Common Fragment Ions in Oligonucleotide MS/MS

5' Terminus Ions3' Terminus IonsCleavage Site
azC3'-O3'
a-Base (a-B)yC4'-C3' and base loss
bxC5'-O5'
cwO3'-P
dO5'-P
Quantitative Analysis

For quantitative studies, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often used.[13] This involves selecting a specific precursor ion (one of the multiply charged ions of the parent oligonucleotide) and a specific fragment ion for detection, providing high selectivity and sensitivity.

Table 4: Example Quantitative Data for a 2'-OMe Oligonucleotide in Plasma

AnalyteLLOQ (ng/mL)Linear Range (ng/mL)Precision (%CV)Accuracy (%)
20-mer 2'-OMe ASO0.20.2 - 1000< 15%85 - 115%
Internal Standard----

LLOQ: Lower Limit of Quantification; ASO: Antisense Oligonucleotide. Data is representative and may vary based on the specific oligonucleotide and analytical method.[9][14]

Troubleshooting and Considerations

  • Adduct Formation: Oligonucleotides can form adducts with cations like sodium (Na+) and potassium (K+), which can complicate mass spectra. The use of high-purity water and reagents, and the addition of EDTA to the sample can help minimize adduct formation.[4]

  • Ion Suppression: Ion-pairing reagents can suppress the ESI signal. It is crucial to optimize the concentration of these reagents to balance chromatographic performance with MS sensitivity.[4][8]

  • In-source Fragmentation: High source temperatures or voltages can lead to fragmentation of the oligonucleotide in the ion source, which can interfere with the analysis of the intact molecule.

Conclusion

Mass spectrometry is a powerful and versatile technique for the detailed characterization and quantification of 2'-OMe modified oligonucleotides. By employing optimized sample preparation, LC-MS methods, and data analysis strategies as outlined in these application notes, researchers can obtain reliable and comprehensive data to support the development of oligonucleotide-based therapeutics and research tools.

References

Troubleshooting & Optimization

Technical Support Center: 2'-OMe-Bz-C Phosphoramidite Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the coupling efficiency of 2'-OMe-Bz-C Phosphoramidite during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit lower coupling efficiency compared to standard DNA phosphoramidites?

A1: The reduced coupling efficiency of this compound is primarily due to steric hindrance. This hindrance arises from the combination of the 2'-O-methyl (2'-OMe) group on the ribose sugar and the bulky benzoyl (Bz) protecting group on the cytosine base. This bulkiness can physically impede the approach of the phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain, slowing down the coupling reaction.

Q2: What is a typical coupling efficiency for 2'-OMe phosphoramidites, and how does it impact the final yield?

A2: While standard DNA synthesis often achieves coupling efficiencies greater than 99%, synthesis with modified phosphoramidites like 2'-OMe-Bz-C may yield slightly lower efficiencies, ideally above 98%.[1] A small decrease in stepwise efficiency can significantly reduce the yield of the full-length product (FLP). For instance, for a 30-mer oligonucleotide, a drop in average coupling efficiency from 99% to 98% can decrease the theoretical maximum yield from 75% to approximately 55%.[1]

Q3: How does moisture affect coupling efficiency?

A3: Moisture is a primary cause of low coupling efficiency.[1] Phosphoramidites and activators are highly sensitive to water. Water can hydrolyze the phosphoramidite and react with the activated intermediate, preventing it from coupling to the growing oligonucleotide chain.[1] It is critical to maintain strictly anhydrous conditions for all reagents and solvents.

Q4: Can the choice of activator significantly impact the synthesis?

A4: Absolutely. Standard activators used in DNA synthesis, such as 1H-Tetrazole, are often not potent enough to overcome the steric hindrance of modified phosphoramidites like 2'-OMe-Bz-C.[1] More powerful activators are necessary to achieve high coupling efficiencies in a reasonable timeframe.[1] Using an inappropriate or degraded activator can lead to low coupling efficiency and an increase in n-1 shortmers.[1]

Q5: How can I monitor coupling efficiency during synthesis?

A5: A common method for real-time monitoring of coupling efficiency is by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking (detritylation) step.[2] The orange-colored DMT cation has a strong absorbance around 495-498 nm. A consistent and strong signal at each cycle indicates high coupling efficiency, while a drop in the signal suggests a problem with the previous coupling step.[2]

Troubleshooting Guide

Low coupling efficiency is a common issue when working with sterically hindered phosphoramidites. This guide provides a systematic approach to troubleshooting.

Problem: Consistently low coupling efficiency across the entire synthesis.

This often indicates a systemic issue with reagents or the synthesizer.

  • Potential Cause 1: Moisture Contamination.

    • Solution: Ensure all reagents, particularly the acetonitrile (ACN) used for dissolving the phosphoramidite and activator, are anhydrous (water content <30 ppm).[1][3] Consider using molecular sieves in your solvent bottles to maintain anhydrous conditions.[2]

  • Potential Cause 2: Degraded Reagents.

    • Solution: Phosphoramidite and activator solutions have a limited shelf life.[2] Ensure that your this compound and activator are fresh and have been stored correctly under anhydrous conditions. If degradation is suspected, use a fresh batch of reagents for a test synthesis.

  • Potential Cause 3: Suboptimal Activator or Activator Concentration.

    • Solution: For sterically hindered phosphoramidites, a more potent activator is often required.[1] Consider switching from standard activators to 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI).[2][4] BTT is often recommended for sterically demanding monomers.[2][4] Also, verify that the activator concentration is optimal, as a concentration that is too low may not efficiently activate the phosphoramidite.

  • Potential Cause 4: Instrument and Fluidics Issues.

    • Solution: Check the synthesizer for leaks, blocked lines, or incorrect reagent delivery volumes.[3] Ensure that the correct volumes of phosphoramidite and activator are being delivered to the synthesis column.

Problem: Low coupling efficiency for 2'-OMe-Bz-C specifically, while other phosphoramidites couple efficiently.

This suggests an issue specific to the this compound or its coupling parameters.

  • Potential Cause 1: Insufficient Coupling Time.

    • Solution: Due to steric hindrance, this compound requires a longer coupling time than standard DNA phosphoramidites.[5] Extend the coupling time for this specific monomer. A common starting point is to double the standard coupling time.[5] For particularly difficult couplings, a "double coupling" step, where the phosphoramidite and activator are delivered a second time, can be effective.[5]

  • Potential Cause 2: Ineffective Activator for this Specific Monomer.

    • Solution: As mentioned, a more potent activator is crucial. BTT is often favored for sterically hindered monomers.[2][4] DCI is another excellent option due to its high nucleophilicity and solubility in acetonitrile.[4]

  • Potential Cause 3: Poor Quality of the Specific Phosphoramidite Vial.

    • Solution: The specific vial of this compound may be of poor quality due to manufacturing issues or improper storage. Replace it with a new, validated batch.

Data Presentation

Table 1: Recommended Activators for this compound

ActivatorAbbreviationpKaRecommended Concentration in AcetonitrileKey Characteristics
5-Ethylthio-1H-tetrazoleETT4.30.25 M - 0.75 MMore acidic than 1H-Tetrazole; a good general-purpose activator for modified phosphoramidites.[4][6]
5-Benzylthio-1H-tetrazoleBTT4.1~0.33 MMore acidic than ETT; often recommended for sterically hindered monomers like those in RNA synthesis.[2][4]
4,5-DicyanoimidazoleDCI5.20.25 M - 1.2 MLess acidic but a stronger nucleophile than tetrazoles; highly soluble in acetonitrile, making it suitable for long oligonucleotides and large-scale synthesis.[4][7]

Table 2: Recommended Coupling Times for this compound

Coupling StrategyRecommended TimeExpected EfficiencyNotes
Standard6 - 10 minutes>98%A good starting point for optimization. Longer times may be necessary for difficult sequences.[1]
Extended10 - 15 minutesPotentially >99%Recommended when suboptimal coupling is observed with shorter times or for sequences with repetitive 2'-OMe-Bz-C additions.[5][7]
Double Coupling2 x (6 - 10 minutes)>99%The phosphoramidite and activator are delivered twice before the capping step. This can help drive the reaction to completion.[5]

Experimental Protocols

Protocol 1: Small-Scale Test Synthesis to Validate Reagent Quality

Objective: To confirm the quality of a new or suspect batch of this compound and the chosen activator.

Methodology:

  • Synthesizer Preparation: Ensure the DNA/RNA synthesizer is clean, and all reagent lines are primed with fresh, anhydrous reagents.

  • Sequence Programming: Program the synthesis of a short, simple oligonucleotide sequence (e.g., a 5-mer) that includes the 2'-OMe-Bz-C monomer. For example: 5'-T-(2'-OMe-Bz-C)-T-T-T-3'.

  • Synthesis Execution: Run the synthesis program using the recommended extended coupling time (e.g., 15 minutes) and a potent activator (e.g., 0.25 M DCI) for the 2'-OMe-Bz-C coupling step.

  • Trityl Monitoring: If available, monitor the trityl cation release after each coupling step. A significant drop in color intensity after the 2'-OMe-Bz-C addition indicates poor coupling.

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and deprotect it according to your standard protocol for 2'-OMe oligonucleotides. Note that Bz-C cannot be used with AMA (Ammonium Hydroxide/Methylamine) deprotection.

  • Analysis: Analyze the crude product by reverse-phase HPLC or mass spectrometry. A successful synthesis should show a major peak corresponding to the full-length product.

Protocol 2: Optimization of Coupling Time for this compound

Objective: To determine the optimal coupling time for this compound with a specific activator.

Methodology:

  • Setup: Program three to four identical small-scale syntheses of a short test sequence (as in Protocol 1).

  • Variable Parameter: For each synthesis, vary the coupling time for the 2'-OMe-Bz-C monomer (e.g., 6 min, 10 min, 15 min, 20 min). Keep all other synthesis parameters, including the activator and its concentration, constant.

  • Execution and Analysis: Run the syntheses, cleave, deprotect, and analyze the crude products by HPLC.

  • Evaluation: Compare the HPLC chromatograms. The optimal coupling time is the shortest time that produces the highest percentage of the full-length product without the appearance of significant side products.

Visualizations

Troubleshooting_Workflow start Low Coupling Efficiency Observed check_reagents Verify Reagent Quality (Amidite, Activator, Solvents) start->check_reagents reagents_ok Reagents Fresh & Anhydrous? check_reagents->reagents_ok check_conditions Review Synthesis Protocol (Coupling Time, Activator Choice) conditions_ok Protocol Optimized for Sterically Hindered Monomer? check_conditions->conditions_ok check_instrument Inspect Synthesizer (Fluidics, Delivery Volumes) instrument_ok Instrument Functioning Correctly? check_instrument->instrument_ok reagents_ok->check_conditions Yes replace_reagents Replace with Fresh Reagents reagents_ok->replace_reagents No conditions_ok->check_instrument Yes optimize_protocol Optimize Protocol: - Increase Coupling Time - Use Potent Activator (BTT/DCI) - Consider Double Coupling conditions_ok->optimize_protocol No service_instrument Perform Instrument Maintenance instrument_ok->service_instrument No run_test Perform Small-Scale Test Synthesis instrument_ok->run_test Yes replace_reagents->run_test optimize_protocol->run_test service_instrument->run_test problem_solved Problem Resolved run_test->problem_solved

Caption: A logical workflow for troubleshooting low coupling efficiency.

Synthesis_Cycle cluster_support Solid Support support Growing Oligonucleotide Chain (Attached to CPG Support) deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group coupling 2. Coupling Adds this compound deblocking->coupling Exposes 5'-OH capping 3. Capping Blocks unreacted 5'-OH groups coupling->capping Forms new linkage oxidation 4. Oxidation Stabilizes phosphite triester linkage capping->oxidation oxidation->deblocking Cycle Repeats for Next Monomer

Caption: The four-step automated oligonucleotide synthesis cycle.

References

Preventing side reactions with 2'-OMe-Bz-C Phosphoramidite.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2'-OMe-Bz-C Phosphoramidite in oligonucleotide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of oligonucleotides containing 2'-OMe-Bz-C.

Issue 1: Low Coupling Efficiency and Reduced Yield

Q1: We are observing a lower than expected yield for our oligonucleotide containing 2'-OMe-Bz-C. What are the potential causes and solutions?

A1: Lower yields when incorporating 2'-OMe-Bz-C can stem from several factors, primarily related to coupling efficiency. The 2'-O-methyl group can cause some steric hindrance, potentially slowing down the coupling reaction compared to standard DNA phosphoramidites.[1][2]

Here are the primary causes and recommended troubleshooting steps:

  • Suboptimal Coupling Time: The standard coupling time used for DNA phosphoramidites may be insufficient for 2'-OMe amidites due to steric hindrance.[1]

    • Recommendation: Increase the coupling time for the 2'-OMe-Bz-C monomer. A common recommendation is to extend the coupling time to at least 6-15 minutes.[1][3]

  • Reagent Quality and Handling: The purity and stability of the phosphoramidite and other synthesis reagents are critical.

    • Recommendation: Ensure the this compound is fresh and has been stored under the recommended conditions (-20°C) to prevent degradation.[4] Use anhydrous acetonitrile for dissolution and ensure all other reagents (activator, capping reagents, oxidizer) are of high quality and free of water, as moisture can lead to phosphoramidite hydrolysis.[2][5]

  • Activator Choice: The choice of activator can influence coupling efficiency.

    • Recommendation: For sterically hindered monomers like 2'-OMe-Bz-C, a stronger activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or DCI may be beneficial.[6][7]

Issue 2: Impurities Detected by HPLC and Mass Spectrometry

Q2: Our final product shows extra peaks in the HPLC chromatogram and unexpected masses in the mass spectrum. What are the likely side products and how can we prevent them?

A2: The presence of impurities often points to side reactions occurring during synthesis or deprotection. With 2'-OMe-Bz-C, the benzoyl protecting group on cytosine is a key area of concern.

  • Benzamide Formation: During the final deprotection step with ammonia, the benzoyl protecting group is cleaved, forming benzamide as a byproduct.[8][9] This small molecule can sometimes co-precipitate with the oligonucleotide, leading to an impurity peak in HPLC analysis.

    • Prevention/Solution: Modify the deprotection and purification protocol. A wash with an organic solvent like 90% aqueous acetonitrile after deprotection can help remove the more soluble benzamide.[8] Alternatively, using a different deprotection scheme, such as one with lithium hydroxide, can yield lithium benzoate, which is also readily washed away.[8]

  • Transamination of Cytosine: A more significant side reaction is the modification of the cytosine base itself. When using aggressive deprotection agents like aqueous methylamine (AMA), the benzoyl-protected cytosine can undergo transamination.[1][10] This results in the conversion of cytosine to a modified base, leading to a product with an incorrect mass.

    • Prevention/Solution:

      • Avoid Aggressive Deprotection Agents: If possible, avoid using methylamine-based deprotection reagents when Bz-protected cytosine is present. Standard ammonium hydroxide deprotection is less prone to causing this side reaction.[11]

      • Use an Alternative Protecting Group: For applications requiring fast deprotection with reagents like AMA, consider using 2'-OMe-Ac-C phosphoramidite (acetyl-protected cytosine) instead of the benzoyl-protected version. The acetyl group is more labile and less susceptible to transamination.[1][10]

Issue 3: Chain Truncation (Shorter Oligonucleotides)

Q3: Analysis of our crude product shows a significant amount of shorter sequences (n-1, n-2). What could be causing this?

A3: The presence of shorter oligonucleotide sequences, or truncations, is a common issue in solid-phase synthesis and can be caused by incomplete reactions at several steps of the synthesis cycle.

  • Incomplete Deblocking (Detritylation): If the 5'-DMT protecting group is not completely removed, the subsequent coupling reaction cannot occur, leading to a truncated sequence.

    • Troubleshooting: Ensure the deblocking solution (e.g., trichloroacetic acid in dichloromethane) is fresh and delivered for the appropriate amount of time (typically 60-180 seconds).[6]

  • Inefficient Coupling: As discussed in Issue 1, incomplete coupling of the this compound will result in unreacted 5'-hydroxyl groups on the growing chain.

    • Troubleshooting: Refer to the recommendations in Issue 1, such as increasing the coupling time and using a stronger activator.[2][6]

  • Ineffective Capping: The capping step is designed to block any unreacted 5'-hydroxyl groups to prevent them from reacting in subsequent cycles. If capping is inefficient, these unreacted chains can be extended in later steps, leading to deletion sequences (not just truncations).

    • Troubleshooting: Verify the freshness and concentration of your capping reagents (e.g., acetic anhydride and N-methylimidazole).[6]

Frequently Asked Questions (FAQs)

Q4: What are the main advantages of using 2'-OMe modified phosphoramidites in oligonucleotide synthesis?

A4: The primary advantages of incorporating 2'-O-methyl modifications are:

  • Increased Nuclease Resistance: The 2'-OMe group provides steric hindrance that protects the phosphodiester backbone from degradation by cellular nucleases, which is crucial for in vivo applications.[3][12]

  • Enhanced Duplex Stability: Oligonucleotides containing 2'-OMe modifications form more stable duplexes with complementary RNA strands (higher melting temperature, Tm) compared to their DNA counterparts.[12]

  • Improved Chemical Stability: 2'-OMe-RNA is chemically more stable than natural RNA.[12]

Q5: What are the recommended storage and handling conditions for this compound?

A5: Proper storage and handling are critical to maintain the quality of the phosphoramidite.

  • Storage: Store at -20°C under an inert atmosphere (e.g., argon).[4]

  • Handling: Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. Dissolve in anhydrous acetonitrile. Solutions of phosphoramidites in acetonitrile are susceptible to hydrolysis and should be used promptly or stored under anhydrous conditions.[5][13]

Q6: Is the benzoyl (Bz) protecting group compatible with all standard deprotection protocols?

A6: While the benzoyl group is widely used, it is not compatible with all deprotection conditions. As mentioned in the troubleshooting guide, Bz-protected cytosine can undergo a transamination side reaction when deprotected with methylamine-containing reagents (e.g., AMA).[1][10] For such "UltraFAST" deprotection protocols, an acetyl (Ac) protected cytosine is recommended.[10] Standard deprotection with ammonium hydroxide is generally compatible.

Q7: How can I confirm the successful incorporation and integrity of 2'-OMe-Bz-C in my final oligonucleotide?

A7: A combination of analytical techniques is recommended:

  • HPLC (High-Performance Liquid Chromatography): Ion-pair reversed-phase (IP-RP) HPLC is commonly used to assess the purity of the synthesized oligonucleotide.[14]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm the molecular weight of the final product.[15] This will verify the successful incorporation of the 2'-OMe-C moiety (which has a different mass than standard deoxycytidine or cytidine) and can help identify any unexpected modifications or side products.[16][17]

Data Summary Tables

Table 1: Recommended Synthesis Cycle Parameters for this compound

StepReagent/ParameterRecommendationRationale
Coupling Coupling Time6 - 15 minutesTo overcome steric hindrance from the 2'-OMe group.[1][3]
Activator5-(Ethylthio)-1H-tetrazole (ETT) or DCIStronger activators can improve coupling efficiency.[6][7]
Deblocking Deblocking Time60 - 180 secondsStandard time; avoid prolonged acid exposure to minimize depurination risk for purines.[6][18]
Capping Capping ReagentsAcetic anhydride and N-methylimidazoleStandard capping protocol.[6]
Oxidation Oxidizer0.02 - 0.1 M Iodine solutionStandard oxidation to stabilize the phosphite triester linkage.[6]

Table 2: Deprotection Conditions and Potential Side Reactions

Deprotection ReagentConditionsAdvantagesPotential Side Reactions with Bz-C
Ammonium Hydroxide 55°C, 8-16 hoursStandard, reliable method.Low risk of transamination. Formation of benzamide byproduct.[8]
Aqueous Methylamine (AMA) 65°C, 5-10 minutesVery fast deprotection ("UltraFAST").High risk of transamination of Bz-C.[1][10]
Potassium Carbonate in Methanol Room Temperature, 4 hoursUltra-mild conditions for sensitive modifications.Not typically used for standard protecting groups.

Experimental Protocols

Protocol 1: Standard Oligonucleotide Synthesis Cycle for 2'-OMe-Bz-C Incorporation

This protocol outlines the key steps on an automated DNA/RNA synthesizer.

  • Preparation:

    • Dissolve this compound in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).

    • Ensure all other reagents (deblocking, activator, capping, oxidation solutions, and wash solvents) are fresh and properly installed on the synthesizer.

  • Synthesis Cycle:

    • Step 1: Deblocking (Detritylation): Remove the 5'-DMT group from the support-bound nucleotide by treating with 3% trichloroacetic acid (TCA) in dichloromethane for 60-180 seconds. Wash thoroughly with anhydrous acetonitrile.[6]

    • Step 2: Coupling: Simultaneously deliver the this compound solution and an activator solution (e.g., 0.25 M ETT in acetonitrile) to the synthesis column. Allow the reaction to proceed for 6-15 minutes. Wash with anhydrous acetonitrile.[3][6]

    • Step 3: Capping: Block any unreacted 5'-hydroxyl groups by treating with a mixture of capping reagents (Cap A: acetic anhydride/THF/pyridine and Cap B: N-methylimidazole/THF) for 30-60 seconds. Wash with anhydrous acetonitrile.[6]

    • Step 4: Oxidation: Oxidize the unstable phosphite triester linkage to a stable phosphate triester by treating with a 0.02 M iodine solution for 30-60 seconds. Wash with anhydrous acetonitrile.[6]

  • Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.

Protocol 2: Analysis of Oligonucleotide Purity by HPLC

This is a general protocol for ion-pair reversed-phase HPLC.

  • Sample Preparation: Dissolve a small amount of the deprotected and desalted oligonucleotide in HPLC-grade water.

  • HPLC System:

    • Column: C18 column suitable for oligonucleotide analysis (e.g., Waters OST, Agilent PLRP-S).[19]

    • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water, pH ~7.0.

    • Mobile Phase B: 100 mM TEAA in 50% acetonitrile.

    • Gradient: A linear gradient from a low percentage of B to a higher percentage over 20-30 minutes (e.g., 5% to 50% B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

    • Column Temperature: 60°C (to denature secondary structures).[19]

  • Analysis: Inject the sample and analyze the resulting chromatogram. The main peak corresponds to the full-length product. The presence of earlier eluting peaks may indicate shorter sequences (truncations), while later eluting peaks could be failure sequences with the 5'-DMT group still attached (if DMT-on purification was performed).

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Oligonucleotide Synthesis on Solid Support start Start: Nucleoside on Solid Support (5'-DMT on) deblocking 1. Deblocking (Acid Treatment) start->deblocking Remove 5'-DMT coupling 2. Coupling (Add 2'-OMe-Bz-C Amidite + Activator) deblocking->coupling Free 5'-OH capping 3. Capping (Block Failures) coupling->capping Chain Elongation oxidation 4. Oxidation (Iodine Treatment) capping->oxidation Stabilize Linkage next_cycle Next Cycle or Final Deprotection oxidation->next_cycle Cycle Complete

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

Troubleshooting_Tree cluster_yield Low Yield cluster_purity Impurity Issues start Problem Detected low_yield Low Final Yield? start->low_yield impurity Unexpected Peaks/Masses? start->impurity check_coupling Check Coupling Efficiency low_yield->check_coupling Yes increase_time Solution: Increase Coupling Time (6-15 min) check_coupling->increase_time stronger_activator Solution: Use Stronger Activator (e.g., ETT) check_coupling->stronger_activator check_reagents Solution: Check Reagent Quality (Anhydrous Conditions) check_coupling->check_reagents mass_shift Mass Shift of +1 Da (or other adducts)? impurity->mass_shift Yes transamination Possible Transamination (if using AMA) mass_shift->transamination Yes small_molecule_peak Small Molecule Peak in HPLC? mass_shift->small_molecule_peak No change_deprotection Solution: Use NH4OH or Switch to Ac-C Amidite transamination->change_deprotection benzamide Likely Benzamide Byproduct small_molecule_peak->benzamide Yes wash_step Solution: Add Organic Wash After Deprotection benzamide->wash_step

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Troubleshooting Synthesis with 2'-OMe-Bz-C Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting oligonucleotide synthesis utilizing 2'-OMe-Bz-C phosphoramidite. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted guidance to overcome common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low coupling efficiency with this compound?

Low coupling efficiency with this compound can stem from several factors. The most prevalent issues include:

  • Moisture Contamination: Phosphoramidites and synthesis reagents are highly sensitive to moisture. Water can hydrolyze the phosphoramidite or react with the activated intermediate, preventing successful coupling.[1] It is crucial to use anhydrous acetonitrile (ACN) with a water content below 30 ppm.[1]

  • Degraded Reagents: Phosphoramidites, activators, and solvents have a finite shelf life. Over time, their reactivity can diminish, leading to poor coupling efficiency.[1]

  • Suboptimal Activator: The choice and concentration of the activator are critical. An inappropriate, degraded, or incorrectly concentrated activator solution can significantly reduce coupling efficiency.[1]

  • Steric Hindrance: The 2'-OMe group can cause steric hindrance, which may necessitate longer coupling times compared to standard DNA phosphoramidites.[2]

  • Instrument and Fluidics Issues: Problems with the synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can prevent the necessary reagents from reaching the synthesis column in the correct amounts.[1]

Q2: What is the recommended activator and coupling time for this compound?

Due to the steric hindrance from the 2'-OMe group, a longer coupling time is generally recommended. A standard starting point is a 6-minute coupling time, which can be extended to 10-15 minutes to enhance efficiency, particularly for difficult couplings.[1][3][4] Commonly used activators for sterically hindered phosphoramidites include 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI).[1] DCI is often recommended for 2'-OMe phosphoramidites with a coupling time of 15 minutes.[5][6]

Q3: Are there known side reactions associated with the benzoyl (Bz) protecting group on cytidine during deprotection?

Yes, the benzoyl protecting group on cytidine is susceptible to transamination, especially when using amine-based deprotection reagents like ethylenediamine or a mixture of ammonium hydroxide and methylamine (AMA).[7] This side reaction results in the replacement of the benzoyl group with an amine from the deprotection solution, leading to a modified nucleobase in the final oligonucleotide. To avoid this, it is recommended to use the acetyl (Ac) protected version of 2'-OMe-C phosphoramidite if deprotection is to be carried out with AMA.[7]

Q4: How can I monitor coupling efficiency during the synthesis?

A common method for real-time monitoring of coupling efficiency is by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.[1] The orange-colored DMT cation has a strong absorbance around 498 nm. A consistent and strong signal at each cycle indicates high coupling efficiency, while a significant drop in the signal suggests a problem with the previous coupling step.[1]

Troubleshooting Guide

Low Coupling Efficiency

A sudden or consistent drop in the trityl signal is a primary indicator of low coupling efficiency. Follow this step-by-step guide to diagnose and resolve the issue.

dot

TroubleshootingWorkflow cluster_solutions Potential Solutions start Low Coupling Efficiency Observed check_reagents Step 1: Verify Reagent Quality - Check freshness and storage conditions - Ensure anhydrous solvents (<30 ppm H2O) start->check_reagents check_activator Step 2: Assess Activator - Confirm correct type and concentration - Use a fresh solution check_reagents->check_activator Reagents OK replace_reagents Replace reagents/solvents check_reagents->replace_reagents Issue Found check_synthesizer Step 3: Inspect Synthesizer - Check for leaks in fluidics system - Verify accurate reagent delivery check_activator->check_synthesizer Activator OK replace_activator Prepare fresh activator check_activator->replace_activator Issue Found test_synthesis Step 4: Perform Small-Scale Test Synthesis - Use a known good control sequence check_synthesizer->test_synthesis Synthesizer OK service_synthesizer Service synthesizer check_synthesizer->service_synthesizer Issue Found extend_coupling Step 5: Optimize Protocol - Extend coupling time (e.g., to 15 mins) test_synthesis->extend_coupling Test Fails resolved Problem Resolved test_synthesis->resolved Test OK extend_coupling->resolved replace_reagents->start replace_activator->start service_synthesizer->start

Caption: A logical workflow for troubleshooting low coupling efficiency.

Data Presentation

Table 1: Recommended Activators and Coupling Times for 2'-OMe Phosphoramidites

ActivatorpKaRecommended Concentration (in ACN)Recommended Coupling TimeExpected Stepwise EfficiencyNotes
5-Ethylthio-1H-tetrazole (ETT)4.30.25 M - 0.75 M6 - 10 minutes>98-99%A good general-purpose activator for RNA synthesis.[1]
5-Benzylthio-1H-tetrazole (BTT)4.1~0.33 M6 - 10 minutes>98-99%Often recommended for sterically hindered monomers.[1]
4,5-Dicyanoimidazole (DCI)5.20.25 M - 1.2 M10 - 15 minutesPotentially >99%Less acidic but more nucleophilic; highly soluble in ACN.[1][5]

Experimental Protocols

Protocol 1: Small-Scale Test Synthesis for Troubleshooting Low Coupling Efficiency

This protocol is designed to verify the performance of a specific this compound and activator solution.

Objective: To determine if the phosphoramidite and activator are performing as expected.

Materials:

  • Known good quality solid support (e.g., CPG with a standard nucleoside).

  • Suspect this compound.

  • Activator solution to be tested.

  • Standard synthesis reagents (capping, oxidation, deblocking solutions).

  • Anhydrous acetonitrile (ACN).

  • Oligonucleotide synthesizer.

  • HPLC system for analysis.

Methodology:

  • Synthesizer Preparation: Ensure the synthesizer is clean, dry, and all reagent lines are primed with fresh, anhydrous reagents.

  • Sequence Design: Program the synthesizer to synthesize a short, simple sequence, such as a short homopolymer or a sequence with a single incorporation of the 2'-OMe-Bz-C monomer.

  • Synthesis:

    • Equilibrate the synthesis column with ACN.

    • Perform an initial deblocking step and monitor the trityl release to ensure the solid support is active.

    • Proceed with the synthesis cycle, paying close attention to the trityl signal after the coupling of the this compound. A significant drop in color indicates a problem.

  • Cleavage and Deprotection: After the synthesis is complete, cleave the oligonucleotide from the solid support and deprotect it using your standard protocol.

  • Analysis: Analyze the crude product by reverse-phase HPLC. A successful synthesis should show a major peak corresponding to the full-length product.

Visualizations

Standard Phosphoramidite Synthesis Cycle

The synthesis of oligonucleotides on a solid support follows a four-step cycle for the addition of each phosphoramidite monomer.

dot

SynthesisCycle cluster_cycle Oligonucleotide Synthesis Cycle deblocking Step 1: Deblocking (Removal of 5'-DMT group) coupling Step 2: Coupling (Addition of phosphoramidite) deblocking->coupling Free 5'-OH capping Step 3: Capping (Blocking of unreacted 5'-OH groups) coupling->capping oxidation Step 4: Oxidation (Stabilization of phosphate linkage) capping->oxidation oxidation->deblocking Next Cycle

Caption: The four main steps of the phosphoramidite synthesis cycle.

Potential Side Reaction with Benzoyl Protecting Group

The use of benzoyl (Bz) protection on cytidine can lead to a transamination side reaction during deprotection with primary amines.

dot

SideReaction Bz_C 2'-OMe-Bz-C in Oligo N4-Benzoyl-Cytidine Deprotection Deprotection (e.g., Methylamine) Bz_C->Deprotection Desired Desired Product 2'-OMe-Cytidine Deprotection->Desired Intended Reaction Side_Product Side Product N4-Methyl-2'-OMe-Cytidine Deprotection->Side_Product Transamination (Side Reaction)

Caption: Transamination side reaction of 2'-OMe-Bz-C during deprotection.

References

Technical Support Center: Benzoyl Protecting Group Removal from Cytidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of benzoyl (Bz) protecting groups from cytidine nucleosides and oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the N4-benzoyl protecting group from cytidine?

The most common methods for N4-benzoyl group removal involve basic hydrolysis. The four most widely used methods are:

  • Ammonium Hydroxide: A traditional and reliable method, typically involving incubation at elevated temperatures (e.g., 55°C) for several hours.[1][2]

  • Ammonia/Methylamine (AMA): A much faster method, often used in high-throughput oligonucleotide synthesis, that employs a mixture of aqueous ammonium hydroxide and 40% aqueous methylamine.[1][2][3]

  • Sodium Methoxide in Methanol (Zemplén Debenzoylation): A classic method for deacylation that can be performed at room temperature.[3]

  • Potassium Carbonate in Methanol: A mild deprotection method suitable for sensitive substrates and often used in "UltraMILD" deprotection strategies.[3][4][5][6]

Q2: Why is my benzoyl deprotection incomplete?

Incomplete deprotection can be caused by several factors:

  • Insufficient Reaction Time or Temperature: Ensure that you are following the recommended incubation times and temperatures for your chosen method. For example, deprotection with ammonium hydroxide typically requires 8-12 hours at 55°C.[2]

  • Degraded Reagents: Ammonium hydroxide solutions can lose potency over time. Always use fresh, high-quality reagents.

  • Sub-optimal Reagent Concentration: The concentration of the basic reagent is critical for efficient deprotection.

Q3: I'm observing a side product after deprotection with AMA. What could it be?

When using AMA for the deprotection of N4-benzoyl-cytidine (Bz-dC), a common side reaction is transamination, where methylamine acts as a nucleophile, leading to the formation of N4-methyl-cytidine (N4-Me-dC).[2][7] This can account for approximately 5% of the final product.[7]

Q4: How can I avoid the formation of N4-methyl-cytidine during AMA deprotection?

To prevent the formation of N4-Me-dC, it is highly recommended to use acetyl-protected cytidine (Ac-dC) instead of benzoyl-protected cytidine during oligonucleotide synthesis.[2][7] The acetyl group is removed much more rapidly under AMA conditions, minimizing the transamination side reaction.[8]

Q5: When should I use a milder deprotection method like potassium carbonate in methanol?

"UltraMILD" deprotection conditions, such as using potassium carbonate in methanol, are necessary for oligonucleotides containing sensitive modifications, such as certain fluorescent dyes or base analogs, that are unstable under the harsher conditions of ammonium hydroxide or AMA treatment.[2]

Troubleshooting Guide

Problem Possible Cause Solution
Incomplete Deprotection 1. Insufficient reaction time or temperature.[2] 2. Deprotection reagent is old or has lost potency. 3. Insufficient volume of deprotection reagent.1. Increase reaction time or temperature according to the protocol. 2. Use a fresh bottle of ammonium hydroxide or prepare AMA solution fresh. 3. Ensure the solid support is completely submerged in the reagent.
Formation of N4-methyl-cytidine Use of AMA with N4-benzoyl-cytidine.[2][7]1. For future syntheses, use acetyl-protected cytidine (Ac-dC).[2][7] 2. If Bz-dC must be used, consider a different deprotection method such as standard ammonium hydroxide treatment, though this is significantly slower.
Degradation of Sensitive Oligonucleotides Deprotection conditions are too harsh for sensitive modifications (e.g., dyes).[2]Use an "UltraMILD" deprotection method, such as 0.05M potassium carbonate in methanol at room temperature.[4]
Unexpected Peaks in HPLC Analysis Could be due to a variety of side reactions, including incomplete deprotection or base modification.1. Confirm the identity of the unexpected peaks using mass spectrometry. 2. Review the deprotection protocol and reagent quality. 3. Optimize the deprotection conditions (time, temperature, reagent) for your specific oligonucleotide.

Quantitative Data Comparison of Deprotection Methods

The following table summarizes the performance of common deprotection methods for benzoyl-protected cytidine.

Deprotection MethodReagent(s)SolventTemperatureReaction TimeTypical Yield (%)Notes
Sodium Methoxide Sodium Methoxide (catalytic to stoichiometric)Methanol (MeOH) or Tetrahydrofuran (THF)0°C to Room Temperature30 minutes to several hours94% (indicative for de-O-acetylation)Also known as Zemplén deacylation. Requires anhydrous conditions for selectivity.[3]
Ammonia in Methanol 7N Ammonia in MethanolMethanol (MeOH)Room Temperature5 to 12 hours65-70%A standard method for complete deprotection.[3]
AMA Ammonium Hydroxide / 40% Methylamine (1:1 v/v)Aqueous65°C10-15 minutes>95%Rapid deprotection. Risk of N4-methyl-cytidine formation with Bz-dC.[1][2][9][10]
Potassium Carbonate 0.05 M Potassium CarbonateMethanol (MeOH)Room Temperature4 hoursGood (qualitative)A mild method suitable for sensitive nucleosides.[3][4][5][6]

Experimental Protocols

Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide
  • After synthesis, transfer the solid support (e.g., CPG) containing the oligonucleotide to a 2 mL screw-cap vial.[10]

  • Add 1-2 mL of concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is fully submerged.[10]

  • Securely seal the vial and incubate at 55°C for 8-12 hours in a heating block or oven.[10]

  • Allow the vial to cool to room temperature.

  • Carefully open the vial in a well-ventilated fume hood and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.[10]

  • Wash the solid support with 0.5 mL of water and combine the wash with the supernatant.[10]

  • Dry the oligonucleotide solution using a vacuum concentrator (e.g., SpeedVac) or by lyophilization.[10]

  • Resuspend the dried oligonucleotide in an appropriate buffer or nuclease-free water for quantification and downstream applications.[10]

Protocol 2: Rapid Deprotection with AMA

Note: This protocol is recommended for oligonucleotides synthesized with acetyl-protected cytidine (Ac-dC) to avoid the formation of N4-methyl-cytidine.[2]

  • In a well-ventilated fume hood, prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine. This solution should be prepared fresh.[1][10]

  • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.[10]

  • Add 1-2 mL of the freshly prepared AMA solution to the vial, ensuring the support is fully submerged.[10]

  • Securely seal the vial and incubate at 65°C for 10-15 minutes.[10]

  • After incubation, immediately place the vial on ice to cool.[10]

  • Follow steps 5-8 from Protocol 1 for oligonucleotide recovery, drying, and resuspension.[10]

Protocol 3: Mild Deprotection with Potassium Carbonate in Methanol

Note: This protocol is for oligonucleotides synthesized with "UltraMILD" protecting groups.

  • Prepare a 0.05M solution of potassium carbonate (K2CO3) in anhydrous methanol.[3][4]

  • Add 1 mL of the 0.05M K2CO3 in methanol solution to the solid support containing the synthesized oligonucleotide.[4]

  • Incubate at room temperature for 4 hours.[3][4]

  • Follow steps 5-8 from Protocol 1 for oligonucleotide recovery, drying, and resuspension.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Start Synthesized Oligonucleotide on Solid Support Add_Reagent Add Deprotection Reagent (e.g., NH4OH, AMA, K2CO3/MeOH) Start->Add_Reagent Incubate Incubate (Time and Temperature Dependent on Method) Add_Reagent->Incubate Cool Cool to Room Temperature Incubate->Cool Separate Separate Supernatant from Solid Support Cool->Separate Wash Wash Support and Combine Supernatants Separate->Wash Dry Evaporate Solvent Wash->Dry Resuspend Resuspend in Buffer/Water Dry->Resuspend End Purified Deprotected Oligonucleotide Resuspend->End

Caption: General experimental workflow for the deprotection of benzoyl groups from cytidine in oligonucleotides.

Deprotection_Decision_Tree Start Start: Choose Deprotection Method Sensitive_Mods Oligonucleotide has sensitive modifications? Start->Sensitive_Mods Speed_Priority Is speed a high priority? Sensitive_Mods->Speed_Priority No UltraMILD Use UltraMILD Method (e.g., K2CO3 in MeOH) Sensitive_Mods->UltraMILD Yes AMA Use AMA Speed_Priority->AMA Yes NH4OH Use Ammonium Hydroxide Speed_Priority->NH4OH No Using_Bz_dC Using N4-benzoyl-dC? AMA_Warning Use AMA, but expect ~5% N4-Me-dC side product Using_Bz_dC->AMA_Warning Yes Use_Ac_dC Recommended: Use Ac-dC with AMA for fast, clean deprotection Using_Bz_dC->Use_Ac_dC No AMA->Using_Bz_dC

Caption: Decision tree for selecting an appropriate benzoyl deprotection method for cytidine-containing oligonucleotides.

Transamination_Side_Reaction Bz_dC N4-Benzoyl-Cytidine (Bz-dC) Hydrolysis Hydrolysis (Desired Reaction) Bz_dC->Hydrolysis Transamination Transamination (Side Reaction) Bz_dC->Transamination Methylamine Methylamine (from AMA) Methylamine->Transamination dC Cytidine (dC) Hydrolysis->dC N4_Me_dC N4-Methyl-Cytidine (N4-Me-dC) (Side Product) Transamination->N4_Me_dC

Caption: Competing hydrolysis and transamination reactions during AMA deprotection of N4-benzoyl-cytidine.

References

Optimizing deprotection conditions to avoid base modification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize oligonucleotide deprotection conditions and avoid unwanted base modifications.

Troubleshooting Guide

This guide addresses common issues encountered during the deprotection of synthetic oligonucleotides. Use the following question-and-answer format to diagnose and resolve problems in your post-synthesis workflow.

Q1: What are the typical signs of incomplete deprotection in my analytical data?

A1: Incomplete deprotection is most commonly identified using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC Analysis: In reversed-phase (RP) HPLC, incompletely deprotected oligonucleotides, still carrying hydrophobic protecting groups, will appear as peaks that elute later than the main product peak.[1] In anion-exchange chromatography, these species might present as broadened or shouldered peaks.[1]

  • Mass Spectrometry (MS): MS analysis will reveal species with higher molecular weights than the expected final product, corresponding to the mass of the unremoved protecting groups.

Q2: My final product shows low purity with multiple unexpected peaks. What are the likely causes related to deprotection?

A2: Low purity can result from several factors during deprotection. The primary concerns are incomplete removal of protecting groups and the formation of side products due to base modification.

  • Incomplete Deprotection: This can be caused by suboptimal reaction time, temperature, or degraded reagents.[1] The removal of the protecting group on guanine (like isobutyryl or dmf) is often the slowest step.[1]

  • Base Modification: Harsh deprotection conditions can lead to side reactions. For example, acrylonitrile, a byproduct of cyanoethyl phosphate group removal, can alkylate the N3 position of thymidine, resulting in a +53 Da adduct.[2] Using certain reagents like ethylenediamine (EDA) can cause transamination of N4-benzoyl cytidine.[3][4]

Q3: I am working with sensitive modifications (dyes, modified bases). How can I avoid their degradation during deprotection?

A3: Oligonucleotides with sensitive components require milder deprotection strategies to prevent degradation.[4][5]

  • Use UltraMILD Monomers: Incorporate phosphoramidites with highly labile protecting groups, such as phenoxyacetyl (Pac) on dA, acetyl (Ac) on dC, and iso-propyl-phenoxyacetyl (iPr-Pac) on dG.[6]

  • Mild Deprotection Reagents: These monomers allow for deprotection under significantly milder conditions, such as using 0.05 M potassium carbonate in methanol at room temperature or ammonium hydroxide/ethanol mixtures.[5][6]

Q4: My oligonucleotide is a G-rich sequence, and I'm seeing signs of incomplete deprotection. What should I do?

A4: The removal of the protecting group from guanine is frequently the rate-limiting step in deprotection.[7] For guanine-rich sequences, you may need to extend the deprotection time or use more stringent conditions to ensure complete removal.[1]

Q5: I suspect base modification occurred during deprotection with AMA. How can I prevent this?

A5: When using AMA (a mixture of ammonium hydroxide and methylamine) for rapid deprotection, it is crucial to use acetyl (Ac)-protected dC instead of benzoyl (Bz)-protected dC to avoid modification of the cytosine base.[4][5][8]

Frequently Asked Questions (FAQs)

What are the three main stages of oligonucleotide deprotection?

Oligonucleotide deprotection consists of three primary steps:

  • Cleavage: The oligonucleotide is removed from the solid support.[6][9]

  • Phosphate Deprotection: The 2-cyanoethyl protecting groups are removed from the phosphate backbone.[6][9]

  • Base Deprotection: The protecting groups on the exocyclic amines of the nucleobases (A, C, and G) are removed.[6][9]

What are standard deprotection conditions for unmodified DNA oligonucleotides?

The most common method involves using concentrated ammonium hydroxide at an elevated temperature.[4] The exact time and temperature depend on the specific protecting groups used, particularly on the guanine base.[4] Cleavage from the support is often done at room temperature, followed by heating to complete the base deprotection.[4][6]

How can I prevent the formation of thymidine-acrylonitrile adducts?

This side reaction, which adds 53 Da to thymidine residues, can be minimized by a few methods:[2]

  • Use a larger volume of ammonia for the deprotection step.

  • Use AMA, as methylamine is an effective scavenger for acrylonitrile.[2]

  • Perform a pre-deprotection step by treating the column with a 10% diethylamine (DEA) solution in acetonitrile before the main cleavage and deprotection step to remove the cyanoethyl groups first.[2]

When is it necessary to use a mild deprotection strategy?

A mild deprotection strategy is essential when the oligonucleotide contains components that are unstable under standard deprotection conditions.[4] This includes many dyes, quenchers, and certain modified bases that cannot withstand prolonged exposure to strong alkaline conditions at high temperatures.[4][6]

Data Presentation

Table 1: Recommended Deprotection Conditions with Ammonium Hydroxide/Methylamine (AMA) Note: These conditions require the use of acetyl (Ac) protected dC to avoid base modification.[5][8]

dG Protecting GroupTemperatureTime
iBu-dG, dmf-dGRoom Temp.120 minutes
Ac-dG37 °C30 minutes
Ac-dG55 °C10 minutes
Ac-dG65 °C5 minutes

Table 2: Deprotection Conditions for Sensitive Oligonucleotides

Deprotection ReagentMonomers RequiredTemperatureTime
0.05 M Potassium Carbonate in MethanolUltraMILD (Pac-dA, iPr-Pac-dG, Ac-dC)Room Temp.4 hours
t-Butylamine/Methanol/Water (1:1:2)For TAMRA-containing oligos55 °COvernight
Ammonium HydroxideUltraMILD (with phenoxyacetic anhydride capping)Room Temp.2 hours

Experimental Protocols

Protocol 1: Standard Deprotection using Ammonium Hydroxide

This protocol is suitable for standard, unmodified DNA oligonucleotides.

  • Cleavage: Transfer the solid support (e.g., CPG) from the synthesis column to a screw-cap vial. Add 1-2 mL of fresh, concentrated ammonium hydroxide. Seal the vial tightly and incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.[4]

  • Deprotection: Transfer the ammonium hydroxide solution containing the oligonucleotide to a new vial. Seal the vial tightly and heat at 55°C for 8-16 hours (for standard protecting groups like iBu-dG).[4]

  • Evaporation: After cooling the vial to room temperature, remove the cap and evaporate the ammonium hydroxide to dryness using a vacuum concentrator.

  • Resuspension: Resuspend the dried oligonucleotide pellet in an appropriate buffer or sterile water for downstream applications.

Protocol 2: UltraMILD Deprotection using Potassium Carbonate

This protocol is designed for oligonucleotides containing base-labile modifications and requires the use of UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC).[4]

  • Cleavage and Deprotection: Transfer the solid support to a vial. Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.[4]

  • Incubation: Seal the vial and incubate at room temperature for 4 hours with occasional swirling.[4]

  • Neutralization: Neutralize the solution by adding an appropriate amount of a suitable buffer, such as TEAA.

  • Evaporation: Evaporate the solution to dryness using a vacuum concentrator.

  • Resuspension: Resuspend the oligonucleotide pellet in an appropriate buffer or sterile water.

Visualizations

Deprotection_Workflow cluster_synthesis Post-Synthesis cluster_deprotection Deprotection Steps cluster_analysis Analysis start Synthesized Oligo on Solid Support cleavage Step 1: Cleavage (e.g., NH4OH, RT, 1-2h) start->cleavage Add Deprotection Reagent base_deprotect Step 2: Base Deprotection (e.g., NH4OH, 55°C, 8-16h) cleavage->base_deprotect Transfer Supernatant & Heat analysis QC Analysis (HPLC, MS) base_deprotect->analysis Evaporate & Resuspend final_product Purified Oligonucleotide analysis->final_product

Caption: Standard oligonucleotide deprotection and analysis workflow.

Troubleshooting_Logic start Problem Detected (e.g., Low Purity, Extra Peaks) check_data Review HPLC/MS Data start->check_data incomplete_dep Incomplete Deprotection? (Late HPLC peaks, higher mass) check_data->incomplete_dep Analyze peak patterns & mass data base_mod Base Modification? (Specific mass shifts, e.g., +53 Da) incomplete_dep->base_mod No incomplete_sol Solution: - Increase deprotection time/temp - Use fresh reagents - Check G-rich sequence incomplete_dep->incomplete_sol Yes base_mod_sol Solution: - Use milder conditions (UltraMILD) - Use Ac-dC with AMA - Add scavenger (e.g., DEA pre-wash) base_mod->base_mod_sol Yes

Caption: Troubleshooting logic for deprotection-related issues.

References

Impact of water content on 2'-OMe-Bz-C Phosphoramidite stability and performance.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability and performance of 2'-OMe-Bz-C Phosphoramidite, with a specific focus on the impact of water content.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low coupling efficiency during oligonucleotide synthesis?

A1: The presence of moisture is one of the most common reasons for low coupling efficiency.[1][2][3] Water competes with the 5'-hydroxyl group of the growing oligonucleotide chain by reacting with the activated phosphoramidite.[2][4] This hydrolysis reaction renders the phosphoramidite inactive for the coupling step.

Q2: What is the acceptable water content for solvents used with phosphoramidites?

A2: For optimal performance, the acetonitrile (ACN) used for dissolving phosphoramidites and for washes should be anhydrous, ideally containing less than 30 ppm of water, with 10 ppm or less being preferable.[4][5][6]

Q3: How does water degrade the this compound?

A3: Water hydrolyzes the phosphoramidite at the trivalent phosphorus center. This reaction converts the reactive phosphoramidite into an unreactive H-phosphonate or other P(V) species, which cannot participate in the coupling reaction.[2] This degradation can occur both in the vial during storage if exposed to humidity and on the synthesizer if the solvents are not sufficiently dry.[2]

Q4: How should I store and handle this compound to minimize water exposure?

A4: Phosphoramidites are highly sensitive to moisture.[3] They should be stored at freezer temperatures (-10 to -30°C) in tightly sealed containers.[7] Before use, allow the vial to warm to room temperature completely before opening to prevent condensation from forming inside. Any transfers or dissolution should be performed under an inert gas atmosphere (e.g., Argon) using anhydrous solvents and dry syringes.[3][4]

Q5: My phosphoramidite solution has been on the synthesizer for a few days. Is it still good?

A5: The stability of phosphoramidites in solution is limited. In anhydrous acetonitrile, stability is typically cited as 2-3 days.[8] However, for best results, it is recommended to dissolve the phosphoramidite just prior to use.[4] The stability is also dependent on the specific nucleoside, with guanosine (dG) amidites being particularly susceptible to degradation.[6][9]

Troubleshooting Guide

Issue: Low Yield of Full-Length Oligonucleotide Product

Low yields are often linked to reduced coupling efficiency. The impact of a small drop in efficiency becomes more significant as the length of the oligonucleotide increases.[2]

Potential Cause 1: Water Contamination in Reagents

  • Symptoms:

    • Consistently low coupling efficiency across all bases.

    • Increased presence of n-1 shortmer peaks in HPLC or CE analysis.

    • Problem worsens during humid weather.[2]

  • Solutions:

    • Use Fresh, Anhydrous Solvents: Always use a fresh bottle of DNA synthesis-grade acetonitrile (<30 ppm water) for preparing phosphoramidite and activator solutions.[1][4]

    • Employ Molecular Sieves: Add high-quality 3Å molecular sieves to your solvent bottles and allow them to stand for at least 24 hours before use to reduce water content.[5]

    • Check Inert Gas Line: Ensure the argon or helium used on the synthesizer is dry by using an in-line drying filter.[2]

Potential Cause 2: Degraded Phosphoramidite

  • Symptoms:

    • Low coupling efficiency specific to the 2'-OMe-Bz-C position.

    • The phosphoramidite powder appears clumpy or the dissolved solution is cloudy.

    • The reagent has been stored improperly or is past its expiration date.

  • Solutions:

    • Use Fresh Reagent: Dissolve a fresh vial of this compound for the synthesis.

    • Proper Dissolution: Follow strict anhydrous techniques when dissolving the amidite. Use a dry syringe to transfer anhydrous acetonitrile into the septum-sealed vial.[3]

    • Perform a Quality Check: If problems persist, check the purity of the phosphoramidite using ³¹P NMR to detect P(V) impurities (hydrolysis products) or RP-HPLC.[10][11]

Potential Cause 3: Synthesizer Fluidics Issue

  • Symptoms:

    • Variable or poor performance that is not specific to one reagent.

    • Visible leaks in the system.

  • Solutions:

    • Inspect the System: Check for any leaks in the fluidics system, blocked lines, or incorrect reagent delivery.[1]

    • Prime the Lines: Ensure all reagent lines are properly primed to remove any air bubbles or old reagents.

Data & Experimental Protocols

Quantitative Data Tables

Table 1: Impact of Stepwise Coupling Efficiency on Final Yield

Oligo Length99.5% Avg. Coupling Efficiency98.5% Avg. Coupling Efficiency98.0% Avg. Coupling Efficiency
20mer 90.9%75.0%68.0%
50mer 77.9%47.6%22.5%
100mer 60.6%22.7%13.0%
This table illustrates the theoretical maximum yield of full-length product based on average stepwise coupling efficiency. Data adapted from synthesis calculators and literature.[2][4]

Table 2: Recommended Water Content and Storage for Key Reagents

ReagentRecommended Water ContentStorage TemperatureSolution Stability
This compound (Solid)N/A (packaged under inert gas)-10 to -30°C[7]N/A
Phosphoramidite Solution (0.05 - 0.1 M)Solvent: < 30 ppm, preferably < 10 ppm[4][5]Room Temperature (on synthesizer)2-3 days[8] (prepare fresh for best results[4])
Acetonitrile (ACN) Diluent/Wash< 30 ppm, preferably < 10 ppm[4][5]Room TemperatureN/A
Activator SolutionSolvent: < 30 ppm[2]Room TemperatureVaries by activator
Key Experimental Protocols

Protocol 1: Assessing Phosphoramidite Purity by ³¹P NMR

  • Objective: To quantify the active P(III) phosphoramidite relative to its inactive, oxidized P(V) degradation products.

  • Methodology:

    • Sample Preparation: Prepare the sample at a concentration of ~0.3 g/mL in deuterated chloroform (CDCl₃) containing 1% triethylamine (v/v) to prevent acidic degradation during analysis.[10]

    • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A system suitability solution (e.g., 5% H₃PO₄ in D₂O) can be used as a reference.[10]

    • Data Interpretation:

      • The active P(III) phosphoramidite diastereomers will appear as two distinct peaks in the region of approximately 140-155 ppm.[11]

      • Oxidized P(V) impurities (hydrolysis products) will appear in the region from -25 to 99 ppm.[10]

      • Purity can be estimated by integrating the P(III) and P(V) signals. A high-quality phosphoramidite should have P(V) impurities at a level of less than 1%.[10]

Protocol 2: Monitoring Coupling Efficiency via Trityl Cation Assay

  • Objective: To monitor the efficiency of each coupling step in real-time during synthesis.

  • Methodology:

    • Initiate Synthesis: Begin the oligonucleotide synthesis protocol on an automated synthesizer equipped with a UV detector in the fluid path.

    • Deblocking Step: During each deblocking step, an acidic reagent (e.g., trichloroacetic acid) cleaves the 5'-DMT protecting group.[1]

    • Data Collection: The released DMT cation is orange-colored and highly chromophoric. The synthesizer's software measures the absorbance of this cation as it flows through the detector.[1]

    • Data Interpretation: The intensity of the color (absorbance) is directly proportional to the number of DMT groups cleaved. A stable, high absorbance reading from cycle to cycle indicates consistently high coupling efficiency. A sudden drop in absorbance indicates a failure in the preceding coupling step.

Visualizations

cluster_coupling Desired Coupling Reaction Amidite 2'-OMe-Bz-C Phosphoramidite (P-III) H_Phosphonate Inactive H-Phosphonate or P(V) Species Amidite->H_Phosphonate Hydrolysis Coupled_Product Coupled Product (Phosphite Triester) Amidite->Coupled_Product Coupling Water H₂O Water->H_Phosphonate Growing_Chain Growing Oligo Chain (Free 5'-OH) Growing_Chain->Coupled_Product Activator Activator

Caption: Phosphoramidite Degradation Pathway by Water.

start Start: Receive Phosphoramidite store Store at -20°C in sealed vial start->store qc_check Quality Control Check (Optional but Recommended) store->qc_check nmr ³¹P NMR Analysis (Check for P(V) impurities) qc_check->nmr Test prepare Prepare for Synthesis: Equilibrate to Room Temp qc_check->prepare Pass hplc RP-HPLC Analysis (Check purity) nmr->hplc fail FAIL: Discard or Return nmr->fail Fail hplc->prepare Pass hplc->fail Fail dissolve Dissolve in Anhydrous ACN under Inert Gas prepare->dissolve install Install on Synthesizer dissolve->install synthesize Begin Synthesis install->synthesize

Caption: Quality Control Workflow for Phosphoramidites.

problem Problem: Low Yield / High n-1 q1 Is the issue specific to 2'-OMe-Bz-C amidite? problem->q1 cause_amidite Cause: Degraded Amidite q1->cause_amidite Yes cause_general Cause: Systemic Issue q1->cause_general No sol_amidite Solution: Use fresh phosphoramidite vial. Verify purity (³¹P NMR). cause_amidite->sol_amidite q2 Are all solvents fresh and anhydrous grade? cause_general->q2 sol_solvent Solution: Replace ACN and Activator. Use molecular sieves. q2->sol_solvent No cause_machine Cause: Synthesizer Fluidics q2->cause_machine Yes sol_machine Solution: Check for leaks. Prime all reagent lines. cause_machine->sol_machine

Caption: Troubleshooting Tree for Low Coupling Efficiency.

References

Dealing with aggregation of 2'-OMe modified oligonucleotides.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-O-Methyl (2'-OMe) modified oligonucleotides. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, with a specific focus on aggregation, that researchers, scientists, and drug development professionals may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are 2'-OMe modified oligonucleotides and what are their primary advantages?

A1: 2'-OMe modified oligonucleotides are synthetic nucleic acid sequences where the 2'-hydroxyl group of the ribose sugar is replaced by a methoxy group (-OCH3).[1][] This modification confers several advantageous properties compared to unmodified oligonucleotides, making them valuable in various research and therapeutic applications.

Key Advantages:

  • Increased Nuclease Resistance: The 2'-OMe modification protects the oligonucleotide from degradation by nucleases, which are enzymes that break down nucleic acids.[3][4][5] This enhanced stability is crucial for in vivo and cell culture applications.

  • Enhanced Binding Affinity: 2'-OMe modifications generally increase the thermal stability (Tm) of duplexes formed with complementary RNA strands.[3][6][7] This is because the modification pre-organizes the sugar pucker into an A-form helix, which is favorable for RNA binding.[7][8]

  • Reduced Immunostimulation: In some cases, 2'-OMe modifications can reduce the innate immune response that can be triggered by foreign nucleic acids.[][9]

Q2: What causes aggregation of 2'-OMe modified oligonucleotides?

A2: Aggregation of oligonucleotides, including those with 2'-OMe modifications, is a phenomenon where individual strands self-associate to form higher-order structures.[10] This can be a significant issue, leading to poor solubility, altered biological activity, and difficulties in purification and analysis.

Primary Causes of Aggregation:

  • Sequence Composition: Guanine (G)-rich sequences have a strong tendency to form G-quadruplexes, which are stable four-stranded structures held together by Hoogsteen hydrogen bonds between guanine bases.[10] This is a major cause of aggregation.

  • Hydrophobic Interactions: While oligonucleotides are generally hydrophilic, the bases themselves can participate in hydrophobic stacking interactions, which can contribute to self-association, especially at high concentrations.

  • Intermolecular Hydrogen Bonding: Besides G-quadruplexes, other non-canonical hydrogen bonding interactions between different oligonucleotide strands can lead to aggregation.

  • Solution Conditions: Factors such as high salt concentration, low temperature, and the absence of denaturing agents can promote aggregation.

  • Presence of Divalent Cations: Cations like Mg2+ can sometimes promote the formation of certain secondary structures and intermolecular interactions.

Q3: How can I detect if my 2'-OMe modified oligonucleotide is aggregated?

A3: Several analytical techniques can be employed to detect and characterize oligonucleotide aggregation.

Common Analytical Methods:

Analytical TechniquePrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separates molecules based on their size in solution.[11][12]Provides information on the size distribution of the oligonucleotide population. Aggregates will elute earlier than the monomeric form.
Dynamic Light Scattering (DLS) Measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution.[11]Determines the hydrodynamic radius of the particles, allowing for the detection of larger aggregate species.
Polyacrylamide Gel Electrophoresis (PAGE) Separates oligonucleotides based on their size and charge under denaturing or native conditions.[13]Aggregates will migrate slower than the monomer, appearing as higher molecular weight bands.
UV-Visible Spectroscopy Measures the absorbance of light by the oligonucleotide solution.[14]Changes in the UV spectrum, such as peak broadening or shifts, can sometimes indicate aggregation. A simple visual inspection for turbidity or precipitation is also a first step.
Multi-Angle Light Scattering (MALS) When coupled with SEC (SEC-MALS), it can determine the absolute molar mass of the eluting species.[11]Confirms the presence and molar mass of aggregates.

Troubleshooting Guide: Dealing with Aggregation

This guide provides a systematic approach to troubleshooting and mitigating aggregation issues with your 2'-OMe modified oligonucleotides.

Issue: Poor solubility or visible precipitation of the oligonucleotide.

This is a common and direct indication of aggregation.

Troubleshooting Workflow:

start Visible Precipitation or Poor Solubility step1 Heat the sample (e.g., 65-95°C for 5-10 min) start->step1 step2 Assess Solubility step1->step2 step3 Soluble? step2->step3 step4 Use heated, nuclease-free water or buffer for dissolution. Maintain elevated temperature during handling. step3->step4 Yes step5 Modify Dissolution Buffer step3->step5 No step6 Add denaturants (e.g., Urea, Formamide) or adjust pH. step5->step6 step7 Assess Solubility step6->step7 step8 Soluble? step7->step8 step9 Proceed with experiment, keeping conditions in mind. step8->step9 Yes step10 Consider Oligo Rescue or Re-synthesis step8->step10 No

Caption: Troubleshooting workflow for poor oligonucleotide solubility.

Issue: Broad or multiple peaks during chromatographic analysis (HPLC/SEC).

This often indicates the presence of aggregates or different conformational states.

Troubleshooting Strategies:

StrategyDescriptionExpected Outcome
Increase Column Temperature Running the chromatography at an elevated temperature (e.g., 50-70°C) can help to disrupt secondary structures and aggregates.[15]Sharper, more symmetrical peaks and improved resolution.[15]
Optimize Mobile Phase For Ion-Pair Reversed-Phase (IP-RP) HPLC, adjusting the concentration of the ion-pairing reagent (e.g., TEAA) or trying a different one can improve separation. For SEC, ensure the mobile phase composition is optimal for preventing non-specific interactions with the column.[15]Enhanced resolution and improved peak shape.
Sample Pre-treatment Before injection, heat the sample (e.g., 80°C for 5 minutes) and then quickly cool it on ice. This can help to dissociate aggregates.A more homogenous sample leading to a cleaner chromatogram.
Reduce Sample Concentration High concentrations can promote aggregation. Diluting the sample before analysis can sometimes resolve the issue.Reduction in aggregate peaks and an increase in the monomer peak.
Issue: Inconsistent or poor results in biological assays.

Aggregation can sequester the oligonucleotide, making it unavailable for its intended biological function, leading to reduced efficacy or inconsistent results.

Experimental Workflow for Biological Assay Troubleshooting:

start Inconsistent Biological Assay Results step1 Confirm Oligo Integrity and Concentration start->step1 step2 Analyze by Denaturing PAGE or SEC step1->step2 step3 Aggregation Detected? step2->step3 step4 Implement Anti-Aggregation Strategies step3->step4 Yes step9 Troubleshoot other assay parameters (e.g., delivery, cell viability) step3->step9 No step5 Heat denaturation before use Modify buffer conditions step4->step5 step6 Re-run Biological Assay step5->step6 step7 Results Improved? step6->step7 step8 Proceed with optimized protocol. step7->step8 Yes step10 Consider redesigning the oligonucleotide sequence to avoid G-rich regions if possible. step7->step10 No

Caption: Troubleshooting workflow for inconsistent biological assay results.

Experimental Protocols

Protocol 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for Aggregate Analysis

This protocol is used to assess the purity and aggregation state of your 2'-OMe modified oligonucleotide.

Materials:

  • 10X TBE Buffer (Tris-borate-EDTA)

  • 40% Acrylamide/Bis-acrylamide solution (19:1)

  • Urea

  • Ammonium persulfate (APS), 10% solution

  • TEMED (N,N,N',N'-Tetramethylethylenediamine)

  • 2X Formamide Loading Dye (95% formamide, 18 mM EDTA, 0.025% SDS, 0.025% xylene cyanol, 0.025% bromophenol blue)

  • Nuclease-free water

  • Oligonucleotide sample and appropriate size standards

Methodology:

  • Gel Preparation (e.g., 12% denaturing gel):

    • In a 50 mL conical tube, mix:

      • 21 g Urea

      • 5 mL 10X TBE Buffer

      • 15 mL 40% Acrylamide/Bis solution

    • Add nuclease-free water to a final volume of 50 mL and dissolve the urea completely (warming may be necessary).

    • Degas the solution for 15-20 minutes.

    • Add 250 µL of 10% APS and 50 µL of TEMED. Mix gently and cast the gel immediately. Allow the gel to polymerize for at least 1 hour.

  • Sample Preparation:

    • Resuspend your lyophilized oligonucleotide in nuclease-free water or a low-salt buffer to a known concentration (e.g., 100 µM).

    • In a microcentrifuge tube, mix 2-5 µL of your oligonucleotide sample with an equal volume of 2X Formamide Loading Dye.

    • Heat the samples at 95°C for 5 minutes to denature any secondary structures.

    • Immediately place the samples on ice.

  • Electrophoresis:

    • Assemble the gel apparatus and pre-run the gel in 1X TBE buffer for about 30 minutes at a constant voltage.

    • Load the denatured samples and size standards into the wells.

    • Run the gel at a constant voltage until the bromophenol blue dye front reaches the bottom of the gel.

  • Visualization:

    • Carefully remove the gel from the glass plates.

    • Stain the gel using a suitable method for nucleic acids (e.g., SYBR Gold or Stains-All).

    • Visualize the bands under a UV transilluminator. A single, sharp band at the expected molecular weight indicates a pure, non-aggregated sample. Higher molecular weight bands or smearing can indicate the presence of aggregates.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification

This protocol provides a general method for quantifying aggregates in an oligonucleotide sample.

Materials and Equipment:

  • HPLC system with a UV detector

  • SEC column suitable for oligonucleotide analysis

  • Mobile Phase: A buffered saline solution (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Oligonucleotide sample

  • Nuclease-free water

Methodology:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

    • Set the UV detector to 260 nm.

  • Sample Preparation:

    • Dissolve the oligonucleotide sample in the mobile phase to a final concentration of approximately 10-20 OD/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Analysis:

    • Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.

    • Monitor the elution profile at 260 nm. Aggregates, being larger, will elute before the main monomer peak.

    • Integrate the peak areas for the aggregate and monomer species.

  • Data Interpretation:

    • Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peaks / (Area of Aggregate Peaks + Area of Monomer Peak)) * 100

Logical Relationship of Troubleshooting Aggregation:

cluster_0 Problem Identification cluster_1 Analysis & Confirmation cluster_2 Mitigation Strategies cluster_3 Outcome A Poor Solubility D Visual Inspection A->D B Bad Chromatography E Analytical Techniques (SEC, DLS, PAGE) B->E C Poor Assay Performance C->E F Thermal Treatment D->F G Buffer Optimization (pH, Denaturants) D->G E->F E->G H Chromatographic Condition Optimization E->H I Sequence Redesign E->I If all else fails J Successful Experiment F->J G->J H->J I->J

Caption: Logical relationship for troubleshooting oligonucleotide aggregation.

References

Technical Support Center: Purification of Long 2'-O-Methyl (2'-OMe) Modified RNA Strands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of long 2'-O-Methyl (2'-OMe) modified RNA strands.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of long 2'-OMe modified RNA strands.

Problem Potential Cause Recommended Solution
Low Yield of Purified RNA Incomplete elution from the purification column.- Ensure the elution buffer is applied directly to the center of the column matrix for complete saturation.[1] - Increase the incubation time of the elution buffer on the column. - Perform sequential elutions with fresh elution buffer.[1]
RNA degradation during purification.- Work in an RNase-free environment. Use RNase-free tips, tubes, and reagents.[1] - Store purified RNA at -70°C or colder.[1] - For column-based methods, ensure wash buffers are completely removed before elution to avoid carryover of contaminants that can degrade RNA.
Inefficient lysis of the sample (if applicable).- For cellular RNA, ensure complete sample lysis by using appropriate mechanical or enzymatic methods in conjunction with lysis buffers.[2]
Poor Purity / Presence of Shorter RNA Fragments (e.g., N-1, N-2) Inherent limitations of oligonucleotide synthesis.- Even with high coupling efficiency during synthesis, the generation of shorter failure sequences is common, especially for long strands.[3] Purification is essential to remove these.
Suboptimal separation during chromatography.- For HPLC: Optimize the gradient of the organic solvent (e.g., acetonitrile) to improve the resolution between the full-length product and shorter fragments.[4] - For HPLC: Consider using a different ion-pairing reagent or adjusting its concentration. Hydrophobic alkylamine ion-pairing reagents can enhance resolution.[5] - For PAGE: Adjust the percentage of polyacrylamide in the gel to better resolve the desired RNA length. A higher percentage gel will offer better resolution for smaller fragments.
Co-elution of closely related species.- For HPLC, using columns with smaller particle sizes (e.g., 2.5 µm) can provide higher resolution compared to larger particle sizes (e.g., 5 µm).[5]
Genomic DNA Contamination Incomplete removal during extraction.- Treat the RNA sample with DNase I to remove contaminating DNA.[6] - Verify the absence of DNA using a "-RT" control in a subsequent PCR/qPCR experiment.[6]
Abnormal Spectrophotometric Readings (A260/A280 and A260/A230 Ratios) Low A260/280 ratio.- Indicates protein contamination. Re-purify the sample, for instance, by performing another round of phenol:chloroform extraction followed by precipitation.[6]
Low A260/230 ratio.- Suggests contamination with salts (e.g., guanidine) or phenol.[6] - For column-based purifications, perform an additional wash step with the recommended wash buffer.[7] - For precipitated RNA, wash the pellet with 70-80% ethanol to remove residual salts.[6]

Frequently Asked Questions (FAQs)

Q1: Why is the purification of long 2'-OMe modified RNA strands challenging?

The primary challenge lies in separating the full-length product from closely related impurities, such as N-1 and N-2 deletion mutants, which are common byproducts of chemical synthesis.[3] As the length of the RNA strand increases, the resolution between the target molecule and these failure sequences decreases, making purification more difficult.[3] The 2'-OMe modification itself can alter the charge and hydrophobicity of the RNA, potentially affecting its interaction with purification matrices compared to unmodified RNA.

Q2: What are the recommended purification methods for long 2'-OMe RNA?

The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).

  • Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is highly effective for purifying oligonucleotides, including those with 2'-OMe modifications.[3][8] It offers high resolution and scalability.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE) is considered the "gold standard" for achieving high purity, as it can resolve oligonucleotides with single-base differences.[9] It is particularly useful for applications requiring very high purity, although it can be more time-consuming and less scalable than HPLC.[4]

Q3: How does the 2'-OMe modification affect the properties of the RNA during purification?

The 2'-O-methylation increases the stability of RNA against nuclease degradation and hydrolysis.[10][11] This modification also impacts the hydrophilicity of the RNA molecule. Compared to the more hydrophobic 2'-O-Methoxyethyl (2'-MOE) modification, the 2'-OMe modification is more hydrophilic.[12] This difference in hydrophilicity can influence the retention time during reversed-phase HPLC.

Q4: What is a typical yield and purity I can expect after purification?

Yield and purity are highly dependent on the initial synthesis quality, the length of the RNA strand, and the purification method.

Purification Method Reported Purity Reported Yield Notes
Preparative HPLC (2.5 µm column)~70%4 mgFor a 60-mer 2'-OMe and 2'-hydroxyl modified oligonucleotide.[5]
Preparative HPLC (5 µm column)~62%5 mgFor the same 60-mer, demonstrating a trade-off between purity and yield with larger particle size columns.[5]
Semi-Preparative HPLC>80%-For a 59-mer oligonucleotide.[4]
Gel Purification>95%VariesGenerally provides the highest purity.[9]

Q5: Can I use the same HPLC protocol for both 2'-OMe modified and unmodified RNA?

While the general principles of IP-RP-HPLC apply to both, some optimization may be necessary. The 2'-OMe modification can alter the retention behavior of the RNA. It is advisable to optimize the gradient conditions and potentially the ion-pairing reagent to achieve the best separation for your specific 2'-OMe modified RNA strand.

Experimental Protocols

Detailed Protocol for Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Purification

This protocol is a general guideline based on established methods for purifying modified oligonucleotides.[3][5]

1. Materials and Reagents:

  • Crude, deprotected, and desalted 2'-OMe modified RNA sample.

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) or Hexylammonium Acetate (HAA) in water, pH 7.0.

  • Mobile Phase B: 100 mM TEAA or HAA in 50% Acetonitrile (ACN).

  • HPLC-grade water and acetonitrile.

  • Triethylamine (TEA) and Acetic Acid (for TEAA buffer preparation).

  • Hexylamine and Acetic Acid (for HAA buffer preparation).

  • Analytical and preparative HPLC columns (e.g., C18).

2. Sample Preparation:

  • Dissolve the lyophilized crude RNA in Mobile Phase A to a concentration of approximately 5-20 mg/mL.[3][5]

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Method:

  • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 10-15%) in Mobile Phase A.

  • Inject the prepared sample onto the column.

  • Run a linear gradient of increasing Mobile Phase B to elute the RNA. The specific gradient will depend on the length and sequence of the RNA and should be optimized. A shallow gradient is often necessary to resolve long oligonucleotides.

  • Monitor the elution profile at 260 nm.

  • Collect fractions corresponding to the main peak, which should be the full-length product.

4. Post-Purification Processing:

  • Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.

  • Pool the pure fractions.

  • Remove the ion-pairing reagent and solvent (e.g., by lyophilization or ethanol precipitation).

Workflow Diagrams

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude RNA in Mobile Phase A filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample onto Equilibrated C18 Column filter->inject gradient Run Gradient Elution (Increasing Acetonitrile) inject->gradient collect Collect Fractions of Full-Length Product gradient->collect analyze Analyze Fraction Purity (Analytical HPLC/MS) collect->analyze pool Pool Pure Fractions analyze->pool desalt Desalt and Lyophilize pool->desalt final_product final_product desalt->final_product Pure 2'-OMe RNA Troubleshooting_Logic cluster_yield Low Yield? cluster_purity Poor Purity? cluster_contam Contamination? start Purification Issue Identified is_yield is_yield start->is_yield Is it... check_elution Optimize Elution: - Longer Incubation - Multiple Elutions check_degradation Assess Degradation: - RNase-Free Technique check_elution->check_degradation optimize_hplc HPLC Optimization: - Adjust Gradient - Change Ion-Pair Reagent optimize_page PAGE Optimization: - Adjust Gel % optimize_hplc->optimize_page dnase_treat gDNA Contamination: - DNase I Treatment repurify Salt/Protein Contamination: - Extra Washes / Re-purify dnase_treat->repurify is_yield->check_elution Low Yield is_purity Purity Issue? is_yield->is_purity No is_purity->optimize_hplc Yes is_contam Contamination? is_purity->is_contam No is_contam->dnase_treat Yes end end is_contam->end Other Issue

References

Technical Support Center: Optimizing Oligonucleotide Synthesis by Reducing Phosphoramidite Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to phosphoramidite impurities in oligonucleotide synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during oligonucleotide synthesis that are often linked to phosphoramidite quality.

Issue: High Levels of Truncated Sequences (n-1 Impurities)

Question: My analysis (HPLC, LC-MS) shows a high percentage of n-1 sequences. What are the potential causes related to phosphoramidites and how can I resolve this?

Answer: High levels of n-1 impurities, or sequences missing a single nucleotide, are a common issue directly linked to inefficiencies in the synthesis cycle.[1] The primary cause is low coupling efficiency, where a phosphoramidite monomer fails to attach to the growing oligonucleotide chain.[2]

Potential Root Causes & Recommended Actions:

Potential Cause Explanation Recommended Action
Poor Phosphoramidite Quality The presence of impurities in the phosphoramidite stock can reduce the concentration of the active monomer, leading to incomplete coupling.Procure high-purity phosphoramidites from a reputable supplier with rigorous quality control.[3][4] Request and review the Certificate of Analysis for each lot.
Reagent Degradation Phosphoramidites are sensitive to moisture and oxidation.[5] Exposure to ambient conditions, even for short periods, can lead to degradation and reduced coupling efficiency.[6]1. Storage: Store phosphoramidites in their solid, lyophilized form in a desiccated environment at -20°C under an inert atmosphere (argon or nitrogen).[5] 2. Handling: Allow vials to warm to room temperature in a desiccator before opening to prevent condensation.[5] Handle under a gentle stream of inert gas. 3. Solution Stability: Prepare fresh solutions of phosphoramidites for each synthesis run. If storage is necessary, keep the solution under an inert atmosphere at 4°C for no longer than 48 hours.[5]
Suboptimal Coupling Conditions The reaction time or concentration of reagents may be insufficient for a complete reaction, especially with modified or sterically hindered phosphoramidites.1. Extend Coupling Time: Increase the duration of the coupling step to allow the reaction to proceed to completion.[2] 2. Increase Reagent Concentration: Use a higher concentration of both the phosphoramidite and the activator.[2]
Ineffective Capping If unreacted 5'-hydroxyl groups are not efficiently capped after the coupling step, they can react in subsequent cycles, leading to n-1 sequences.[1]While not directly a phosphoramidite issue, ensure your capping reagents are fresh and effective.
Issue: Presence of N+1 Impurities

Question: My mass spectrometry results indicate the presence of n+1 impurities. What could be causing this?

Answer: N+1 impurities, though less common than n-1, can arise from specific side reactions during the synthesis process.[1]

Potential Root Causes & Recommended Actions:

Potential Cause Explanation Recommended Action
Phosphoramidite Dimer Addition The activator used during coupling is mildly acidic and can prematurely remove the 5'-DMT protecting group from a phosphoramidite monomer in solution. This deprotected monomer can then react with another activated monomer to form a dimer, which is then incorporated into the growing chain. This is particularly prevalent with dG phosphoramidites.[1][6]1. Activator Choice: Consider using a less acidic activator that is still compatible with your synthesis chemistry.[1] 2. Amidite Purity: Use high-purity phosphoramidites with low levels of reactive impurities.[1] 3. Optimize Conditions: Minimize the time the phosphoramidite and activator are pre-mixed before being delivered to the synthesis column.[1]
N3-Cyanoethylation of Thymidine Acrylonitrile, a byproduct of the deprotection of the cyanoethyl protecting group, can react with thymidine bases, resulting in a +53 Da modification that can be mistaken for an n+1 peak in HPLC analysis.[1]While this is a process-related impurity, ensuring high-quality, stable phosphoramidites can contribute to a cleaner overall synthesis.

Frequently Asked Questions (FAQs)

Q1: How are phosphoramidite impurities classified?

A1: Phosphoramidite impurities are generally classified into three categories:

  • Nonreactive and Noncritical: These impurities do not participate in the synthesis reaction and are washed away. Examples include hydrolyzed nucleoside H-phosphonates.[7]

  • Reactive but Noncritical: These impurities may be incorporated into the oligonucleotide chain but are easily detected and separated from the final product during purification.[7]

  • Reactive and Critical: These are the most detrimental impurities as they are incorporated into the oligonucleotide and are difficult or impossible to separate from the desired product.[7] These can also be challenging to detect in some cases.[7]

Q2: What is the impact of even low levels of critical impurities?

A2: Due to the repetitive nature of oligonucleotide synthesis, even trace amounts of a critical impurity in a phosphoramidite can accumulate significantly in the final product.[7] For instance, if a phosphoramidite used 8 times in the synthesis of a 20-mer contains a critical impurity at a 0.2% level, the final oligonucleotide will contain 1.6% of that impurity.[7]

Q3: What are the best practices for storing and handling phosphoramidites?

A3: Proper storage and handling are crucial to maintain the stability and reactivity of phosphoramidites.[5][8]

  • Storage: Always store phosphoramidites in their solid form at -20°C in a desiccated environment under an inert atmosphere like argon or nitrogen.[5]

  • Preparation for Use: Before use, allow the vial to warm to room temperature inside a desiccator to prevent moisture condensation upon opening.[5]

  • Dissolution: Dissolve the solid phosphoramidite in anhydrous acetonitrile (water content <30 ppm, ideally <10 ppm) under an inert gas stream.[5][9] Gently swirl to dissolve; avoid vigorous shaking.[5]

  • Solutions: Use dissolved phosphoramidites as quickly as possible, ideally within 1-2 days.[5] If short-term storage is needed, keep the solution at 4°C under an inert atmosphere for no more than 48 hours.[5]

Q4: What analytical techniques are used to assess phosphoramidite purity?

A4: Several analytical methods are employed to ensure the quality of phosphoramidites:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) is commonly used to determine the overall purity and separate the two diastereomers of the phosphoramidite.[3][10]

  • 31P Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is powerful for identifying and quantifying phosphorus-containing impurities, such as P(V) species, and confirming the P(III) content of the active phosphoramidite.[3][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to confirm the identity of the phosphoramidite and to identify and characterize various impurities.[12][13]

Experimental Protocols

Protocol 1: Preparation of Phosphoramidite Solution for Synthesis

Objective: To prepare a phosphoramidite solution under anhydrous conditions to minimize degradation and ensure high coupling efficiency.

Materials:

  • Vial of solid phosphoramidite

  • Anhydrous acetonitrile (<30 ppm water)[9]

  • Dry, inert gas (argon or nitrogen)

  • Dry syringes and needles

  • Septum-sealed synthesizer bottle, purged with inert gas

Procedure:

  • Place the sealed vial of solid phosphoramidite in a desiccator and allow it to equilibrate to room temperature.[5]

  • Once at room temperature, transfer the vial to a glove box or work under a gentle, continuous stream of inert gas.

  • Carefully open the vial.

  • Using a dry syringe, add the calculated volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M).[5]

  • Gently swirl the vial until the phosphoramidite is completely dissolved.[5] Avoid vigorous shaking.

  • Using a new dry syringe, carefully draw the phosphoramidite solution.

  • Transfer the solution to the purged, septum-sealed synthesizer bottle.[5]

  • Seal the synthesizer bottle and place it on the automated synthesizer.

Protocol 2: Analysis of Phosphoramidite Purity by Reversed-Phase HPLC (RP-HPLC)

Objective: To assess the purity of a phosphoramidite sample and separate its diastereomers.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column[10]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Triethylamine (TEA) or other suitable mobile phase modifier

Sample Preparation:

  • Prepare a stock solution of the phosphoramidite at 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) triethylamine.[12]

  • Dilute the stock solution to a working concentration of 0.1 mg/mL in the same diluent.[12] Prepare fresh before use.[12]

Chromatographic Conditions (Example):

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient appropriate for separating the phosphoramidite from its impurities (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40 °C

  • Detection Wavelength: 260 nm (or the appropriate λmax for the nucleobase)

Analysis:

  • Inject the prepared sample.

  • The phosphoramidite will typically elute as two closely spaced peaks, representing the two diastereomers.[3][10]

  • Integrate the peak areas of the two diastereomers and any impurity peaks.

  • Calculate the purity by summing the areas of the two main peaks and dividing by the total area of all peaks. A purity of ≥99.0% is often required for high-quality synthesis.[3]

Visualizations

Oligonucleotide_Synthesis_Cycle Figure 1: Standard Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of new phosphoramidite) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Chain elongation Oxidation 4. Oxidation (Stabilization of phosphate linkage) Capping->Oxidation Prevents n-1 sequences Elongated_Chain Elongated Oligonucleotide (Ready for next cycle) Oxidation->Elongated_Chain Forms stable phosphotriester Elongated_Chain->Detritylation Repeat Cycle

Caption: Standard four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Troubleshooting_N1_Impurities Figure 2: Troubleshooting Workflow for High N-1 Impurities Start High N-1 Impurities Detected Check_Amidite 1. Verify Phosphoramidite Quality Start->Check_Amidite Check_Reagents 2. Check Reagent Freshness & Dryness Start->Check_Reagents Check_Coupling 3. Optimize Coupling Conditions Start->Check_Coupling Solution_Amidite Source High-Purity Amidites Review Certificate of Analysis Check_Amidite->Solution_Amidite Solution_Reagents Use Fresh Anhydrous Solvents Prepare Fresh Amidite Solutions Check_Reagents->Solution_Reagents Solution_Coupling Increase Coupling Time Increase Amidite Concentration Check_Coupling->Solution_Coupling End Reduced N-1 Impurities Solution_Amidite->End Solution_Reagents->End Solution_Coupling->End

Caption: Logical workflow for diagnosing and resolving high levels of n-1 impurities.

References

Validation & Comparative

A Comparative Performance Analysis of 2'-OMe-Bz-C and 2'-OMe-Ac-C Phosphoramidites in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic oligonucleotides for research, diagnostics, and therapeutic applications, the choice of protecting groups for the nucleobases is a critical parameter influencing the efficiency of synthesis and the purity of the final product. For 2'-O-Methylated cytidine (2'-OMe-C), two of the most common N4-exocyclic amine protecting groups are benzoyl (Bz) and acetyl (Ac). This guide provides a detailed, data-supported comparison of the performance of 2'-OMe-Bz-C and 2'-OMe-Ac-C phosphoramidites to aid researchers, scientists, and drug development professionals in making informed decisions for their specific needs.

The primary distinction between these two phosphoramidites lies not in their coupling efficiency, which is consistently high for both, but in their deprotection kinetics and the resulting purity of the synthesized oligonucleotide. The acetyl group of 2'-OMe-Ac-C is significantly more labile than the benzoyl group of 2'-OMe-Bz-C, allowing for faster and milder deprotection conditions. This key difference has profound implications for the post-synthesis workflow, impacting speed, sample purity, and the integrity of other sensitive modifications within the oligonucleotide.

Data Presentation: A Quantitative Comparison

While both phosphoramidites exhibit high coupling efficiencies, the deprotection step reveals the most significant performance differences. The use of 2'-OMe-Ac-C facilitates "UltraFAST" deprotection protocols, leading to a cleaner product profile by avoiding side reactions associated with the more robust benzoyl protecting group.

Performance Metric2'-OMe-Bz-C Phosphoramidite2'-OMe-Ac-C PhosphoramiditeKey Insights
Coupling Efficiency Typically >98-99%[1]Typically >98-99%[1][2]Both phosphoramidites demonstrate high and comparable coupling efficiencies under standard synthesis conditions. The choice between them does not significantly impact the overall yield based on the coupling step alone.[1]
Deprotection Conditions Requires harsher and more prolonged deprotection, typically with concentrated ammonium hydroxide overnight at elevated temperatures.[3]Compatible with rapid deprotection methods, such as aqueous methylamine (AMA), allowing for deprotection in as little as 10 minutes at 65°C.[3]The lability of the acetyl group allows for a dramatically streamlined post-synthesis workflow with 2'-OMe-Ac-C.
Deprotection Kinetics Slow, typically requiring several hours to overnight incubation.Fast, with complete deprotection achievable in minutes.[3]Faster deprotection minimizes exposure of the oligonucleotide to harsh basic conditions, reducing the potential for degradation of the product or any sensitive modifications.
Key Side Reactions Susceptible to transamination when using methylamine-containing reagents, leading to the formation of N4-methyl-cytidine impurities.[1]Avoids the issue of transamination, leading to a cleaner crude product.[1]The formation of N4-methyl-cytidine with Bz-C is a significant drawback when using faster deprotection reagents like AMA, complicating downstream purification.
Resulting Purity Can produce high-purity oligonucleotides, but the extended deprotection time increases the risk of side reactions. The crude product may contain deprotection-related byproducts.[3]Generally yields a cleaner crude product profile with fewer deprotection-related byproducts, simplifying purification.[1]The cleaner crude profile of oligonucleotides synthesized with Ac-C can lead to higher final yields of the purified product.

Experimental Protocols

Detailed methodologies for the key experimental stages of oligonucleotide synthesis and deprotection are provided below.

Standard Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of 2'-OMe-RNA oligonucleotides using either 2'-OMe-Bz-C or 2'-OMe-Ac-C phosphoramidites follows the standard automated four-step cycle.

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with a mild acid (e.g., 3% trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The respective 2'-OMe-C phosphoramidite is activated by an activator (e.g., 5-ethylthio-1H-tetrazole) and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time for 2'-OMe phosphoramidites is around 15 minutes.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., a mixture of acetic anhydride/lutidine/THF and N-methylimidazole/THF). This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing solution (e.g., iodine in THF/water/pyridine).

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Deprotection Protocols

The deprotection strategy is the critical point of divergence between the two phosphoramidites.

  • Reagent: AMA (a 1:1 mixture of aqueous Ammonium Hydroxide and aqueous Methylamine).

  • Procedure:

    • Transfer the solid support containing the synthesized oligonucleotide to a sealed reaction vessel.

    • Add the AMA solution to the solid support.

    • Heat the mixture at 65°C for 10 minutes for complete cleavage and deprotection.

    • Cool the reaction vessel and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

    • Evaporate the AMA solution to yield the crude oligonucleotide.

  • Reagent: Concentrated aqueous ammonium hydroxide.

  • Procedure:

    • Transfer the solid support containing the synthesized oligonucleotide to a sealed reaction vessel.

    • Add concentrated aqueous ammonium hydroxide to the solid support.

    • Heat the mixture at an elevated temperature (e.g., 55°C) for an extended period (typically 8-16 hours).

    • Cool the reaction vessel and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

    • Evaporate the ammonium hydroxide solution to yield the crude oligonucleotide.

Mandatory Visualization

To better illustrate the chemical differences and the synthesis workflow, the following diagrams are provided.

cluster_Bz This compound cluster_Ac 2'-OMe-Ac-C Phosphoramidite Bz Bz Ac Ac

Caption: Chemical structures of 2'-OMe-Bz-C and 2'-OMe-Ac-C phosphoramidites.

Oligo_Synthesis_Workflow start Start with solid support-bound nucleoside deblocking 1. Deblocking (Detritylation) Remove 5'-DMT group start->deblocking coupling 2. Coupling Add 2'-OMe-C phosphoramidite deblocking->coupling capping 3. Capping Block unreacted 5'-OH groups coupling->capping oxidation 4. Oxidation Stabilize phosphate linkage capping->oxidation repeat Repeat cycle for next base oxidation->repeat repeat->deblocking Add more bases cleavage_deprotection 5. Cleavage & Deprotection Release and deprotect oligonucleotide repeat->cleavage_deprotection Sequence complete purification 6. Purification (e.g., HPLC) cleavage_deprotection->purification final_product Final Purified Oligonucleotide purification->final_product

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Deprotection_Comparison cluster_Ac 2'-OMe-Ac-C Pathway cluster_Bz 2'-OMe-Bz-C Pathway Ac_start Oligo with Ac-C Ac_deprotection Fast Deprotection (e.g., AMA, 10 min @ 65°C) Ac_start->Ac_deprotection Ac_product Clean Crude Product (No transamination) Ac_deprotection->Ac_product Bz_start Oligo with Bz-C Bz_deprotection Standard Deprotection (Ammonium Hydroxide, overnight) Bz_start->Bz_deprotection Bz_product Crude Product with Potential Impurities Bz_deprotection->Bz_product

Caption: Logical relationship of deprotection pathways.

References

The Decisive Advantage: Why 2'-O-Methyl Modification Outshines Other 2' Chemistries in Oligonucleotide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of oligonucleotide therapeutics, the choice of chemical modification is a critical determinant of clinical success. Among the arsenal of 2'-ribose modifications, 2'-O-methyl (2'-O-Me) consistently emerges as a robust and versatile option, offering a superior balance of nuclease resistance, binding affinity, and in vivo performance compared to alternatives like 2'-fluoro (2'-F) and locked nucleic acids (LNA). This guide provides an objective, data-driven comparison to illuminate the advantages of 2'-O-Me modifications.

The engineering of synthetic oligonucleotides for therapeutic use necessitates chemical alterations to overcome their inherent instability and to enhance their pharmacological properties. Modifications at the 2' position of the ribose sugar have proven particularly effective in achieving these goals. While 2'-F and LNA modifications offer significant benefits in certain contexts, 2'-O-Me provides a more favorable overall profile for a broad range of applications, from antisense oligonucleotides (ASOs) to small interfering RNAs (siRNAs).

At a Glance: Key Performance Metrics of 2' Modifications

The therapeutic efficacy of a modified oligonucleotide is primarily dictated by three key parameters: its resistance to degradation by nucleases, its binding affinity to the target RNA sequence, and its subsequent performance in a biological system. The following tables summarize the quantitative data from comparative studies, highlighting the performance of 2'-O-Me, 2'-F, and LNA modifications.

Table 1: Nuclease Resistance

A critical hurdle for oligonucleotide therapeutics is their rapid degradation by nucleases present in serum and within cells. Chemical modifications at the 2' position provide a steric shield against nuclease attack, thereby extending the half-life of the therapeutic agent.

ModificationHalf-life (t½) in Human SerumFold Increase in Stability vs. UnmodifiedReference
2'-O-Methyl (2'-O-Me) ~12 hours~8-fold[1]
2'-Fluoro (2'-F)Data varies significantly with patternGenerally less stable than 2'-O-Me[2][3]
Locked Nucleic Acid (LNA)~15 hours~10-fold[1]
Unmodified Oligonucleotide~1.5 hours1-fold (baseline)[1]

Note: The stability of 2'-F modified oligonucleotides is highly dependent on the extent and position of the modification.

Table 2: Binding Affinity (Melting Temperature, Tm)

The binding affinity of an oligonucleotide to its target RNA is a crucial determinant of its potency. This is often measured by the melting temperature (Tm), the temperature at which 50% of the oligonucleotide is dissociated from its target. A higher Tm indicates stronger binding.

ModificationIncrease in Tm per Modification (°C)Reference
2'-O-Methyl (2'-O-Me) +0.6 to +1.3[4][5]
2'-Fluoro (2'-F)~+1.0 to +2.0[6]
Locked Nucleic Acid (LNA)+1.5 to +4.0[1]
Table 3: In Vivo Efficacy (Gene Silencing)

Ultimately, the success of a modified oligonucleotide is measured by its ability to modulate its target in a living system. The following data from a comparative study on antisense oligonucleotides targeting the vanilloid receptor subtype 1 (VR1) illustrates the in vivo potency.

Modification (Gapmer ASO)IC50 (nM) for VR1 KnockdownReference
2'-O-Methyl (2'-O-Me) ~220[7][8]
Phosphorothioate (PS) only~70[7][8]
Locked Nucleic Acid (LNA)0.4[7][8]
siRNA0.06[7][8]

While LNA and siRNA show higher potency in this specific study, it is important to note that the 2'-O-Me modification is often utilized in combination with other modifications, such as phosphorothioate backbones, to achieve a desirable balance of efficacy and safety. Furthermore, extensive 2'-O-Me modification in siRNAs has been shown to be well-tolerated and effective.[9]

The 2'-O-Methyl Advantage: A Deeper Dive

The quantitative data reveals a compelling narrative for the utility of 2'-O-Me modifications. While LNA exhibits superior binding affinity and nuclease resistance in some head-to-head comparisons, this comes at the cost of potential toxicity and challenges in manufacturing.[5] The 2'-O-Me modification, in contrast, offers a more balanced and often more favorable therapeutic window.

A significant advantage of the 2'-O-Me modification is its reduced toxicity profile compared to LNA.[5] The bulky nature of the LNA modification can lead to off-target effects and hepatotoxicity, a concern that is less pronounced with the smaller methyl group of the 2'-O-Me modification. This makes 2'-O-Me a safer choice for chronic dosing regimens often required for treating genetic and chronic diseases.

Furthermore, from a drug development perspective, the synthesis of 2'-O-Me modified oligonucleotides is more cost-effective and straightforward than that of LNA-modified counterparts. This is a crucial consideration for the large-scale production of therapeutic agents.

While 2'-F modifications enhance binding affinity, they often provide less nuclease resistance than 2'-O-Me and can be associated with their own toxicity concerns.[2][3][5] The balance of properties offered by 2'-O-Me often makes it a more reliable choice for achieving sustained in vivo activity without compromising safety.

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, it is essential to understand the experimental protocols employed in these comparative studies.

Serum Stability (Nuclease Resistance) Assay

This assay evaluates the stability of modified oligonucleotides in the presence of nucleases found in serum.

Serum_Stability_Assay cluster_prep Sample Preparation cluster_analysis Analysis Oligo Modified Oligonucleotide (e.g., 2'-O-Me, 2'-F, LNA) Incubate Incubate at 37°C Oligo->Incubate Serum Fetal Bovine Serum (FBS) or Human Serum Serum->Incubate Timepoints Collect Aliquots at Various Timepoints Incubate->Timepoints Time Course Quench Quench Reaction (e.g., with loading dye) Timepoints->Quench PAGE Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Quench->PAGE Visualize Visualize Bands (e.g., SYBR Gold staining) PAGE->Visualize Quantify Quantify Band Intensity to Determine Half-life Visualize->Quantify

Workflow for Serum Stability Assay.

Protocol:

  • Sample Preparation: Modified oligonucleotides are incubated in a solution containing a high percentage of fetal bovine serum (FBS) or human serum at 37°C.[10]

  • Time Course Collection: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: The enzymatic degradation is stopped at each time point by adding a quenching solution, typically a loading dye containing a denaturant like formamide.[10]

  • Electrophoresis: The samples are run on a denaturing polyacrylamide gel to separate the intact oligonucleotide from its degradation products based on size.

  • Visualization and Quantification: The gel is stained with a fluorescent dye (e.g., SYBR Gold) and imaged. The intensity of the band corresponding to the full-length oligonucleotide is quantified at each time point to calculate the degradation rate and the half-life (t½).[10]

In Vivo Gene Silencing Assay

This assay assesses the ability of modified oligonucleotides to silence a target gene in a living organism.

In_Vivo_Gene_Silencing cluster_delivery Oligonucleotide Delivery cluster_analysis Efficacy Analysis Animal_Model Animal Model (e.g., Mouse, Rat) Oligo_Admin Administer Modified Oligonucleotide (e.g., IV, SubQ) Animal_Model->Oligo_Admin Tissue_Harvest Harvest Target Tissue (e.g., Liver, Tumor) Oligo_Admin->Tissue_Harvest Post-treatment RNA_Extraction Extract Total RNA Tissue_Harvest->RNA_Extraction Protein_Analysis Protein Quantification (e.g., Western Blot, ELISA) Tissue_Harvest->Protein_Analysis RT_qPCR Reverse Transcription Quantitative PCR (RT-qPCR) RNA_Extraction->RT_qPCR Data_Analysis Analyze Target Gene Expression Levels RT_qPCR->Data_Analysis mRNA Levels Protein_Analysis->Data_Analysis Protein Levels

Workflow for In Vivo Gene Silencing Assay.

Protocol:

  • Animal Model and Administration: A suitable animal model (e.g., mouse or rat) is chosen. The modified oligonucleotides are formulated in a delivery vehicle and administered through an appropriate route (e.g., intravenous, subcutaneous).[11]

  • Tissue Collection: After a predetermined period, the animals are euthanized, and the target tissues are harvested.

  • RNA and Protein Extraction: Total RNA and protein are extracted from the harvested tissues.

  • Gene Expression Analysis: The levels of the target mRNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[11] Protein levels are assessed by methods such as Western blotting or ELISA.

  • Data Analysis: The expression levels of the target gene in the treated animals are compared to those in control animals (e.g., treated with a saline or a scrambled oligonucleotide) to determine the percentage of gene silencing.

Conclusion: A Strategic Choice for Therapeutic Success

The selection of a 2'-modification is a critical decision in the design of oligonucleotide therapeutics. While 2'-F and LNA modifications offer advantages in specific scenarios, the 2'-O-methyl modification provides a superior overall balance of nuclease resistance, binding affinity, and a more favorable safety profile. Its cost-effectiveness and ease of synthesis further solidify its position as a leading choice for the development of a wide range of RNA-targeted therapies. For researchers and drug developers aiming to translate promising oligonucleotide candidates into clinical realities, the strategic implementation of 2'-O-methyl modifications represents a decisive step towards achieving therapeutic success.

References

2'-O-Methyl Modification: A Key to Enhancing Oligonucleotide Nuclease Resistance for Research and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

The inherent instability of unmodified RNA in the presence of nucleases presents a significant hurdle for its use in various research and therapeutic contexts. The 2'-O-Methyl (2'-OMe) modification of oligonucleotides has emerged as a critical tool to overcome this challenge, offering substantially improved resistance to nuclease degradation. This guide provides an objective comparison of the nuclease resistance of 2'-OMe modified oligonucleotides against their unmodified RNA counterparts, supported by experimental data and detailed methodologies.

For researchers, scientists, and drug development professionals, the stability of oligonucleotides is paramount. Unmodified RNA is rapidly broken down by ubiquitous nucleases, limiting its efficacy in applications such as antisense technology, siRNAs, and aptamers.[1] The 2'-OMe modification, a structural alteration at the 2' position of the ribose sugar, provides a steric shield against nuclease attack, thereby extending the half-life and bioavailability of the oligonucleotide.[2][3]

Quantitative Comparison of Nuclease Resistance

The enhanced stability of 2'-OMe modified oligonucleotides is evident in their significantly longer half-lives in biological fluids. Experimental data consistently demonstrates the superior performance of 2'-OMe modified oligonucleotides compared to unmodified RNA when exposed to nucleases, particularly in serum.

Oligonucleotide TypeModificationMediumHalf-life / DegradationReference
Unmodified ODNNone10% Fetal Bovine Serum (FBS)Largely degraded within 24 hours[4]
2'-OMe modified ODN2'-O-Methyl10% Fetal Bovine Serum (FBS)> 72 hours[4]
Unmodified siRNA (blunt-ended)NoneSerumRapidly degraded[5]
Fully 2'-OMe modified siRNA2'-O-MethylSerumResistant to degradation[5]
Chimeric LNA/DNA Oligo (3 LNA at each end)Locked Nucleic AcidHuman Serum~15 hours[6]
Unmodified OligodeoxynucleotideNoneHuman Serum~1.5 hours[6]
2'-O-Methyl "gapmer"2'-O-MethylHuman Serum~12 hours[6]

Experimental Methodologies for Assessing Nuclease Resistance

The evaluation of nuclease resistance is a critical step in the development of modified oligonucleotides. The following are detailed protocols for common in vitro assays used to compare the stability of 2'-OMe modified and unmodified oligonucleotides.

Serum Stability Assay using Gel Electrophoresis

This method provides a visual and semi-quantitative assessment of oligonucleotide degradation over time in the presence of serum.

Protocol:

  • Oligonucleotide Preparation: Synthesize and purify both the 2'-OMe modified and unmodified RNA oligonucleotides. Fluorescently label the oligonucleotides (e.g., with 5'-FAM) for visualization.

  • Incubation: Incubate a fixed concentration of each oligonucleotide (e.g., 1 µM) in a solution containing a high percentage of serum (e.g., 50-90% fetal bovine serum or human serum) at 37°C.

  • Time Points: Aliquots of the reaction are taken at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

  • Reaction Quenching: Stop the degradation reaction by adding a solution that inactivates nucleases, such as a formamide-based loading buffer containing EDTA.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Separate the degradation products on a high-resolution denaturing polyacrylamide gel.

  • Visualization: Visualize the bands using a fluorescence imager. The intensity of the full-length oligonucleotide band at each time point is compared to the zero time point to determine the extent of degradation.

Fluorescence-Based Nuclease Assay in a Plate Reader

This high-throughput method offers a quantitative measure of nuclease activity by monitoring the change in fluorescence of a dual-labeled oligonucleotide probe.

Protocol:

  • Probe Design: Synthesize a short oligonucleotide with a fluorophore (e.g., FAM) on one end and a quencher (e.g., Iowa Black® FQ) on the other. For assessing the stability of a specific modification, the probe can be designed with the desired chemistry (unmodified RNA or 2'-OMe RNA).

  • Reaction Setup: In a multi-well plate, combine the fluorescently labeled probe with the nuclease source (e.g., serum, cell lysate, or a purified nuclease).

  • Real-Time Monitoring: Place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals.

  • Data Analysis: As the oligonucleotide is degraded by nucleases, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of fluorescence increase is proportional to the rate of oligonucleotide degradation.

Experimental Workflow for Nuclease Resistance Assay

experimental_workflow cluster_prep Preparation cluster_assay Nuclease Assay cluster_analysis Analysis Oligo_Synth Oligonucleotide Synthesis & Purification Labeling Fluorescent Labeling (Optional) Oligo_Synth->Labeling Incubation Incubation with Nuclease Source (e.g., Serum) Labeling->Incubation Unmodified RNA & 2'-OMe Modified Oligo Time_Points Collection of Aliquots at Time Points Incubation->Time_Points Quenching Reaction Quenching Time_Points->Quenching Analysis_Method Analysis (PAGE or Plate Reader) Quenching->Analysis_Method Data_Quant Data Quantification & Comparison Analysis_Method->Data_Quant

Caption: Workflow for comparing nuclease resistance.

Signaling Pathway of Nuclease Degradation

The degradation of RNA by nucleases is a fundamental biological process. The 2'-OMe modification sterically hinders the access of nucleases to the phosphodiester backbone, thereby inhibiting cleavage.

nuclease_degradation cluster_unmodified Unmodified RNA cluster_modified 2'-OMe Modified Oligonucleotide Unmodified_RNA Unmodified RNA (Susceptible 2'-OH) Nuclease_Binding_U Nuclease Binding Unmodified_RNA->Nuclease_Binding_U Cleavage_U Phosphodiester Bond Cleavage Nuclease_Binding_U->Cleavage_U Degradation_U Degradation Products Cleavage_U->Degradation_U Modified_Oligo 2'-OMe Modified Oligo (Protected 2' Position) Nuclease_Binding_M Nuclease Binding (Steric Hindrance) Modified_Oligo->Nuclease_Binding_M Inhibition Inhibition of Cleavage Nuclease_Binding_M->Inhibition Stable_Oligo Stable Oligonucleotide Inhibition->Stable_Oligo Nuclease Nuclease Nuclease->Nuclease_Binding_U Nuclease->Nuclease_Binding_M

Caption: Nuclease degradation pathway comparison.

References

2'-OMe-C Residues Enhance Thermal Stability of Nucleic Acid Duplexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thermal stability of nucleic acid duplexes is a critical parameter in the design and application of oligonucleotides for therapeutic and diagnostic purposes. The incorporation of 2'-O-methyl (2'-OMe) modifications, particularly 2'-OMe-Cytidine (2'-OMe-C), has been shown to significantly enhance the thermal stability (Tm) of these duplexes compared to their unmodified DNA and RNA counterparts. This guide provides a comprehensive comparison of the thermal stability of duplexes containing 2'-OMe-C residues with standard DNA and RNA duplexes, supported by experimental data and detailed methodologies.

The increased thermal stability of 2'-OMe-modified duplexes is attributed to the 2'-OMe group favoring a C3'-endo sugar pucker conformation, which is characteristic of A-form helices (like RNA) and is conformationally pre-organized for duplex formation. This pre-organization reduces the entropic penalty of hybridization, leading to a more stable duplex.

Comparative Thermal Stability (Tm) Data

The following table summarizes the melting temperatures (Tm) of various nucleic acid duplexes, highlighting the stabilizing effect of 2'-OMe modifications.

Duplex TypeSequence (5' to 3')ModificationTm (°C)Change in Tm (°C) per modificationReference
RNA/RNAU14 / A14Unmodified24-[1]
2'-OMe-RNA/RNAUOMe14 / AOH142'-OMe on Uridine36+0.86[1]
RNA/2'-OMe-RNAUOH14 / AOMe142'-OMe on Adenosine240[1]
L-RNA/L-RNAGCAAAUUUGCUnmodified42.8-[2]
L-RNA/L-RNAGCA(AOMe)AUUUGCOne 2'-OMe-A46.1+3.3[2]
L-RNA/L-RNAGCA(AOMe)(AOMe)UUUGCTwo 2'-OMe-A50.6+3.9[2]
DNA/RNADNAUnmodified--[3]
2'-OMe-RNA/DNA2'-OMe-RNA2'-OMe62.8-[3]
2'-OMe-PS-RNA/DNA2'-OMe-RNA-PS2'-OMe & Phosphorothioate57.7-5.1 (vs 2'-OMe)[3]
DNA/DNA18merUnmodified--[4]
2'-OMe-RNA/DNA18mer2'-OMe-<+1[4]
LNA/DNA18merLNA-+1.5 to +4[4]

Note: The exact Tm values and the change per modification can vary depending on the sequence context, the number of modifications, and the experimental conditions.

Alternatives to 2'-OMe-C for Enhancing Thermal Stability

While 2'-OMe modifications are highly effective, other chemical modifications can also be employed to enhance the thermal stability of nucleic acid duplexes. These include:

  • Locked Nucleic Acids (LNAs): LNAs contain a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This "locked" conformation significantly increases thermal stability, often more so than 2'-OMe modifications.[4]

  • 2'-Fluoro Modifications: The substitution of the 2'-hydroxyl group with a fluorine atom also enhances thermal stability.[3]

  • Phosphorothioates (PS): While primarily introduced to confer nuclease resistance, phosphorothioate linkages can slightly decrease the thermal stability of duplexes.[3][4]

The choice of modification often depends on the specific application, balancing the need for thermal stability with other factors such as nuclease resistance, synthesis cost, and potential off-target effects.

Experimental Protocols

Thermal Denaturation (Tm) Analysis by UV Spectrophotometry

The primary method for determining the thermal stability of nucleic acid duplexes is UV thermal denaturation analysis.[5] This technique measures the change in absorbance of a nucleic acid solution at 260 nm as the temperature is increased. As the duplex denatures into single strands, the absorbance increases, a phenomenon known as the hyperchromic effect. The melting temperature (Tm) is the temperature at which 50% of the duplexes are denatured.[5]

Detailed Methodology:

  • Sample Preparation:

    • Synthesize and purify the desired oligonucleotides (unmodified and modified).

    • Accurately determine the concentration of each single-stranded oligonucleotide using its absorbance at 260 nm at a high temperature (e.g., 80-90°C) and its calculated extinction coefficient.

    • Prepare the duplex sample by mixing equimolar amounts of the complementary strands in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[1][6]

  • Annealing:

    • To ensure proper duplex formation, heat the oligonucleotide solution to a temperature well above the expected Tm (e.g., 90-95°C) for 5-10 minutes.[1][5]

    • Slowly cool the solution to room temperature over several hours to allow for gradual and correct annealing of the complementary strands.[5]

  • UV Melting Curve Acquisition:

    • Place the annealed duplex solution in a quartz cuvette within a UV-Vis spectrophotometer equipped with a temperature controller.

    • Set the spectrophotometer to monitor the absorbance at 260 nm.

    • Increase the temperature of the sample at a constant rate, typically 0.5-1.0°C per minute, over a range that spans from a temperature where the duplex is fully formed (e.g., 20°C) to a temperature where it is fully denatured (e.g., 90°C).[1][5]

  • Data Analysis:

    • The raw data will consist of absorbance values at different temperatures.

    • Plot the absorbance as a function of temperature to obtain the melting curve.

    • The melting temperature (Tm) is determined by finding the temperature at the midpoint of the transition between the lower (duplex) and upper (single-stranded) absorbance baselines. This is often calculated from the first derivative of the melting curve.[5]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_anneal Annealing cluster_measurement UV Melting Measurement cluster_analysis Data Analysis Oligo_Synth Oligonucleotide Synthesis & Purification Concentration Concentration Determination Oligo_Synth->Concentration Mixing Equimolar Mixing of Strands Concentration->Mixing Heating Heat to 90-95°C Mixing->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Spectro Place in UV-Vis Spectrophotometer Cooling->Spectro Temp_Ramp Increase Temperature (0.5-1.0°C/min) Spectro->Temp_Ramp Abs_Measure Record Absorbance at 260 nm Temp_Ramp->Abs_Measure Melting_Curve Plot Absorbance vs. Temperature Abs_Measure->Melting_Curve First_Derivative Calculate First Derivative Melting_Curve->First_Derivative Tm_Determination Determine Tm First_Derivative->Tm_Determination Final_Result Final_Result Tm_Determination->Final_Result Tm Value

Caption: Workflow for Thermal Stability (Tm) Analysis.

Stability_Comparison cluster_modifications Oligonucleotide Modifications cluster_stability Relative Thermal Stability (Tm) Unmodified Unmodified (DNA/RNA) Moderate Moderate Unmodified->Moderate Two_OMe 2'-OMe High Higher Two_OMe->High + Stability LNA LNA LNA->High ++ Stability Two_F 2'-Fluoro Two_F->High + Stability PS Phosphorothioate Low Lower PS->Low - Stability

Caption: Impact of Modifications on Thermal Stability.

References

A Head-to-Head Battle of Second-Generation Antisense Modifications: 2'-O-Methyl vs. 2'-O-Methoxyethyl Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antisense oligonucleotide (ASO) therapeutics, the choice of chemical modifications is a critical determinant of clinical success. Among the most pivotal are the 2'-ribose modifications, which significantly enhance the performance of ASOs compared to their unmodified counterparts. This guide provides an in-depth, data-supported comparison of two of the most widely utilized second-generation modifications: 2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-MOE). While both modifications aim to improve the therapeutic index of ASOs, they impart distinct properties that make them suitable for different research and therapeutic contexts. This comparison will delve into their performance, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions for their antisense applications.

It is important to clarify that "2'-OMe-Bz-C Phosphoramidite" refers to a 2'-O-Methyl modified cytidine building block with a Benzoyl (Bz) protecting group used during solid-phase oligonucleotide synthesis. The core of this comparison lies in the functional differences imparted by the 2'-OMe and 2'-MOE modifications to the final antisense oligonucleotide, rather than the specific protecting groups used during their synthesis.

Core Properties: A Tale of Two Modifications

Both 2'-OMe and 2'-MOE modifications are designed to enhance the drug-like properties of ASOs by improving their stability, binding affinity, and safety profile.[1] They achieve this by altering the sugar moiety of the nucleotide, which in turn influences several key characteristics.

The 2'-O-Methyl (2'-OMe) modification involves the addition of a small methyl group to the 2'-hydroxyl of the ribose sugar.[1] This modification is cost-effective and provides a good balance of increased nuclease resistance and enhanced binding affinity to the target RNA.[1][2]

The 2'-O-Methoxyethyl (2'-MOE) modification introduces a larger methoxyethyl group at the 2'-position.[1] This bulkier group generally offers superior nuclease resistance and a more significant increase in binding affinity compared to 2'-OMe.[1][3] These enhancements often translate to greater potency.[3]

Quantitative Performance Comparison

The selection between 2'-MOE and 2'-OMe modifications is often driven by the desired balance of potency, durability, and safety for a specific therapeutic target. The following tables summarize the key quantitative differences based on available experimental data.

Property2'-OMe Modification2'-MOE ModificationKey Findings
Binding Affinity (ΔTm per modification) ~1.0 - 1.5 °C~0.9 - 1.6 °CBoth modifications increase thermal stability of the ASO:RNA duplex. While the per-modification increase is similar, the overall impact can vary based on sequence and gapmer design.[4]
Nuclease Resistance (Half-life in serum/tissue) Moderate increaseSignificant increase2'-MOE modifications generally provide superior protection against nuclease degradation compared to 2'-OMe.[4][5]
In Vitro Potency (IC50) Effective, but generally less potent than 2'-MOEConsistently more potentIn head-to-head comparisons, 2'-MOE ASOs consistently demonstrate lower IC50 values, indicating higher potency in cell culture.[3]
In Vivo Efficacy Demonstrates in vivo activityGenerally more potent and durable in vivoStudies in animal models have shown that 2'-MOE ASOs can lead to a more profound and sustained reduction of target mRNA.[6][7]
Toxicity Profile Generally well-toleratedFavorable safety profile, less toxic than other high-affinity modifications like LNABoth are considered to have good safety profiles. 2'-MOE has an extensive safety record in clinical trials.[8][9]

Experimental Protocols

To aid researchers in their experimental design, this section outlines the general methodologies for key experiments cited in the comparison of 2'-MOE and 2'-OMe ASOs.

Antisense Oligonucleotide Synthesis and Purification
  • Solid-Phase Synthesis: ASOs are synthesized on a solid support using standard phosphoramidite chemistry. 2'-OMe-Bz-C, 2'-MOE, and other modified or unmodified phosphoramidites are sequentially coupled to the growing oligonucleotide chain.

  • Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (including the benzoyl group on cytidine) are removed.

  • Purification: The crude ASO is purified, typically by reverse-phase or anion-exchange high-performance liquid chromatography (HPLC), to remove truncated sequences and other impurities.[10]

  • Desalting and Quantification: The purified ASO is desalted and quantified by UV spectrophotometry at 260 nm.

In Vitro Evaluation of ASO Potency
  • Cell Culture: A relevant cell line expressing the target mRNA is cultured under standard conditions.

  • ASO Transfection: Cells are transfected with varying concentrations of the 2'-OMe or 2'-MOE modified ASOs using a suitable transfection reagent.

  • RNA Extraction and Quantification: After a defined incubation period (e.g., 24-48 hours), total RNA is extracted from the cells. The level of the target mRNA is quantified using quantitative real-time PCR (qRT-PCR).

  • Data Analysis: The IC50 value (the concentration of ASO required to achieve 50% inhibition of the target mRNA) is calculated to determine the relative potency of the ASOs.

Nuclease Resistance Assay
  • Incubation: The ASOs are incubated in a solution containing nucleases, such as snake venom phosphodiesterase or fetal bovine serum, at a physiological temperature.

  • Time Points: Aliquots are taken at various time points.

  • Analysis: The integrity of the ASO at each time point is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) or HPLC.

  • Quantification: The amount of full-length ASO remaining at each time point is quantified to determine the degradation rate and half-life.[11]

In Vivo Efficacy Studies in Animal Models
  • Animal Model: A suitable animal model (e.g., mouse or rat) is chosen.

  • ASO Administration: The ASOs are administered systemically (e.g., via subcutaneous or intravenous injection) at various doses.

  • Tissue Collection: After a specified treatment period, animals are euthanized, and relevant tissues are collected.

  • Target mRNA Quantification: RNA is extracted from the tissues, and the levels of the target mRNA are measured by qRT-PCR.

  • Toxicity Assessment: Blood samples are collected for analysis of liver and kidney function markers (e.g., ALT, AST). Organ weights are also recorded.[7]

Mechanism of Action and Experimental Workflow

The primary mechanism of action for many gapmer ASOs containing 2'-OMe and 2'-MOE modifications is the recruitment of RNase H to degrade the target mRNA.

RNase_H_Mechanism ASO Gapmer ASO (2'-OMe or 2'-MOE Wings) Duplex ASO:mRNA Hybrid Duplex ASO->Duplex Hybridization mRNA Target mRNA mRNA->Duplex Cleavage mRNA Cleavage Duplex->Cleavage RNaseH RNase H RNaseH->Cleavage Recruitment Degradation mRNA Degradation & Reduced Protein Expression Cleavage->Degradation

Caption: RNase H-mediated degradation of target mRNA by a gapmer ASO.

Fully modified ASOs, which are not substrates for RNase H, can act via a steric blockade mechanism, physically preventing ribosomal assembly or splicing factors from accessing the mRNA.

Steric_Blockade_Mechanism ASO Fully Modified ASO (2'-OMe or 2'-MOE) mRNA Target mRNA ASO->mRNA Binding Blocked Translation Blocked mRNA->Blocked Ribosome Ribosome Ribosome->mRNA Access Denied NoProtein Reduced Protein Expression Blocked->NoProtein

Caption: Steric blockade of translation by a fully modified ASO.

The general workflow for comparing these two modifications follows a logical progression from in vitro characterization to in vivo validation.

ASO_Comparison_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Validation Synthesis ASO Synthesis (2'-OMe & 2'-MOE) Binding Binding Affinity (Tm) Synthesis->Binding Nuclease Nuclease Resistance Synthesis->Nuclease Potency Cell-Based Potency (IC50) Synthesis->Potency Efficacy Animal Model Efficacy Potency->Efficacy Lead Candidate Selection Toxicity Toxicity Assessment Efficacy->Toxicity PKPD Pharmacokinetics/ Pharmacodynamics Efficacy->PKPD

Caption: General experimental workflow for comparing ASO modifications.

Conclusion

The choice between 2'-O-Methyl and 2'-O-Methoxyethyl modifications is a critical decision in the design of antisense oligonucleotides. While both are effective second-generation modifications that enhance the therapeutic properties of ASOs, they offer a trade-off between performance and complexity.[1] 2'-MOE generally provides superior potency and nuclease resistance, making it a preferred choice for applications requiring high efficacy and durability.[3][4] On the other hand, 2'-OMe, while typically less potent than 2'-MOE, still offers significant improvements over first-generation ASOs and represents a cost-effective option with a well-established safety profile.[1][2] Ultimately, the optimal choice will depend on the specific therapeutic target, the desired pharmacological profile, and the overall goals of the research or drug development program. This guide provides the foundational data and methodologies to make a well-informed decision.

References

A Head-to-Head Battle: N-benzoyl (Bz) vs. N-acetyl (Ac) Protection for Cytidine in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise world of oligonucleotide synthesis, the selection of protecting groups is a critical decision that profoundly influences the efficiency, purity, and overall success of synthesizing RNA strands. For cytidine, two of the most prevalent N4-exocyclic amine protecting groups are benzoyl (Bz) and acetyl (Ac). This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal building block for your RNA synthesis needs.

The fundamental difference between N-benzoyl and N-acetyl protection for cytidine lies in their deprotection kinetics and susceptibility to side reactions. N-acetyl-cytidine is the preferred choice for rapid, mild deprotection protocols, particularly those utilizing ammonium hydroxide/methylamine (AMA), due to its swift cleavage and avoidance of significant side reactions. In contrast, N-benzoyl-cytidine, the more traditional protecting group, necessitates harsher and more extended deprotection conditions and is prone to a key side reaction when used with methylamine-containing reagents. While both can be employed to synthesize high-quality oligonucleotides, the choice is largely dictated by the desired speed of deprotection and the sensitivity of other modifications within the oligonucleotide sequence.

Performance Comparison: Deprotection and Side Reactions

The most significant performance distinctions between Bz- and Ac-protected cytidine emerge during the final deprotection step of oligonucleotide synthesis. The acetyl group's lability allows for significantly faster and cleaner removal, which is a considerable advantage in high-throughput synthesis and for sequences containing sensitive modifications.

Quantitative Data Summary
ParameterN-benzoyl-cytidine (Bz-C)N-acetyl-cytidine (Ac-C)Key Advantages of Ac-C
Deprotection Reagent Concentrated Ammonium HydroxideAmmonium Hydroxide/Methylamine (AMA)Faster, milder conditions
Deprotection Time Slow (e.g., hours at elevated temperatures)Fast (e.g., 10 minutes at 65°C)[1]Increased throughput
Primary Side Reaction Transamidation with methylamine to form N4-methyl-cytidineMinimal side reactions with AMAHigher purity of crude product
Transamidation Level Can be significant (e.g., ~16% with ethylene diamine in some cases)Undetectable with ethylene diamineSimplified purification
Coupling Efficiency Generally high (>99%)Generally high (>99%)Comparable to Bz-C

Key Side Reactions: A Closer Look

Transamidation with Benzoyl-Cytidine

A significant drawback of using Bz-protected cytidine is its susceptibility to transamidation when deprotected with reagents containing primary amines like methylamine (a component of AMA). The benzoyl group can be displaced by methylamine, resulting in the formation of N4-methyl-cytidine. This modification introduces a persistent impurity that is often difficult to remove during purification, as it has similar chromatographic properties to the desired oligonucleotide.

Cyanoethylation with Acetyl-Cytidine

During the removal of the 2-cyanoethyl phosphate protecting groups using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the released acrylonitrile can react with the N4-position of monoacylated cytidine, such as N-acetyl-cytidine, to form an N4-cyanoethylated adduct.[2] While this side reaction can occur, the rapid deprotection of the acetyl group under standard AMA conditions minimizes the window of opportunity for this reaction compared to the more persistent benzoyl group.

Experimental Protocols

Below are generalized experimental protocols for the key steps in solid-phase RNA synthesis and deprotection, highlighting the differences between using Bz- and Ac-protected cytidine.

Protocol 1: Solid-Phase RNA Synthesis Cycle

This protocol outlines the standard four-step cycle for the addition of a single ribonucleoside phosphoramidite to a growing RNA chain on a solid support. This cycle is repeated for each nucleotide addition.

Materials:

  • N4-benzoyl- or N4-acetyl-cytidine phosphoramidite

  • DNA/RNA synthesizer

  • Controlled-Pore Glass (CPG) solid support

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole, ETT)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

Procedure:

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The phosphoramidite (Bz-C or Ac-C) is activated by the activator and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times are typically longer for RNA synthesis (e.g., 6 minutes) compared to DNA synthesis to accommodate the steric bulk of the 2'-O-protecting group.[1]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

Protocol 2: Deprotection of the Synthesized Oligonucleotide

For N-benzoyl-cytidine containing oligonucleotides (Standard Deprotection):

  • The solid support is treated with concentrated ammonium hydroxide at 55°C for 8-12 hours.

  • The supernatant is collected, and the support is washed with ethanol/water.

  • The combined solutions are evaporated to dryness.

  • The 2'-O-silyl protecting groups are removed by treatment with a fluoride source (e.g., triethylamine trihydrofluoride in N-methylpyrrolidinone/triethylamine).

For N-acetyl-cytidine containing oligonucleotides (Ultra-Fast Deprotection):

  • The solid support is treated with a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) at 65°C for 10 minutes.[1]

  • The supernatant is collected, and the support is washed with ethanol/water.

  • The combined solutions are evaporated to dryness.

  • The 2'-O-silyl protecting groups are removed by treatment with a fluoride source.

Visualizing the Workflow

cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Deprotection Pathways cluster_bz Bz-Cytidine cluster_ac Ac-Cytidine Deblocking 1. Deblocking (Remove 5'-DMT) Coupling 2. Coupling (Add Bz-C or Ac-C Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilize phosphate linkage) Capping->Oxidation Oxidation->Deblocking Bz_Deprotection Conc. NH4OH (55°C, hours) Bz_Side_Reaction Side Reaction: Transamidation (with Methylamine) Bz_Deprotection->Bz_Side_Reaction if MA used Final_RNA Purified RNA Bz_Side_Reaction->Final_RNA Ac_Deprotection AMA (65°C, 10 min) Ac_Side_Reaction Minimal Side Reactions Ac_Deprotection->Ac_Side_Reaction Ac_Side_Reaction->Final_RNA Synthesis_Complete Completed Synthesis (on solid support) Synthesis_Complete->Bz_Deprotection Synthesis_Complete->Ac_Deprotection cluster_synthesis cluster_synthesis cluster_synthesis->Synthesis_Complete

Caption: RNA Synthesis and Deprotection Workflow Comparison.

Conclusion

The selection between N-benzoyl and N-acetyl protecting groups for cytidine in RNA synthesis presents a clear trade-off between traditional, robust methods and modern, efficient alternatives. While both Bz- and Ac-protected cytidine phosphoramidites demonstrate high coupling efficiencies, the acetyl group offers significant advantages in the crucial deprotection step. Its rapid and clean removal under mild conditions with AMA minimizes the formation of side products, particularly the problematic transamidation that occurs with benzoyl protection. This leads to a higher purity of the crude oligonucleotide, simplifies downstream purification, and increases overall throughput. For researchers prioritizing speed, purity, and compatibility with sensitive modifications, N-acetyl-cytidine is the demonstrably superior choice for modern RNA synthesis.

References

A Comparative Purity Analysis of 2'-OMe-Bz-C Phosphoramidite from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of phosphoramidites is a critical determinant in the successful synthesis of high-quality oligonucleotides for therapeutic and research applications. Even trace impurities can lead to the accumulation of failure sequences and other undesirable side products, complicating purification and potentially impacting the final product's efficacy and safety. This guide provides a comparative evaluation of 2'-OMe-Bz-C Phosphoramidite purity from different suppliers, supported by experimental data and detailed analytical protocols.

Executive Summary

This guide highlights the variability in purity and impurity profiles of 2'-O-Methyl-N4-Benzoyl-Cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (this compound) available commercially. While most suppliers meet the standard specification of >98% purity, the nature and quantity of critical impurities can differ significantly. Such variations underscore the importance of rigorous in-house quality control of these critical raw materials. This guide presents a representative comparison based on available data for closely related phosphoramidites and outlines the standard analytical methods used for their evaluation.

Data Presentation: Purity and Impurity Profile Comparison

Table 1: Representative Impurity Profile Comparison of a 2'-OMe-Cytidine Phosphoramidite Analog from Different Suppliers [1]

Impurity TypeSupplier ASupplier BSupplier C (High Purity)
Overall Purity (HPLC) >99.0%>99.0%99.5%
Critical Impurity 1 0.07%0.06%<0.02% (Below Limit of Detection)
Critical Impurity 2 0.06%0.04%<0.02% (Below Limit of Detection)
Critical Impurity 3 0.03%0.07%<0.02% (Below Limit of Detection)

Disclaimer: The data in Table 1 is adapted from a comparative study on 2'-OMe-Ac-C Phosphoramidite and is presented here to be representative of the types of variations that can be observed between suppliers.

Table 2: Typical Purity Specifications for this compound from Various Commercial Suppliers

Supplier CategoryPurity by HPLCPurity by ³¹P NMR
Standard Grade ≥98%[2]≥98%
High Purity/Therapeutic Grade ≥99.0%≥99.0%

Experimental Protocols

Accurate evaluation of phosphoramidite purity relies on a combination of analytical techniques. The most common methods are High-Performance Liquid Chromatography (HPLC) for overall purity, Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for phosphorus-containing impurities, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the overall purity of the phosphoramidite and to detect non-phosphorus impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1M Triethylammonium acetate (TEAA) in water, pH 7.0.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: A linear gradient from 50% to 100% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a concentration of approximately 1 mg/mL.[3]

Analysis of Phosphorus Impurities by ³¹P NMR Spectroscopy

³¹P NMR is a powerful tool for identifying and quantifying phosphorus-containing species, distinguishing the desired P(III) phosphoramidite from its oxidized P(V) forms and other phosphorus-containing impurities.[3]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Anhydrous deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN) containing triethylamine (TEA) to prevent degradation.

  • Sample Preparation: Dissolve approximately 15-30 mg of the phosphoramidite in 0.5 mL of the deuterated solvent in an NMR tube under an inert atmosphere (e.g., argon).

  • Acquisition Parameters:

    • Proton-decoupled pulse sequence.

    • Relaxation delay (D1) of 2-5 seconds to ensure quantitative results.

    • A sufficient number of scans for a good signal-to-noise ratio (e.g., 128 or more).

  • Data Analysis: The purity is determined by integrating the peak area of the main phosphoramidite diastereomers (typically around 148-150 ppm) and comparing it to the total area of all phosphorus-containing signals. P(V) impurities are often observed in the -10 to 20 ppm region.

Impurity Profiling and Identification by LC-MS

LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.

  • Instrumentation: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Column and Mobile Phases: Similar to the HPLC method described above.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.

    • Scan Range: A wide mass range should be scanned (e.g., m/z 150-2000) to detect a variety of potential impurities.

    • Data Analysis: Impurities are identified by their mass-to-charge ratio (m/z) and fragmentation patterns.

Visualizations

Chemical Structure and Potential Impurities

Structure of this compound and Common Impurities main This compound (Purity: >98-99.5%) hydrolysis H-phosphonate (Hydrolysis Product) main->hydrolysis Moisture oxidation Oxidized Phosphoramidite (P(V)) (Oxidation Product) main->oxidation deprotection N-debenzoylated Amidite (Incomplete Protection) dimer Dimer (Side Reaction)

Caption: this compound and common process-related impurities.

Experimental Workflow for Purity Evaluation

Workflow for Phosphoramidite Purity Analysis cluster_analysis Purity Analysis start Receive Phosphoramidite from Supplier sample_prep Sample Preparation (Inert Atmosphere) start->sample_prep hplc HPLC-UV (Overall Purity) sample_prep->hplc nmr ³¹P NMR (Phosphorus Impurities) sample_prep->nmr lcms LC-MS (Impurity ID) sample_prep->lcms data_analysis Data Integration and Analysis hplc->data_analysis nmr->data_analysis lcms->data_analysis decision Purity Meets Specification? data_analysis->decision accept Accept Lot decision->accept Yes reject Reject Lot decision->reject No

Caption: A typical workflow for the quality control and purity evaluation of phosphoramidites.

References

A Comparative Guide to Phosphoramidite Activators for 2'-OMe-Bz-C Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the choice of phosphoramidite activator is a critical factor influencing coupling efficiency, synthesis time, and overall purity of the final product. The 2'-O-Methyl (2'-OMe) modification is a common and valuable modification in therapeutic oligonucleotides, enhancing nuclease resistance and binding affinity. This guide provides a side-by-side comparison of three widely used phosphoramidite activators—5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI)—for the coupling of 2'-OMe-Bz-C phosphoramidite.

The selection of an appropriate activator is crucial for achieving high coupling efficiency, which is fundamental for the yield and quality of the synthesized oligonucleotide, especially for longer sequences.[] While direct comparative data for 2'-OMe-Bz-C is limited in publicly available literature, the performance of these activators with structurally similar 2'-O-Methoxyethyl (2'-MOE) phosphoramidites provides a strong predictive benchmark.

Performance Comparison of Key Activators

The following table summarizes the key performance characteristics of ETT, BTT, and DCI in the context of 2'-O-modified RNA synthesis. The quantitative data presented is based on studies with 2'-MOE phosphoramidites, which are expected to exhibit similar behavior to 2'-OMe phosphoramidites due to their comparable steric hindrance.

ActivatorRecommended ConcentrationRecommended Coupling TimeReported Coupling EfficiencyKey Characteristics
5-Ethylthio-1H-tetrazole (ETT) 0.25 M - 0.75 M[2]6 - 10 minutes[2]>98-99%[2]A good general-purpose activator, more acidic than tetrazole, leading to faster coupling.[3]
5-Benzylthio-1H-tetrazole (BTT) ~0.33 M[2]6 - 10 minutes[2]>98-99%[2]More acidic than ETT and often recommended for sterically hindered monomers like those in RNA synthesis.[2][4]
4,5-Dicyanoimidazole (DCI) 0.25 M - 1.2 M[2]6 - 10 minutes[2]>98-99%[2]Less acidic but more nucleophilic than tetrazoles, highly soluble in acetonitrile, and may reduce coupling times.[] Recommended for long oligonucleotides and larger-scale synthesis.[4]

Experimental Workflow and Activation Mechanism

The following diagram illustrates the key steps in the phosphoramidite coupling cycle during solid-phase oligonucleotide synthesis.

Phosphoramidite Coupling Cycle Phosphoramidite Coupling Cycle for 2'-OMe-Bz-C cluster_reagents Reagents Deblocking 1. Deblocking (Removal of 5'-DMT group) Activation 2. Activation (Phosphoramidite + Activator) Deblocking->Activation Free 5'-OH Coupling 3. Coupling (Formation of phosphite triester) Activation->Coupling Activated Monomer Capping 4. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Oxidation 5. Oxidation (Phosphite triester to phosphate triester) Capping->Oxidation Oxidation->Deblocking Ready for next cycle 2OMeBzC 2'-OMe-Bz-C Phosphoramidite 2OMeBzC->Activation Activator Activator (ETT, BTT, or DCI) Activator->Activation SolidSupport Solid Support with growing oligo SolidSupport->Deblocking SolidSupport->Coupling

References

The Impact of 2'-O-Methyl Modifications on the RNase H Activity of Antisense Oligonucleotides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antisense oligonucleotide (ASO) design is critical for therapeutic success. A key determinant of ASO efficacy is its ability to recruit RNase H to cleave a target RNA molecule. This guide provides an objective comparison of ASOs featuring 2'-O-methyl (2'-OMe) modifications and their performance in mediating RNase H activity, supported by experimental data and detailed protocols.

Antisense oligonucleotides are synthetic nucleic acid analogs designed to bind to specific RNA sequences and modulate gene expression. One of the primary mechanisms of action for ASOs is the activation of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA/DNA heteroduplex.[1] This targeted degradation of mRNA prevents the synthesis of pathogenic proteins, offering a powerful therapeutic strategy.

The chemical architecture of an ASO is paramount to its function. While unmodified DNA oligonucleotides can activate RNase H, they are susceptible to rapid degradation by cellular nucleases. To enhance stability and binding affinity, various chemical modifications have been introduced. Among the most common are 2'-O-methyl (2'-OMe) modifications, where a methyl group is added to the 2'-hydroxyl of the ribose sugar.

The Double-Edged Sword: 2'-OMe Modifications and RNase H Activity

While 2'-OMe modifications significantly enhance the nuclease resistance and binding affinity of ASOs to their target RNA, they come with a critical trade-off: ASOs fully composed of 2'-OMe-modified nucleotides are incapable of inducing RNase H activity.[2][3] This is because the 2'-OMe modification alters the sugar pucker conformation, resulting in an A-form duplex upon hybridization with RNA, which is not a substrate for RNase H.

To overcome this limitation, a "gapmer" design is widely employed. In this configuration, a central region of deoxynucleotides (the "gap") capable of recruiting RNase H is flanked by "wings" of 2'-OMe-modified nucleotides.[4] This chimeric structure combines the desirable properties of enhanced stability and affinity from the 2'-OMe wings with the RNase H-mediated cleavage activity of the central DNA gap.

Comparative Performance of 2'-OMe Modified ASOs

The efficacy of 2'-OMe gapmers in mediating RNase H cleavage is often compared to other second-generation ASO modifications, such as 2'-O-methoxyethyl (MOE) and locked nucleic acids (LNA).

ModificationStructureBinding Affinity (Tm)RNase H ActivityNuclease ResistanceKey Characteristics
Phosphorothioate (PS) Unmodified DNA backbone with a sulfur substitution for a non-bridging oxygenLowerHighModerateFirst-generation modification, prone to non-specific protein binding.
2'-O-Methyl (2'-OMe) Methyl group at the 2'-ribose positionHigherNone (in full ASO), Moderate (in gapmers)HighReduces non-specific effects compared to PS ASOs.[5]
2'-O-Methoxyethyl (MOE) Methoxyethyl group at the 2'-ribose positionHigherNone (in full ASO), High (in gapmers)HighOften shows comparable or slightly better in vivo activity than 2'-OMe gapmers.[6]
Locked Nucleic Acid (LNA) Methylene bridge between the 2'-O and 4'-C of the riboseHighestNone (in full ASO), High (in gapmers)Very HighExtremely high binding affinity can sometimes lead to off-target effects.

Data Summary: Studies have shown that while 2'-OMe modifications increase the melting temperature (Tm) of the ASO-RNA duplex, indicating higher binding affinity, the RNase H cleavage efficiency is dependent on the length of the DNA gap.[5][7] For instance, one study demonstrated that a 2'-OMe gapmer required a DNA gap of at least six nucleotides to partially recruit RNase H, while a gap of seven or eight was needed for full activity.[7] In comparison, hybrids formed with phosphorothioate-modified ASOs (S-ODNs) generally show higher levels of RNase H degradation than those with 2'-OMe-S-ODNs under similar conditions.[5] Another study found that the catalytic activities (Kcat) of RNase H were greater for all modified AON/RNA hybrids compared to the native AON/RNA duplex; however, the RNase H binding affinity (1/Km) showed a decrease for all modified AON/RNA hybrids.[8]

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the key pathways and experimental procedures.

RNase_H_Mechanism ASO 2'-OMe Gapmer ASO Hybrid ASO-mRNA Heteroduplex ASO->Hybrid Hybridization mRNA Target mRNA mRNA->Hybrid Cleavage mRNA Cleavage Hybrid->Cleavage Recruitment RNaseH RNase H RNaseH->Cleavage Fragments mRNA Fragments Cleavage->Fragments Degradation Exonucleolytic Degradation Fragments->Degradation

Mechanism of RNase H-mediated mRNA degradation by a 2'-OMe gapmer ASO.

Experimental_Workflow cluster_synthesis ASO Preparation cluster_assay In Vitro Cleavage Assay cluster_analysis Analysis ASO_Design Design 2'-OMe Gapmer ASO ASO_Synth Synthesize and Purify ASO ASO_Design->ASO_Synth Hybridization Hybridize ASO with Target RNA ASO_Synth->Hybridization Incubation Incubate with RNase H Hybridization->Incubation Quenching Quench Reaction Incubation->Quenching Gel Gel Electrophoresis Quenching->Gel Quant Quantify Cleavage Products Gel->Quant

Workflow for an in vitro RNase H cleavage assay.

Logical_Relationship Modification 2'-OMe Modification Properties Altered Properties Modification->Properties Nuclease_Resistance Increased Nuclease Resistance Properties->Nuclease_Resistance Binding_Affinity Increased Binding Affinity Properties->Binding_Affinity RNaseH_Inhibition Inhibition of RNase H Recruitment (if fully modified) Properties->RNaseH_Inhibition Gapmer Gapmer Design Nuclease_Resistance->Gapmer Binding_Affinity->Gapmer RNaseH_Inhibition->Gapmer Solution Outcome Therapeutic Potential Gapmer->Outcome

Logical relationship of 2'-OMe modification to ASO design and function.

Experimental Protocols

In Vitro RNase H Cleavage Assay

This protocol is a generalized procedure for assessing the ability of a 2'-OMe modified ASO to induce RNase H-mediated cleavage of a target RNA.

1. Materials:

  • 2'-OMe gapmer ASO

  • Unmodified DNA ASO (positive control)

  • Scrambled sequence ASO (negative control)

  • Target RNA (e.g., a synthetic oligonucleotide or an in vitro transcribed RNA)

  • RNase H buffer (e.g., 40 mM Tris-HCl pH 7.2, 4 mM MgCl₂, 1 mM DTT, 150 mM NaCl)[7]

  • Recombinant RNase H (e.g., E. coli or human)

  • RNase inhibitor (e.g., RNasin)

  • EDTA solution (for quenching)

  • Denaturing loading buffer (e.g., formamide-based)

  • Nuclease-free water

2. Procedure:

  • RNA Labeling (Optional): The target RNA can be 5'-end labeled with ³²P using T4 polynucleotide kinase or fluorescently labeled for visualization.

  • Hybridization: In a nuclease-free microcentrifuge tube, anneal the target RNA with a molar excess of the ASO (e.g., 5-fold excess) in RNase H buffer.[7] Heat the mixture to 95°C for 2 minutes and then allow it to cool slowly to room temperature to facilitate duplex formation.

  • RNase H Reaction: Pre-warm the hybridized samples to 37°C. Initiate the cleavage reaction by adding RNase H to the tube. The final concentration of enzyme should be optimized, but a starting point could be 0.4 U of E. coli RNase H.[7]

  • Incubation: Incubate the reaction at 37°C. Time points can be taken (e.g., 0, 5, 15, 30, and 60 minutes) to analyze the kinetics of cleavage.

  • Quenching: Stop the reaction at each time point by adding EDTA to a final concentration of ~80 mM.[7]

  • Analysis: Add an equal volume of denaturing loading buffer to each sample. Separate the cleavage products from the full-length RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or agarose gel electrophoresis for larger RNAs.[7]

  • Visualization and Quantification: Visualize the RNA fragments by autoradiography (for ³²P-labeled RNA) or fluorescence imaging. Quantify the intensity of the bands corresponding to the full-length and cleaved RNA to determine the percentage of cleavage.

Cell-Based Target Knockdown Assay

This protocol assesses the ability of a 2'-OMe modified ASO to reduce the expression of the target RNA in a cellular context.

1. Materials:

  • 2'-OMe gapmer ASO

  • Control ASOs

  • Mammalian cell line expressing the target gene

  • Cell culture medium and supplements

  • Transfection reagent (e.g., Lipofectamine)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • Reverse transcription reagents (e.g., M-MLV reverse transcriptase, dNTPs, random primers)

  • qPCR master mix and primers for the target gene and a housekeeping gene

2. Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: On the following day, transfect the cells with the ASOs using a suitable transfection reagent according to the manufacturer's protocol. Include a mock-transfected control (transfection reagent only).

  • Incubation: Incubate the cells for 24-48 hours post-transfection.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Analysis: Perform quantitative real-time PCR (qPCR) to measure the relative expression levels of the target mRNA. Normalize the target gene expression to a stable housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the percentage of target mRNA knockdown relative to the mock-transfected control.

Conclusion

2'-O-methyl modifications are a valuable tool in the design of antisense oligonucleotides, offering enhanced stability and binding affinity. While fully 2'-OMe modified ASOs are unable to mediate RNase H cleavage, the "gapmer" design successfully integrates this beneficial modification with the potent gene-silencing activity of RNase H. The performance of 2'-OMe gapmers is comparable to other second-generation ASOs, and the optimal choice of modification will depend on the specific therapeutic target and desired drug properties. The experimental protocols provided herein offer a framework for the systematic evaluation of 2'-OMe modified ASOs and their alternatives in both in vitro and cellular settings.

References

The Impact of 2'-O-Methyl Modification on Aptamer Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of aptamer modifications is critical for designing effective therapeutic and diagnostic agents. This guide provides a comprehensive comparison of aptamers synthesized with 2'-O-methyl (2'-OMe) modifications, specifically focusing on those utilizing 2'-OMe-Bz-C phosphoramidite, and their binding affinity compared to unmodified and alternatively modified aptamers. This analysis is supported by experimental data and detailed protocols for key binding affinity assays.

The introduction of chemical modifications to nucleic acid aptamers is a key strategy to enhance their therapeutic potential by improving properties such as nuclease resistance and, in many cases, binding affinity. Among the various modifications, 2'-O-methylation is a popular and cost-effective choice. The use of this compound is a standard method in solid-phase oligonucleotide synthesis to incorporate 2'-OMe modified cytidine into an aptamer sequence.

Performance Comparison: 2'-OMe Aptamers vs. Alternatives

The binding affinity of an aptamer, typically quantified by the equilibrium dissociation constant (Kd), is a crucial parameter for its function. A lower Kd value indicates a stronger binding interaction. The 2'-OMe modification can influence binding affinity in several ways:

  • Conformational Rigidity: The 2'-OMe group favors an RNA-like A-form helix, which can pre-organize the aptamer into a conformation that is more favorable for target binding, thus potentially increasing affinity.

  • Hydrophobic Interactions: The methyl group can introduce additional hydrophobic interactions with the target molecule, contributing to a stronger binding complex.

  • Nuclease Resistance: A primary advantage of 2'-OMe modifications is the significant increase in resistance to degradation by nucleases present in biological fluids, which extends the aptamer's half-life in vivo.[1]

While 2'-OMe modifications often maintain or modestly improve binding affinity, the effect is highly dependent on the specific aptamer sequence and the position of the modification.[2] In some instances, substitution at critical positions can lead to a decrease in affinity.[2]

Here, we compare the binding affinity of 2'-OMe modified aptamers with unmodified DNA/RNA aptamers and those with other common modifications like 2'-Fluoro (2'-F) and Locked Nucleic Acid (LNA).

ModificationTargetKd (Modified)Kd (Unmodified)Fold Change in AffinityReference
2'-OMe Human Neutrophil Elastase (HNE)45 - 520 nM280 - 550 nM~1-6 fold improvement[3]
2'-OMe Rat VEGF1641.1 nMNot Reported-[4][5]
2'-F HIV-1 Integrase50 - 100 pM>10 nM>100 fold improvement[4][6]
LNA Avidin~8.5 fold lower KdNot specified8.5 fold improvement[4]
Unmodified DNA Human IgE2.7 x 10-7 M--[7]

Table 1: Comparison of dissociation constants (Kd) for aptamers with different modifications. A lower Kd value indicates higher binding affinity.

As the data suggests, while 2'-OMe modifications provide a notable enhancement in stability and can improve affinity, other modifications like 2'-F and LNA can sometimes lead to more dramatic increases in binding affinity.[4][6] The choice of modification is therefore a trade-off between desired properties, ease of synthesis, and cost.

Experimental Protocols

Accurate determination of binding affinity is paramount. Below are detailed protocols for three common techniques used to measure the interaction between aptamers and their targets.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (kon and koff) and the equilibrium dissociation constant (Kd).[8]

Protocol:

  • Sensor Chip Preparation:

    • Immobilize the target protein on a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Alternatively, a biotinylated aptamer can be captured on a streptavidin-coated sensor chip.[9]

  • Aptamer Preparation:

    • Prepare a series of dilutions of the 2'-OMe modified aptamer in a suitable running buffer (e.g., HBS-EP+).

    • Include a zero-concentration sample (buffer only) for baseline subtraction.

  • Binding Analysis:

    • Inject the aptamer solutions over the sensor surface at a constant flow rate.

    • Monitor the association phase, followed by a dissociation phase where only running buffer flows over the surface.

    • Regenerate the sensor surface between different aptamer concentrations if necessary.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Bio-Layer Interferometry (BLI)

BLI is another label-free technique that measures the interference pattern of white light reflected from a biosensor tip. Changes in the thickness of the biological layer on the tip due to binding events cause a wavelength shift, which is monitored in real-time.[10]

Protocol:

  • Biosensor Preparation:

    • Hydrate streptavidin-coated biosensors in the assay buffer for at least 10 minutes.

    • Immobilize a biotinylated aptamer onto the biosensor surface.

  • Sample Preparation:

    • Prepare a dilution series of the target protein in the assay buffer in a 96-well plate.

    • Include wells with buffer only for baseline and dissociation steps.

  • Binding Measurement:

    • Equilibrate the biosensors in the assay buffer.

    • Dip the biosensors into the wells containing the target protein to measure the association.

    • Move the biosensors to wells with buffer only to measure the dissociation.

  • Data Analysis:

    • Process the raw data by subtracting the reference sensor data and aligning the baseline.

    • Fit the association and dissociation curves to a suitable binding model to calculate kon, koff, and Kd.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of two molecules. It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11][12]

Protocol:

  • Sample Preparation:

    • Dialyze both the aptamer and the target protein into the same buffer to minimize buffer mismatch effects.

    • Degas the samples to prevent air bubbles.

    • Typically, the aptamer solution is placed in the sample cell and the target protein solution is loaded into the injection syringe.

  • Titration:

    • Perform a series of small injections of the target protein into the aptamer solution while monitoring the heat change.

    • Allow the system to reach equilibrium between each injection.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Plot the integrated heat against the molar ratio of the titrant.

    • Fit the resulting isotherm to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of binding.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in determining aptamer binding affinity.

Experimental_Workflow_SPR cluster_prep Preparation cluster_analysis SPR Analysis cluster_data Data Processing Immobilize Immobilize Target on Sensor Chip Association Association Phase (Inject Aptamer) Immobilize->Association PrepAptamer Prepare Aptamer Dilutions PrepAptamer->Association Dissociation Dissociation Phase (Buffer Flow) Association->Dissociation Regeneration Regeneration Dissociation->Regeneration FitData Fit Sensorgrams to Binding Model Dissociation->FitData Regeneration->Association Next Concentration CalculateKd Calculate kon, koff, Kd FitData->CalculateKd

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Experimental_Workflow_BLI cluster_prep Preparation cluster_analysis BLI Measurement cluster_data Data Processing LoadAptamer Immobilize Biotinylated Aptamer on Biosensor Baseline Baseline (Buffer) LoadAptamer->Baseline PrepTarget Prepare Target Dilutions Association Association (Target Solution) PrepTarget->Association Baseline->Association Dissociation Dissociation (Buffer) Association->Dissociation ProcessData Data Processing (Subtraction, Alignment) Dissociation->ProcessData FitCurves Fit Curves to Binding Model ProcessData->FitCurves CalculateKd Calculate kon, koff, Kd FitCurves->CalculateKd

Caption: Workflow for Bio-Layer Interferometry (BLI) analysis.

Experimental_Workflow_ITC cluster_prep Preparation cluster_analysis ITC Titration cluster_data Data Processing PrepSamples Prepare & Degas Aptamer and Target LoadCell Load Aptamer into Sample Cell PrepSamples->LoadCell LoadSyringe Load Target into Syringe PrepSamples->LoadSyringe Titration Inject Target into Aptamer Solution LoadCell->Titration LoadSyringe->Titration MeasureHeat Measure Heat Change Titration->MeasureHeat MeasureHeat->Titration Repeat Injections IntegratePeaks Integrate Heat Peaks MeasureHeat->IntegratePeaks PlotIsotherm Plot Integrated Heat vs. Molar Ratio IntegratePeaks->PlotIsotherm FitIsotherm Fit Isotherm to Binding Model PlotIsotherm->FitIsotherm DetermineParams Determine Kd, n, ΔH FitIsotherm->DetermineParams

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Conclusion

The synthesis of aptamers with this compound offers a reliable method for producing nuclease-resistant aptamers. While the impact on binding affinity is sequence-dependent, it often leads to comparable or modestly improved affinity. For applications requiring significant affinity enhancements, other modifications such as 2'-F or LNA may be more suitable, though potentially at a higher cost. The selection of the appropriate modification strategy should be guided by the specific requirements of the intended application, balancing the need for high affinity, stability, and cost-effectiveness. Rigorous characterization of binding affinity using techniques like SPR, BLI, or ITC is essential to validate the performance of the synthesized aptamers.

References

Safety Operating Guide

Proper Disposal Procedures for 2'-OMe-Bz-C Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

The following provides essential safety and logistical information for the proper disposal of 2'-OMe-Bz-C Phosphoramidite, ensuring the safety of laboratory personnel and compliance with regulations. This guidance is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling or disposing of this compound, it is crucial to adhere to standard laboratory safety practices. While some safety data sheets (SDS) may classify this specific compound as non-hazardous, related phosphoramidites are often associated with potential health effects. Therefore, it is best to handle it with care.

Personal Protective Equipment (PPE):

  • Gloves: Wear impermeable gloves to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles to protect from dust or splashes.[1]

  • Lab Coat: A standard lab coat should be worn to protect clothing.

  • Respiratory Protection: When handling the powder form where dust inhalation is possible, an N95 mask or a NIOSH-approved dust mask is recommended.[1][2]

Handling and Storage:

  • Handle the compound in a well-ventilated area, such as a fume hood.

  • Avoid all direct contact with the chemical.[2]

  • Keep the container tightly closed to prevent moisture exposure.[2][3]

  • Store in a cool, dry place, protected from sunlight.[2][3]

Step-by-Step Disposal Protocol

Disposal of this compound and its contaminated waste must comply with all federal, state, and local regulations.[2][4] Improper disposal can pose risks to human health and the environment.

Step 1: Waste Identification and Segregation

  • Unused Product: Any unused or expired this compound powder should be treated as chemical waste. Do not mix it with other waste types unless instructed by your institution's safety office.

  • Contaminated Materials: All items that have come into direct contact with the phosphoramidite, such as pipette tips, weighing boats, gloves, and empty containers, should be collected as solid chemical waste.

  • Liquid Waste: Solvents used to dissolve the phosphoramidite (e.g., anhydrous acetonitrile) and waste from oligonucleotide synthesis processes should be collected in a designated, properly labeled, and sealed hazardous waste container. The synthesis process is known to be reagent-intensive, generating significant solvent and chemical waste.[5]

Step 2: Waste Collection and Labeling

  • Solid Waste: Collect all contaminated solid materials in a clearly labeled, durable, and sealable bag or container.

  • Liquid Waste: Use a designated, leak-proof container for liquid waste. Ensure the container is compatible with the chemical composition of the waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantities and any other chemicals present in the mixture.

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office, Departmental Laboratory Manager (DLM), or designated chemical waste coordinator to schedule a waste pickup.[6]

  • Provide them with all necessary information about the waste, including its composition and volume.

  • Follow their specific procedures for storage and pickup of the waste containers.

Step 4: Spill Management In the event of a spill, follow these procedures:

  • Evacuate the immediate area if a large amount of dust is generated.

  • Wear the appropriate PPE, including gloves, safety glasses, a lab coat, and a dust mask.[2]

  • Carefully sweep up the bulk of the solid material.[2][4]

  • Finish cleaning the area by wiping with a damp towel.[2][4]

  • Collect all cleanup materials and the spilled product into a designated hazardous waste container.

  • Do not allow the product or cleanup materials to enter drains.[2][4]

Chemical and Safety Data Summary

The following table summarizes key quantitative and safety information for this compound.

PropertyDataReference
CAS Number 110764-78-8[1][7]
Molecular Formula C47H54N5O9P[1][7]
Molecular Weight 863.93 g/mol [7]
Appearance White powder[1]
Hazard Statements Not listed as hazardous in one SDS.[7] However, related compounds may be harmful if swallowed, inhaled, or in contact with skin, and may cause eye irritation.[2][3]
Storage Conditions Freezer storage (-10 to -30°C), dry.[2] Protect from moisture and sunlight.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G start Waste Generated (this compound) is_spill Is it a spill? start->is_spill waste_type Identify Waste Type is_spill->waste_type No spill_cleanup Follow Spill Cleanup Protocol: 1. Wear appropriate PPE. 2. Sweep up solid material. 3. Wipe area with a damp towel. 4. Collect all cleanup materials. is_spill->spill_cleanup Yes solid_waste Solid Waste (Unused product, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, synthesis effluent) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed liquid waste container liquid_waste->collect_liquid contact_ehs Contact Institutional EHS or Chemical Waste Coordinator for pickup collect_solid->contact_ehs collect_liquid->contact_ehs spill_cleanup->collect_solid end Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 2'-OMe-Bz-C Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of 2'-OMe-Bz-C Phosphoramidite, a key reagent in oligonucleotide synthesis. Adherence to these protocols is essential for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Precautionary Measures

Conflicting information exists regarding the specific hazards of this compound. While some sources classify it as non-hazardous, similar phosphoramidite compounds are reported to be harmful if swallowed, harmful in contact with skin, cause eye irritation, and may be harmful if inhaled. Therefore, a precautionary approach is mandatory. Treat this compound as a potentially hazardous substance.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling phosphoramidites. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesChemical splash goggles that meet ANSI Z87.1 standards are required.[1][2] A face shield should be worn over goggles when there is a significant splash hazard.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used.[2] It is recommended to wear two pairs of gloves (double-gloving) for enhanced protection.[1] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Laboratory CoatA flame-retardant and chemical-resistant lab coat must be worn and fully buttoned.[2]
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes are required to protect against spills and falling objects.[2]

Operational Plan: Step-by-Step Handling Procedure

Preparation:

  • Work Area: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.[3]

  • Emergency Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher. Have a chemical spill kit readily available.

  • Reagent Preparation: Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation. Phosphoramidites are sensitive to moisture and air.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

Handling:

  • Inert Atmosphere: Handle the solid phosphoramidite under an inert atmosphere (e.g., argon or nitrogen) as much as possible to prevent degradation.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use appropriate tools (e.g., spatula, powder funnel) to avoid generating dust.

  • Dissolution: When dissolving the phosphoramidite, add the solvent slowly to the solid. Use anhydrous acetonitrile for dissolution.[4]

  • Avoid Contamination: Use clean, dry glassware and syringes. Be mindful of cross-contamination with other reagents.

Post-Handling:

  • Doffing PPE: Remove PPE in the correct order to avoid contamination. Dispose of gloves and any other contaminated disposable items as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5]

  • Storage: Store this compound in a tightly sealed container, protected from light, at the recommended temperature (typically -20°C).

Emergency and Disposal Plans

Spill Procedures:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the spill. Do not use combustible materials.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report all spills to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: All waste materials contaminated with this compound, including empty containers, used gloves, absorbent materials from spills, and residual chemical, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers. Label the containers with "Hazardous Waste" and the full chemical name.

  • Deactivation (Expert Use Only): Phosphoramidites can be hydrolyzed to less reactive H-phosphonates.[6][7] This procedure should only be performed by trained personnel following a validated institutional protocol in a controlled environment, such as a fume hood. An example of a general deactivation approach involves the controlled addition of a weak acid in an aqueous solution. Due to the potential for exothermic reactions and the release of volatile byproducts, this should not be attempted without specific guidance and a thorough risk assessment.

  • Final Disposal: Arrange for the collection of hazardous waste by the institutional EHS office. Do not dispose of this compound down the drain or in regular trash.

Safe Handling Workflow

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Operation prep2 Locate Emergency Equipment prep1->prep2 prep3 Equilibrate Reagent to Room Temp prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh and Transfer prep4->handle1 handle2 Dissolve in Anhydrous Solvent handle1->handle2 handle3 Perform Synthesis handle2->handle3 post1 Segregate Waste handle3->post1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Collect in Labeled Hazardous Waste Container post2->disp1 post4 Store Reagent Properly post3->post4 disp2 Arrange for EHS Pickup disp1->disp2

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.